2-Amino-3-bromo-5-fluoropyridine
Description
Properties
IUPAC Name |
3-bromo-5-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQMCRVUAALNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583124 | |
| Record name | 3-Bromo-5-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869557-43-7 | |
| Record name | 3-Bromo-5-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869557-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, prized for its versatile reactivity in constructing complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its application in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of its amino, bromo, and fluoro substituents makes it an invaluable synthon for forging critical carbon-carbon and carbon-nitrogen bonds, facilitating the exploration of novel chemical space in drug discovery programs.
Chemical Properties
This compound is a solid at room temperature with the chemical formula C₅H₄BrFN₂.[1] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| CAS Number | 869557-43-7 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. | |
| pKa | Estimated to be similar to other aminopyridines, with the amino group having a pKa around 2-4. |
Spectral Data (Estimated)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The amino protons would likely appear as a broad singlet between 4.0 and 6.0 ppm, depending on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons are expected in the range of 100-160 ppm. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-F stretching (around 1000-1100 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 190 and 192 in a roughly 1:1 ratio, characteristic of a monobrominated compound. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of 2-amino-5-fluoropyridine (B1271945).
Synthesis of this compound from 2-Amino-5-fluoropyridine
This procedure details the bromination reaction using sulfuric acid as a catalyst.[2]
Materials:
-
2-Amino-5-fluoropyridine
-
93% Sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
-
Water (H₂O)
-
Brine solution
-
Diatomaceous earth
Equipment:
-
50 L reactor
-
Stirrer
-
Temperature controller
-
Addition funnel
-
Filtration apparatus
Procedure:
-
To a 50 L reactor, add a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L).
-
Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the reactor.
-
Adjust the reaction temperature to 30 °C.
-
Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.
-
Stir the reaction mixture at 45 °C for 18 hours.
-
Continue stirring at 50 °C for an additional 5 hours.
-
Upon completion of the reaction, the crude product is worked up by dissolving it in toluene.
-
Add brine to the toluene solution. Due to the presence of solids, phase separation may be difficult.
-
Filter the mixture through a diatomaceous earth pad and wash with toluene.
-
Separate the organic phase and concentrate it to remove residual water by azeotropic distillation.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from the distinct reactivity of its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5] The amino group can act as a nucleophile or a directing group, and the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.
This compound is a valuable intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
General Workflow for Application in Suzuki and Buchwald-Hartwig Coupling
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Structure Elucidation of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide
Introduction: 2-Amino-3-bromo-5-fluoropyridine is a substituted pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of amino, bromo, and fluoro groups on the pyridine ring makes it a valuable building block for creating more complex molecules, including enzyme inhibitors and polypeptide antagonists.[3] This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the structure of this compound, tailored for researchers and professionals in drug development. The document details the compound's physicochemical properties, a common synthetic route, and the application of key analytical techniques for structural confirmation.
Compound Identification and Physicochemical Properties
The primary identification of this compound is established through its unique identifiers and physical properties. This foundational data is critical for handling, characterization, and regulatory purposes.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonym(s) | 3-Bromo-5-fluoro-2-pyridinamine | [1] |
| CAS Number | 869557-43-7 | [4] |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [1][4] |
| Appearance | Solid, Pale yellow solid | [3] |
| Melting Point | 62-66 °C | |
| SMILES String | Nc1ncc(F)cc1Br | |
| InChI Key | KXSQMCRVUAALNE-UHFFFAOYSA-N |
Synthesis and Characterization Workflow
The elucidation of a chemical structure is a systematic process that begins with synthesis and purification, followed by a suite of analytical experiments. The general workflow for confirming the structure of this compound is outlined below.
A common and direct method for synthesizing this compound is through the bromination of 2-amino-5-fluoropyridine.[5]
Procedure:
-
Prepare a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) within a 50 L reactor.[5]
-
Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the sulfuric acid solution.[5]
-
Adjust the reaction temperature to 30 °C.[5]
-
Add liquid bromine (10 kg, 63 mol) portion-wise over a period of 3 hours.[5]
-
Stir the reaction mixture at 45 °C for 18 hours, followed by an additional 5 hours at 50 °C to ensure completion.[5]
-
For work-up, the crude product is dissolved in toluene, washed with brine, and the organic phase is concentrated to yield the final product.[5]
Spectroscopic and Analytical Data for Structure Elucidation
The core of structure elucidation relies on interpreting data from various spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a complete picture of the molecular structure.
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.
| Analysis | Expected Result | Interpretation |
| Molecular Ion (M) | m/z 190.95 | Corresponds to the nominal mass of C₅H₄BrFN₂. |
| Isotopic Pattern | Two peaks of nearly equal intensity at m/z ~191 and ~193 ([M+H]⁺) | Characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1640 - 1590 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring |
| 1250 - 1150 | C-N stretch | Aryl Amine |
| 1100 - 1000 | C-F stretch | Aryl Fluoride |
| 650 - 550 | C-Br stretch | Aryl Bromide |
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration.
Predicted ¹H NMR Data:
-
The pyridine ring has two protons. The proton at position 4 will appear as a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 6.
-
The proton at position 6 will also be a doublet of doublets, coupling to the fluorine at position 5 and the proton at position 4.
-
The amino (-NH₂) protons will appear as a broad singlet.
Predicted ¹³C NMR Data:
-
Five distinct signals are expected for the five carbon atoms of the pyridine ring.
-
The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant.
-
Other carbons will exhibit smaller two- or three-bond C-F couplings.
-
The carbon attached to bromine (C3) will be significantly downfield shifted.
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[6]
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.[7]
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.[6]
-
Expose the crystal to a beam of X-rays and collect the resulting diffraction pattern.[6]
-
Process the diffraction data to calculate an electron density map.[6]
-
Fit the known atoms (C, N, Br, F, H) into the electron density map to build and refine the final molecular structure.[6]
Logical Framework for Structure Confirmation
The data from each analytical technique are pieces of a puzzle. The final structure is confirmed by ensuring all pieces fit together logically, with no contradictions.
Relevance in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but is a key starting material. Its utility lies in its pre-functionalized scaffold, allowing medicinal chemists to introduce additional complexity through chemical reactions at the amino or bromo positions to synthesize novel drug candidates. The class of aminopyridines has been explored for various biological activities, including antibacterial and anticancer effects.[2][8]
Conclusion: The structure elucidation of this compound is achieved through a coordinated application of synthesis and multiple analytical techniques. While mass spectrometry and IR spectroscopy provide initial evidence of the formula and functional groups, NMR spectroscopy is paramount for establishing the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray diffraction offers an unambiguous three-dimensional view of the molecule. This rigorous, multi-faceted approach is fundamental to chemical research and is essential for ensuring the identity and purity of key intermediates used in the development of new medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | VIVAN ACL [vivanacl.com]
- 5. This compound | 869557-43-7 [chemicalbook.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. ijssst.info [ijssst.info]
An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7), a key intermediate in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis protocols, and significant applications in drug discovery, with a focus on its role as a building block for kinase inhibitors.
Physicochemical Properties
This compound is a halogenated pyridine (B92270) derivative. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, makes it a versatile reagent for introducing the fluoropyridine moiety into more complex molecules. The physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 869557-43-7 | [1] |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| Molecular Weight | 191.00 g/mol | [2] |
| Appearance | White to off-white or pale yellow solid/crystalline powder | [2] |
| Melting Point | 61-66 °C | [2] |
| Boiling Point | 63-65 °C | [2] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and dichloromethane. | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of 2-Amino-5-fluoropyridine (B1271945). The following protocol is a representative example of this transformation.
Experimental Protocol: Bromination of 2-Amino-5-fluoropyridine
This protocol describes the synthesis of this compound via the direct bromination of 2-Amino-5-fluoropyridine using bromine in the presence of sulfuric acid.[1]
Materials:
-
2-Amino-5-fluoropyridine
-
93% Sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
-
Water
-
50 L Reactor
Procedure:
-
A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor.[1]
-
To this solution, add 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[1]
-
Adjust the reaction temperature to 30 °C.[1]
-
Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.[1]
-
Stir the reaction mixture at 45 °C for 18 hours.[1]
-
Continue stirring at 50 °C for an additional 5 hours to ensure the reaction goes to completion.[1]
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is then purified, for example, by recrystallization, to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, or amino substituents. This compound is a known intermediate in the synthesis of various kinase inhibitors.
Role as a Kinase Inhibitor Intermediate
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of drug development. This compound is a key precursor for the synthesis of inhibitors of several important kinases, including:
-
Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[3] Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma.[3]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes. Its inhibitors are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, as well as diabetes and bipolar disorder.
The fluorinated pyridine core provided by this compound can impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity to the target protein.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like this compound, to illustrate how it can be used to form a carbon-carbon bond.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (e.g., 0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired biaryl compound.
Caption: Simplified SYK signaling pathway and point of inhibition.
Conclusion
This compound is a strategically important building block for the synthesis of high-value, biologically active molecules. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for medicinal chemists. The protocols and information presented in this guide underscore its significance in the development of novel therapeutics, particularly in the area of kinase inhibitors. As research into targeted therapies continues to expand, the demand for such specialized chemical intermediates is expected to grow.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in the development of various pharmaceutical compounds.[1][2] The document details established reaction pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Route 1: Direct Bromination of 2-Amino-5-fluoropyridine (B1271945)
This synthetic approach involves the direct bromination of the commercially available starting material, 2-amino-5-fluoropyridine. The reaction is typically carried out using elemental bromine in the presence of a strong acid, such as sulfuric acid. This method is often favored for its straightforwardness and relatively high yields.
Experimental Protocol:
A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor, followed by the addition of 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[3] The reaction temperature is adjusted to 30 °C, and then bromine (10 kg, 63 mol) is added in 10 portions over a period of 3 hours.[3] The reaction mixture is subsequently stirred at 45 °C for 18 hours, followed by continued stirring at 50 °C for 5 hours.[3]
For quenching, the combined products of four similar reactions are treated with a mixture of 50% sodium hydroxide (B78521) (110 kg, 1375 mol) and sodium thiosulfate (B1220275) (1.8 kg, 11.4 mol) in water (100 L) at 50 °C over 1-3 hours.[3] After adjusting the temperature to 32 °C, the resulting slurry is filtered and washed with water (80 L) to yield a water-wet crude product.[3] The crude product is then dissolved in toluene (B28343) at 25-30 °C, filtered, and the organic phase is concentrated to remove residual water by azeotropic distillation.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-fluoropyridine | [3] |
| Reagents | Bromine, Sulfuric Acid | [3] |
| Overall Yield | 82% | [3] |
Reaction Pathway:
Caption: Direct bromination of 2-amino-5-fluoropyridine.
Route 2: Multi-step Synthesis from 2-Aminopyridine (B139424)
An alternative and more complex route to this compound begins with 2-aminopyridine. This pathway involves a sequence of reactions including acylation, nitration, reduction, diazotization, a Schiemann reaction, and finally hydrolysis. While longer, this route can be advantageous depending on the availability and cost of the starting materials. A variation of this synthesis starts from 2-amino-5-nitropyridine.[1]
Experimental Protocols:
1. Acylation of 2-Aminopyridine: To 2-aminopyridine (9.9g), acetic anhydride (B1165640) (21mL) is added. The reaction mixture is maintained at 45 °C for 2.5 hours to yield 2-acetamidopyridine (B118701).[4]
2. Nitration of 2-Acetamidopyridine: 2-acetamidopyridine (13.6g) is added to concentrated sulfuric acid (113 mL). Fuming nitric acid (14.6mL) is then added, and the reaction is carried out at 60 °C for 2 hours to produce 2-acetamido-5-nitropyridine (B189021).[4]
3. Reduction of 2-Acetamido-5-nitropyridine: To a solution of 2-acetamido-5-nitropyridine (4.53g) in ethanol (B145695) (40mL), hydrazine (B178648) hydrate (B1144303) (2.94g) and a Pd/C catalyst (0.6g) are added. The mixture is refluxed at 80 °C for 3.5 hours to give 2-acetamido-5-aminopyridine (B1225344).[4]
4. Diazotization and Schiemann Reaction: 2-acetamido-5-aminopyridine (3.8g) is dissolved in ethanol (15.8 mL) and fluoroboric acid (11.1 mL). Sodium nitrite (B80452) (3.28g) is then added at 25 °C over 1.5 hours. The resulting diazonium salt is thermally decomposed in toluene at 110 °C to yield 2-acetamido-5-fluoropyridine (B564454).[4]
5. Hydrolysis of 2-Acetamido-5-fluoropyridine: 2-acetamido-5-fluoropyridine (6g) is hydrolyzed using a 20% aqueous solution of NaOH (5g) at 80 °C for 2 hours to afford 2-amino-5-fluoropyridine.[4]
6. Bromination of 2-Amino-5-fluoropyridine: The final bromination step follows the protocol described in Route 1.
Quantitative Data:
| Reaction Step | Yield | Reference |
| Acylation | 96.26% | [4] |
| Nitration | 88.40% | [4] |
| Reduction | 93.26% | [4] |
| Diazotization & Schiemann | 64.94% | [4] |
| Hydrolysis | 95.25% | [4] |
| Overall Yield (Route 2) | ~42.81% | [4] |
Reaction Pathway:
Caption: Multi-step synthesis from 2-aminopyridine.
Alternative Route: Reduction of 3-bromo-5-fluoro-2-nitropyridine (B596307)
A potential alternative route involves the reduction of 3-bromo-5-fluoro-2-nitropyridine. While this precursor is documented, detailed experimental protocols for its reduction to this compound are not as readily available in the surveyed literature. This pathway may warrant further investigation for its potential efficiency.
Reaction Pathway:
Caption: Potential reduction route.
Conclusion
The synthesis of this compound can be effectively achieved through two primary, well-documented routes. The choice between the direct bromination of 2-amino-5-fluoropyridine and the multi-step synthesis from 2-aminopyridine will likely depend on factors such as starting material availability, cost, and the desired scale of production. The direct bromination route offers a more straightforward process with a higher overall yield, while the multi-step synthesis provides an alternative when 2-amino-5-fluoropyridine is not readily accessible. Further research into the reduction of 3-bromo-5-fluoro-2-nitropyridine may reveal another viable synthetic option. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
In-Depth Technical Guide: 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-fluoropyridine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and common transformations, and its applications in the development of targeted therapeutics.
Core Compound Properties
This compound is a substituted pyridine (B92270) derivative valued for its utility as a versatile intermediate in organic synthesis. The strategic placement of its amino, bromo, and fluoro groups allows for a wide range of chemical modifications, making it a valuable scaffold in the synthesis of complex molecules, particularly in the realm of drug discovery.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 191.00 g/mol | [2] |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| CAS Number | 869557-43-7 | [2] |
| Melting Point | 62-66 °C | |
| pKa | 1.70 | [3] |
| Appearance | Solid | |
| Solubility | Data not readily available in public databases. Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate (B1210297), and Methanol. |
Spectroscopic and Analytical Data
While direct spectral copies are not publicly available, the expected characteristics based on the compound's structure and data from analogous compounds are described below. These are critical for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the amino, bromo, and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The C-F and C-Br carbons will show characteristic chemical shifts, and the carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4]
-
FT-IR: The infrared spectrum would feature characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[5] The C-Br and C-F stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions. These protocols are based on established literature procedures for this and structurally similar compounds and may require optimization for specific laboratory conditions.
Synthesis of this compound
A common and effective method for the synthesis of the title compound is the direct bromination of 2-Amino-5-fluoropyridine.
Reaction: Bromination of 2-Amino-5-fluoropyridine
Materials:
-
2-Amino-5-fluoropyridine
-
93% Sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
-
Water (H₂O)
-
50 L Reactor (or appropriately scaled glassware)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is carefully added to a 50 L reactor.
-
To the stirred acid solution, add 2-Amino-5-fluoropyridine (6.5 kg, 58 mol).
-
Adjust the temperature of the reaction mixture to 30 °C.
-
Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 equal portions, carefully monitoring the reaction temperature.
-
After the addition is complete, heat the reaction mixture to 45 °C and stir for 18 hours.
-
Increase the temperature to 50 °C and continue stirring for an additional 5 hours.
-
Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched with ice/water and neutralized with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a foundational method for constructing biaryl structures common in kinase inhibitors.[6][7]
Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 120-150 °C for 10-30 minutes.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Application in Buchwald-Hartwig Amination
The C-Br bond can also be used to form C-N bonds via the Buchwald-Hartwig amination, providing access to a diverse range of substituted aminopyridines.[8][9]
Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The pyridine core is a common scaffold in many FDA-approved drugs, and the specific substitution pattern of this compound allows for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Role in Kinase Inhibitor Synthesis
This building block is particularly relevant for the synthesis of inhibitors targeting kinases such as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers. The 2-amino group can act as a key hydrogen bond donor, while the 3-position, after a Suzuki or similar coupling, can be functionalized with larger aromatic systems to occupy the ATP-binding pocket of the enzyme.[10][11][12]
The diagram below illustrates a representative synthetic pathway where a substituted pyridine, like this compound, is used to construct the core of a potent kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VIVAN ACL [vivanacl.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 3-Bromo-5-fluoro-2-pyridinamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Bromo-5-fluoro-2-pyridinamine, a critical building block in contemporary medicinal chemistry. The strategic positioning of its bromine, fluorine, and amine functionalities on the pyridine (B92270) core makes it a highly versatile intermediate for the synthesis of complex heterocyclic molecules. This document consolidates its chemical and physical properties, safety and handling protocols, and its applications in the pharmaceutical and agrochemical industries. A detailed representative synthesis protocol is also provided.
Chemical and Physical Properties
3-Bromo-5-fluoro-2-pyridinamine, with the IUPAC name 3-bromo-5-fluoropyridin-2-amine , is a substituted pyridine derivative. Its unique electronic and structural characteristics are pivotal to its utility in organic synthesis.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-5-fluoropyridin-2-amine | [2] |
| Synonyms | 2-Amino-3-bromo-5-fluoropyridine, 3-Bromo-5-fluoro-2-pyridinamine | [3][4] |
| CAS Number | 869557-43-7 | [4] |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 61-63 °C | [5] |
| Boiling Point | 63-65 °C | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol (B145695) and dichloromethane. | [5] |
Safety and Handling
As with any active chemical compound, proper handling of 3-Bromo-5-fluoro-2-pyridinamine is essential. The compound is classified as harmful and an irritant. Below is a summary of its hazard and precautionary statements.
| GHS Hazard Statements | GHS Precautionary Statements |
| H302: Harmful if swallowed.[6] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[6] |
| H318: Causes serious eye damage.[6] | P270: Do not eat, drink or smoke when using this product.[6] |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection.[6] |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Applications in Research and Development
3-Bromo-5-fluoro-2-pyridinamine is a highly valued intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its trifunctional nature allows for a diverse range of chemical transformations, making it a versatile scaffold in drug discovery programs.
The primary applications include:
-
Synthesis of Fluorinated Pyridines: It serves as a precursor for more complex fluorinated pyridine derivatives. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3]
-
Medicinal Chemistry: The amino, bromo, and fluoro groups offer orthogonal reactivity, enabling selective modifications at different positions of the pyridine ring. This is crucial for structure-activity relationship (SAR) studies during lead optimization.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides with improved efficacy and environmental profiles.
Experimental Protocols: A Representative Synthesis
While several synthetic routes to 3-Bromo-5-fluoro-2-pyridinamine exist, a common approach involves the bromination of a suitable aminofluoropyridine precursor. The following is a representative protocol based on analogous chemical transformations.
Objective: To synthesize 3-Bromo-5-fluoro-2-pyridinamine.
Materials:
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield 3-Bromo-5-fluoro-2-pyridinamine.
Role in Drug Discovery Workflow
Given that 3-Bromo-5-fluoro-2-pyridinamine is a building block rather than an active therapeutic agent with a defined signaling pathway, the following diagram illustrates its logical relationship within a typical drug discovery workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | VIVAN ACL [vivanacl.com]
- 5. 2-AMINO-5-FLUORO-3-BROMO PYRIDINE [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
Spectroscopic and Physicochemical Characterization of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide focuses on its known properties, predicted spectroscopic data based on its chemical structure, and detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 869557-43-7 | [1] |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 62-66 °C |
Predicted Spectroscopic Data
The following tables outline the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectroscopic data of analogous pyridine (B92270) derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.2 | Doublet | 1H | H-6 |
| ~ 7.0 - 7.4 | Doublet | 1H | H-4 |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be influenced by the electronegativity of the substituents. The carbon attached to fluorine will exhibit a large coupling constant (¹JC-F).
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 (d, ¹JC-F ≈ 230-250 Hz) | C-5 |
| ~ 145 - 150 | C-2 |
| ~ 135 - 140 (d, ³JC-F ≈ 5-10 Hz) | C-6 |
| ~ 120 - 125 (d, ²JC-F ≈ 20-25 Hz) | C-4 |
| ~ 105 - 110 | C-3 |
Predicted IR Absorption Data
The IR spectrum will show characteristic bands for the N-H, C-H, C=C, C-N, C-F, and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1620 - 1580 | Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Medium-Strong | Aromatic ring stretching |
| 1300 - 1200 | Strong | C-N stretching |
| 1100 - 1000 | Strong | C-F stretching |
| 700 - 600 | Medium | C-Br stretching |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and optimal peak shape.
-
Tune the probe for the ¹H or ¹³C frequency.
-
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon pulse sequence with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
Materials:
-
This compound (a small amount, ~1-2 mg)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Spectrum:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands and correlate them with specific functional groups using standard IR correlation tables.
-
-
Cleaning:
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic compounds.
Materials:
-
This compound
-
Mass spectrometer with an EI source
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Sample vial
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine, PFTBA).
-
Set the ion source parameters, including the electron energy (typically 70 eV for EI) and source temperature.
-
-
Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used, where the sample is heated to promote volatilization.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
The instrument will detect the positively charged ions and their relative abundances.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 peaks with approximately equal intensity).
-
Analyze the fragmentation pattern to gain further structural information.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3-bromo-5-fluoropyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-bromo-5-fluoropyridine. Due to the absence of a publicly available experimental spectrum, this document presents an estimated spectrum based on established principles of substituent effects on the pyridine (B92270) ring. It also includes a comprehensive, standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum of this and similar solid organic compounds.
Estimated ¹H NMR Data of this compound
The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts (δ) are influenced by the electronic effects of the three substituents: the electron-donating amino group and the electron-withdrawing bromo and fluoro groups. The estimated data is presented in the table below.
| Proton | Estimated Chemical Shift (δ, ppm) | Estimated Multiplicity | Estimated Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
| H-6 | 7.9 - 8.2 | Doublet of doublets (dd) | ⁴J(H6-F5) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |
| -NH₂ | 5.0 - 6.0 | Broad singlet | - |
Disclaimer: The chemical shift and coupling constant values presented in this table are estimations derived from the known effects of amino, bromo, and fluoro substituents on the pyridine nucleus and typical coupling constants observed in pyridine derivatives. Actual experimental values may vary.
Molecular Structure and Proton Assignments
The structure of this compound with the designated proton numbering is shown below. This visualization aids in the correlation of the estimated spectral data with the molecular structure.
Caption: Chemical structure of this compound with proton numbering.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)). For this compound, DMSO-d₆ is a likely candidate due to the polar nature of the molecule.
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolution : Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Solubilization : Gently agitate the vial to dissolve the solid completely. If necessary, sonication can be used to aid dissolution.
-
Filtration : To remove any particulate matter which can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as Tetramethylsilane (TMS), can be added to the solvent. However, modern NMR instruments can also reference the spectrum to the residual solvent peak.
-
Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Setup and Data Acquisition
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Matching : Tune and match the NMR probe to the resonance frequency of ¹H in the specific solvent.
-
Locking : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.
-
Shimming : Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.
-
Spectral Width : Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Number of Scans : Depending on the sample concentration, 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (aq) : An acquisition time of 2-4 seconds is typical for achieving good resolution.
-
Temperature : The experiment is usually performed at room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing : Reference the chemical shift scale by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift value (e.g., DMSO at ~2.50 ppm).
-
Integration : Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Peak Picking : Identify the chemical shift of each peak in the spectrum.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: Workflow for ¹H NMR spectral analysis of a solid organic compound.
Physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine (CAS No: 869557-43-7), a key intermediate in pharmaceutical and agrochemical research. This document collates available data on its molecular structure, physical constants, spectral characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and for the determination of its key physical properties are also presented. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, and fluoro substituents on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This guide aims to consolidate the available scientific information on this compound to facilitate its use in research and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some of these properties have been experimentally determined, others are predicted values based on computational models.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-fluoropyridin-2-amine | |
| CAS Number | 869557-43-7 | |
| Molecular Formula | C₅H₄BrFN₂ | |
| Molecular Weight | 191.00 g/mol | |
| Appearance | Solid |
Table 2: Tabulated Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 62-66 °C | |
| Boiling Point (Predicted) | 63-65 °C | [1] |
| Density (Predicted) | 1.813 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | Due to the electron-withdrawing effects of the bromine and fluorine atoms, the pKa is expected to be lower than that of 2-aminopyridine (B139424) (6.86). A precise experimental value is not readily available. | |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695) and dichloromethane. | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amino protons. The chemical shifts will be influenced by the positions of the bromine, fluorine, and amino groups.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, Br, F).
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (Expected)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. Fragmentation patterns will likely involve the loss of the bromine and amino groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physical properties.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2-amino-5-fluoropyridine.
Reaction Scheme:
Procedure: [2]
-
To a solution of 93% sulfuric acid in water, add 2-amino-5-fluoropyridine.
-
Adjust the reaction temperature to 30 °C.
-
Add bromine in portions over a period of 3 hours.
-
Stir the reaction mixture at 45 °C for 18 hours, followed by stirring at 50 °C for 5 hours.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Determination of Melting Point (Capillary Method)
This protocol is a standard method for determining the melting point of a solid organic compound.
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Solubility
This protocol outlines a general procedure to determine the solubility of this compound in various solvents.
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously shake the test tube for a set period (e.g., 1 minute).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble under these conditions. If not, the compound is considered sparingly soluble or insoluble.
-
This can be performed with a range of solvents (e.g., water, ethanol, dichloromethane, acetone) to determine a solubility profile.
Determination of pKa (Potentiometric Titration)
This is a standard method for the experimental determination of the acid dissociation constant (pKa) of a substance, following principles outlined in OECD Guideline 112.[3][4][5][6]
Procedure:
-
Prepare a solution of this compound of known concentration in water or a suitable co-solvent if sparingly soluble in water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Chemical Reactivity and Stability
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also directs electrophilic aromatic substitution to the ortho and para positions.
-
Bromo and Fluoro Groups: These halogen substituents are good leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. They also influence the regioselectivity of further substitutions on the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic substitution.
Stability
This compound is a stable solid under standard laboratory conditions. However, as with many organic compounds, it should be protected from strong oxidizing agents, strong acids, and excessive heat. For long-term storage, it is advisable to keep it in a cool, dry, and dark place. Stability studies, following guidelines such as ICH Q1A(R2), would be necessary to establish a re-test period or shelf life for pharmaceutical applications.[7][8][9][10][11]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the different positions of the pyridine ring. It is particularly useful in the development of:
-
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bonding interactions with the hinge region of the kinase.[12]
-
Agrochemicals: Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
-
Pharmaceuticals: The compound serves as a starting material for the synthesis of various pharmaceutical agents targeting a range of therapeutic areas.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed and causes skin and serious eye irritation. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide provides a consolidated resource of its physical and chemical properties, along with standardized experimental protocols. While some experimental data remains to be fully elucidated, the information presented here serves as a solid foundation for researchers and developers working with this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 869557-43-7 [chemicalbook.com]
- 3. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. OECD 112 - Phytosafe [phytosafe.com]
- 7. database.ich.org [database.ich.org]
- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 9. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
- 12. medchemexpress.com [medchemexpress.com]
2-Amino-3-bromo-5-fluoropyridine: A Comprehensive Technical Guide for Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-3-bromo-5-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a pyridine (B92270) core, provides multiple reactive sites for derivatization. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can be a site for further functionalization.[3][4] This guide provides an in-depth overview of its synthesis and application as a starting material, focusing on key reactions, experimental protocols, and quantitative data.
Physicochemical Properties
The fundamental properties of this compound are summarized below, identifying it as a key intermediate for pharmaceuticals and agrochemicals.[2]
| Property | Value | Reference |
| CAS Number | 869557-43-7 | [2] |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| Molecular Weight | 191.00 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Synonyms | 3-Bromo-5-fluoro-2-pyridinamine | [5] |
Synthesis of this compound
While various methods exist for the synthesis of substituted pyridines, a common strategy involves the functionalization of a pre-existing pyridine ring.[1][6] A plausible and efficient route to this compound starts from the commercially available 2-Amino-5-fluoropyridine, followed by a regioselective bromination at the C-3 position.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from established procedures for the bromination of 2-aminopyridine (B139424) derivatives.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile.
-
Reagent Addition: Cool the mixture to approximately 10°C in an ice bath.[7] Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains stable.[7]
-
Reaction Monitoring: Stir the mixture at this temperature for an additional 30-60 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting residue from a suitable solvent system, such as 90% ethanol, to yield this compound as a solid.[7]
Applications in Cross-Coupling Reactions
The C-Br bond at the 3-position of the pyridine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This makes the molecule a valuable precursor for a wide range of more complex structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4][8] this compound can be readily coupled with various arylboronic acids to produce 3-aryl-2-amino-5-fluoropyridine derivatives, which are common scaffolds in pharmacologically active molecules.[9][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.[4][10]
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (K₃PO₄) (2.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water in a 4:1 ratio.[10]
-
Heating: Heat the reaction mixture to 85-95°C and stir for 12-18 hours, or until TLC indicates completion.[4]
-
Work-up and Purification: After cooling, the mixture is typically filtered, diluted with a solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography.[4]
While specific yields for this compound are proprietary or not widely published, data from the closely related analog 5-bromo-2-methylpyridin-3-amine (B1289001) provides a strong indication of expected outcomes.[10]
| Entry | Arylboronic Acid | Product Structure (Analog) | Yield (%)[10] |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 93 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 90 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 85 |
| 4 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-2-methylpyridin-3-amine | 88 |
| 5 | Naphthalene-2-boronic acid | 5-(naphthalen-2-yl)-2-methylpyridin-3-amine | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[11] This reaction is a cornerstone for synthesizing substituted anilines and related compounds. Using this compound as the substrate allows for the introduction of diverse secondary or primary amines at the 3-position.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
This general protocol is based on established methods for the amination of 2-bromopyridines.[3][12]
-
Reaction Setup: In an oven-dried sealed tube or reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source such as Pd₂(dba)₃ (2 mol% Pd), and a suitable phosphine (B1218219) ligand like XPhos (4 mol%).[3]
-
Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-3.0 eq), and an anhydrous solvent such as toluene.[3]
-
Heating: Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours.[3][12]
-
Work-up and Purification: After cooling to room temperature, concentrate the mixture under vacuum. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., CH₂Cl₂/MeOH) to isolate the desired 3-amino-substituted pyridine product.[3]
Other Synthetic Transformations
Cyanation Reaction
The bromo group can be displaced to introduce other functionalities, such as a cyano group, which is a versatile precursor for acids, amides, and amines.
This protocol is derived from a patented procedure.[13]
-
Reaction Setup: In a reaction vessel, combine copper(I) cyanide (1.2 eq) and this compound (1.0 eq) in 20 ml of N-methyl-2-pyrrolidone (NMP).
-
Heating: Stir the resulting mixture at 150°C for 5 hours.
-
Work-up: After cooling, add 28% aqueous ammonia (B1221849) to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the organic layer with a saturated saline solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Subject the obtained residue to silica gel column chromatography to obtain the pure 2-amino-3-cyano-5-fluoropyridine.[13]
| Analysis | Data[13] |
| ¹H-NMR (CDCl₃) | δ: 5.10 (2H, br s), 7.45 (1H, dd, J = 7.4, 3.0 Hz), 8.16 (1H, d, J = 3.0 Hz) |
Conclusion
This compound serves as a highly valuable and versatile starting material in modern organic synthesis. Its capacity to undergo efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, in addition to other transformations like cyanation, allows for the straightforward construction of complex molecular architectures. These attributes make it an indispensable building block for professionals in drug discovery and materials science, facilitating the development of novel compounds with significant potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | VIVAN ACL [vivanacl.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ijssst.info [ijssst.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 3-Bromo-5-fluoro-2-pyridinamine | Pyridines | Ambeed.com [ambeed.com]
The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Modern Drug Discovery
An in-depth exploration of the discovery, synthesis, and transformative impact of fluorinated pyridines in pharmaceutical research and development.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can dramatically enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Among the myriad of fluorinated scaffolds, fluorinated pyridines have emerged as particularly valuable due to the inherent biological relevance of the pyridine (B92270) ring. This technical guide provides a comprehensive overview of the discovery and history of fluorinated pyridines, detailed experimental protocols for their synthesis, and an exploration of their role in modulating key biological pathways.
Historical Perspective: From Hazardous Beginnings to Controlled Synthesis
The journey to tame the reactivity of fluorine and selectively introduce it into the pyridine ring has been a long and arduous one, marked by significant milestones in synthetic chemistry. Early methods were often fraught with challenges, including harsh reaction conditions and the use of hazardous reagents.
One of the earliest successful methods for the synthesis of a simple fluoropyridine was the Balz-Schiemann reaction , first reported for 4-fluoropyridine (B1266222) in 1958 by Wibaut et al.[1] This method involves the diazotization of an aminopyridine in the presence of a fluoride (B91410) source, followed by thermal decomposition of the resulting diazonium salt. While effective, the reaction can be sensitive to aqueous conditions.[1]
The synthesis of perfluoropyridine (PFPy) , a fully fluorinated derivative, was first achieved in the early 1960s through the defluorination of perfluoropiperidine over hot metals like iron or nickel.[3][4] A more practical and still widely used commercial method was developed shortly after, involving the high-temperature reaction of pentachloropyridine (B147404) with anhydrous potassium fluoride.[3][5]
The development of N-F fluorinating agents , such as N-fluoropyridinium salts, in the latter half of the 20th century represented a significant leap forward, offering milder and more selective methods for fluorination. More recently, the advent of C-H activation/fluorination techniques has provided powerful tools for the late-stage functionalization of complex pyridine-containing molecules, allowing for the direct replacement of hydrogen with fluorine.[6][7]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of fluorinated pyridines can be broadly categorized into several key approaches, each with its own advantages and limitations.
Diazotization and Fluorination (Balz-Schiemann Reaction)
This classical method remains a viable route for the synthesis of certain fluoropyridines, particularly 4-fluoropyridine.
Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [1]
-
Materials: 4-Aminopyridine (B3432731), 42% aqueous tetrafluoroboric acid (HBF₄), Sodium nitrite (B80452) (NaNO₂), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Calcium hydride (CaH₂).
-
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge 42% aqueous HBF₄.
-
Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (1.1 eq) while maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to 25 °C.
-
Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers with CaH₂.
-
The product, 4-fluoropyridine, can be purified by distillation.
-
Halogen Exchange (Halex) Reactions
Halogen exchange is a common strategy for introducing fluorine, particularly at the 3-position of the pyridine ring. This involves the displacement of a chlorine or bromine atom with a fluoride ion.
Experimental Protocol: Synthesis of 3-Fluoropyridine via Halogen Exchange [8]
-
Materials: 3-Chloropyridine or 3-bromopyridine, Potassium fluoride (KF) or Cesium fluoride (CsF), Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), High-boiling point solvent (e.g., sulfolane (B150427) or dimethylformamide).
-
Procedure:
-
In a reaction vessel equipped with a condenser and a mechanical stirrer, combine the 3-halopyridine (1.0 eq), the fluoride source (excess), and the phase-transfer catalyst.
-
Add the solvent and heat the mixture to a high temperature (typically >150 °C).
-
Monitor the reaction progress by gas chromatography or thin-layer chromatography.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
C-H Activation and Fluorination
Modern C-H fluorination methods offer a direct and often highly regioselective route to fluorinated pyridines, avoiding the need for pre-functionalized starting materials.
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine (B120327) using AgF₂ [9][10]
-
Materials: 2-Phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (B52724) (MeCN).
-
Procedure:
-
To an oven-dried round-bottomed flask, add anhydrous MeCN and 2-phenylpyridine (1.0 eq).
-
Place the flask in an ambient temperature water bath.
-
Add AgF₂ (3.0 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at ambient temperature for approximately 90 minutes.
-
Filter the reaction mixture over a pad of Celite, washing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford 2-fluoro-6-phenylpyridine.
-
Synthesis from Pyridine N-Oxides
Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. Activation of the N-oxide allows for nucleophilic attack by a fluoride source.
Experimental Protocol: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides [11][12]
-
Materials: Pyridine N-oxide derivative, Activating agent (e.g., trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or p-toluenesulfonyl chloride (TsCl)), Fluoride source (e.g., potassium fluoride), Solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve the pyridine N-oxide (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C.
-
Add the activating agent dropwise and stir for a short period.
-
Add the fluoride source and allow the reaction to warm to room temperature or heat as required.
-
Monitor the reaction until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic phase and concentrate to obtain the crude product, which can be purified by chromatography or distillation.
-
Quantitative Data Summary
The efficiency and physical properties of fluorinated pyridines are critical for their application in research and development. The following tables summarize key quantitative data for common fluorinated pyridines and their synthetic methods.
Table 1: Physical and Spectroscopic Properties of Monofluorinated Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | 126 | 1.128 | 8.23, 7.78, 7.18, 6.93 | -68.7 |
| 3-Fluoropyridine | C₅H₄FN | 97.09 | 107-108 | 1.13 | 8.45, 8.35, 7.30, 7.15 | -129.5 |
| 4-Fluoropyridine | C₅H₄FN | 97.09 | 104-105 | 1.13 | 8.50, 7.00 | -119.2 |
Note: NMR data are approximate and can vary based on solvent and instrument.
Table 2: Comparison of Synthetic Yields for Fluorinated Pyridines
| Product | Synthetic Method | Starting Material | Reagents | Yield (%) | Reference(s) |
| 4-Fluoropyridine | Balz-Schiemann | 4-Aminopyridine | HBF₄, NaNO₂ | 20 | [1] |
| 2-Fluoro-6-phenylpyridine | C-H Fluorination | 2-Phenylpyridine | AgF₂ | 79-81 | [9][10] |
| Perfluoropyridine | Halogen Exchange | Pentachloropyridine | KF | up to 83 | [3][5] |
| 2-Fluoropyridines | From N-Oxides | Pyridine N-Oxides | Tf₂O, KF | Varies | [11][12] |
| 3-Fluoropyridine | Halogen Exchange | 3-Chloropyridine | CsF, HF | Low | [6] |
Role in Drug Discovery and Biological Signaling Pathways
The introduction of fluorine into a pyridine ring can significantly alter a molecule's biological activity, making fluorinated pyridines key components in many modern pharmaceuticals. They can enhance binding to target proteins, improve metabolic stability, and fine-tune physicochemical properties for better drug-like characteristics.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers.[10][13] Fluorinated pyridines and related pyrimidines are scaffolds found in potent PI3K inhibitors.[10][14] The fluorine atoms can enhance binding affinity to the ATP-binding pocket of PI3K, leading to more effective inhibition of the downstream signaling cascade.
Caption: Inhibition of the PI3K signaling pathway by a fluorinated pyridine-based inhibitor.
Antagonism of the Protease-Activated Receptor-1 (PAR-1) Pathway
Vorapaxar is an antiplatelet medication that contains a fluorinated pyridine moiety.[1][9] It acts as a reversible antagonist of the protease-activated receptor-1 (PAR-1), a G-protein coupled receptor on the surface of platelets.[1][9] Thrombin, a key enzyme in the coagulation cascade, normally activates PAR-1, leading to platelet aggregation. By blocking this interaction, Vorapaxar inhibits thrombin-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events.[1][9]
Caption: Vorapaxar inhibits platelet aggregation by antagonizing the PAR-1 receptor.
Inhibition of the Factor VIIa/Tissue Factor (TF) Complex
The coagulation cascade is initiated by the binding of Factor VIIa to Tissue Factor (TF). This complex then activates other factors, leading to the formation of a blood clot. Fluoropyridine-based inhibitors have been developed to target this FVIIa/TF complex, representing a potential new class of antithrombotic drugs.[2][15] These inhibitors bind to the active site of the FVIIa/TF complex, preventing it from activating downstream components of the coagulation cascade.
Caption: Inhibition of the coagulation cascade by a fluoropyridine-based FVIIa/TF complex inhibitor.
Conclusion
The discovery and development of synthetic methodologies for fluorinated pyridines have transformed the landscape of medicinal chemistry. From early, challenging procedures to modern, highly selective C-H activation techniques, the ability to precisely install fluorine atoms onto the pyridine scaffold has provided researchers with a powerful tool to modulate the properties of bioactive molecules. The successful application of fluorinated pyridines in a range of therapeutic areas underscores their importance and highlights the continued potential for the discovery of novel drugs based on this privileged structural motif. As our understanding of disease pathways deepens and synthetic capabilities continue to evolve, fluorinated pyridines are poised to remain at the forefront of innovation in drug discovery and development.
References
- 1. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The discovery of fluoropyridine-based inhibitors of the Factor VIIa/TF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Fluoropyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity 3-Fluoropyridine for Research & Industrial Use [pipzine-chem.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 14. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
The Core Impact of Fluorination on Drug Properties
The introduction of fluorine can systematically alter a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). These modifications are leveraged by medicinal chemists to overcome developmental hurdles and optimize drug candidates for clinical success.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked.[1][2][3]
This strategic replacement can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[2][4] For example, the fluorination of certain kinase inhibitors has been shown to significantly increase their plasma half-life by preventing oxidative metabolism.[4]
Modulating Binding Affinity
Fluorine's unique electronic properties can also be exploited to enhance a drug's binding affinity for its target protein. The high electronegativity of fluorine can create favorable electrostatic interactions with amino acid residues in the protein's binding pocket.[5] These interactions can include hydrogen bonds, dipole-dipole interactions, and other non-covalent contacts that contribute to the overall binding energy.[5]
Furthermore, the introduction of fluorine can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's active site. This conformational restriction can lead to a significant increase in potency. A rational "fluorine scan" based on co-crystal structures can be employed to identify optimal positions for fluorine substitution to maximize these favorable interactions.[5]
Fine-Tuning Lipophilicity
The effect of fluorine on lipophilicity (LogP) is highly context-dependent. While the replacement of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect on aliphatic systems can be more complex and may even lead to a decrease in LogP.[6][7][8] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Careful consideration of the fluorination pattern allows medicinal chemists to modulate a compound's ability to cross biological membranes, such as the blood-brain barrier, and to control its solubility in aqueous and lipid environments.[6][7]
Altering Acidity (pKa)
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6][7] This modulation of ionization state can have profound effects on a drug's solubility, membrane permeability, and binding to its target. For instance, lowering the pKa of a basic amine can reduce its positive charge at physiological pH, potentially improving its oral absorption and cell penetration.[6]
Data Presentation: Quantitative Effects of Fluorination
The following tables summarize the quantitative impact of fluorine substitution on key drug properties for several illustrative matched molecular pairs.
| Compound Pair | Property | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference |
| Celecoxib Precursor | In Vitro Half-life (t½, min) | ~5.4 min | ~21.6 min | ~4-fold increase | [1] |
| Risperidone Analog | In Vitro Half-life (t½, min) | ~3.5 min | ~56 min | ~16-fold increase | [1] |
| Midazolam Analog | In Vitro Half-life (t½, min, in CYP3A5) | ~10 min | >60 min | >6-fold increase | [1] |
| Compound Pair | Property | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference |
| BTK Inhibitor Scaffold | IC50 (nM) | 200 nM | 5 nM | 40-fold increase in potency | [5] |
| Kinase Inhibitor Series | IC50 (nM) | 61 nM | 7.76 µM (different analog) | Varies with position | [9] |
| Voriconazole vs. Fluconazole | IC50 (µM) against C. albicans | 0.010 µM | 0.002 µM | 5-fold increase in potency | [10] |
| Compound Pair | Property | Non-Fluorinated Value | Fluorinated Value | Difference | Reference |
| 2-(Methylthio)pyridine | LogD 7.4 | 1.69 | 2.13 (SCF3 analog) | +0.44 | [6] |
| Atorvastatin | ClogP | 4.06 | - | - | [11] |
| Fluorinated Piperidines | LogP | Varies | Varies (can increase or decrease) | Context-dependent | [7] |
| Compound Pair | Property | Non-Fluorinated Value | Fluorinated Value | Difference | Reference |
| 2-(Ethylthio)pyridine | pKa | 3.68 | 1.49 (SCF2CF3 analog) | -2.19 | [6] |
| Sitagliptin | pKa | ~8.78 | - | - | [12] |
| Fluorinated Pyridines | pKa | Varies | Decreases with fluorination | Context-dependent | [6] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of fluorine in medicinal chemistry.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug).
-
Liver microsomes (human, rat, or other species).
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the liver microsomes, phosphate buffer, and the test compound in a 96-well plate.
-
Pre-warm the incubation mixture to 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a compound and its target protein.
Materials:
-
Purified target protein.
-
Test compound.
-
ITC buffer (dialysis buffer for the protein).
-
Isothermal titration calorimeter.
Methodology:
-
Prepare the protein solution in the ITC buffer and dialyze extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare the ligand (test compound) solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial small injection to avoid artifacts, followed by a series of injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Shake-Flask Method for LogP Determination
Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.
Materials:
-
Test compound.
-
n-Octanol (pre-saturated with water).
-
Water (pre-saturated with n-octanol).
-
Shake-flask apparatus or vortex mixer.
-
Centrifuge.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
Methodology:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.
-
Seal the flask and shake it for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
High-purity water.
-
Potentiometer with a pH electrode.
-
Burette and magnetic stirrer.
Methodology:
-
Calibrate the pH electrode using standard buffer solutions.
-
Dissolve a known amount of the test compound in a known volume of water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve. This can be determined from the first or second derivative of the titration curve.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. unix.stackexchange.com [unix.stackexchange.com]
- 5. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Halopyridine Derivatives: A Comprehensive Technical Guide for Research and Drug Development
An In-depth Guide to the Synthesis, Application, and Biological Significance of Halopyridine Derivatives
Halogenated pyridine (B92270) derivatives have emerged as pivotal structural motifs in contemporary chemical and pharmaceutical research. Their unique physicochemical properties, conferred by the presence and position of halogen substituents on the pyridine ring, render them versatile building blocks for the synthesis of a wide array of functional molecules, particularly in the realm of drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of halopyridine derivatives, encompassing their synthesis, characterization, and application, with a focus on their role as kinase inhibitors in key signaling pathways.
Introduction to Halopyridine Derivatives
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the pyridine scaffold dramatically influences its electronic properties, reactivity, and biological activity. The electronegativity and size of the halogen atom, as well as its position on the pyridine ring, can be strategically manipulated to fine-tune the characteristics of the resulting molecule. This has made halopyridines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, the pyridine core is a privileged structure, and its halogenated analogues are frequently employed to enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles.
Synthesis of Halopyridine Derivatives
The functionalization of halopyridines is predominantly achieved through a variety of well-established cross-coupling reactions. These methods offer reliable and versatile strategies for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the derivatization of halopyridines.
The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and hetero-biaryl structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
-
Apparatus: A flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar.
-
Reagents:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To the reaction vessel, add 2-bromopyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
The Negishi coupling pairs a halopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. This method is particularly useful for its high functional group tolerance.
Experimental Protocol: General Procedure for Negishi Coupling of 2-Chloropyridine (B119429)
-
Apparatus: A flame-dried, two-necked round-bottom flask with a reflux condenser and an inert gas inlet.
-
Reagents:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2 mmol, 1.2 equiv, 0.5 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.03 mmol, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To the reaction flask under an inert atmosphere, add Pd(PPh₃)₄ and 2-chloropyridine dissolved in THF.
-
Add the organozinc reagent dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine
-
Apparatus: A 10 mL round-bottomed flask under a nitrogen atmosphere.[1]
-
Reagents:
-
2-Amino-3-bromopyridine (0.5 mmol, 1.0 equiv)[1]
-
Terminal alkyne (0.6 mmol, 1.2 equiv)[1]
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂; 0.0125 mmol, 2.5 mol%)[1]
-
Triphenylphosphine (PPh₃; 0.025 mmol, 5.0 mol%)[1]
-
Copper(I) iodide (CuI; 0.025 mmol, 5.0 mol%)[1]
-
Triethylamine (Et₃N; 1 mL)[1]
-
Dimethylformamide (DMF; 2 mL)[1]
-
-
Procedure:
-
To the flask, add Pd(CF₃COO)₂, PPh₃, and CuI, followed by DMF and stir for 30 minutes.[1]
-
Add 2-amino-3-bromopyridine, the terminal alkyne, and Et₃N.[1]
-
Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.[1]
-
After completion, pour the reaction mixture into a saturated aqueous sodium chloride solution and extract with ethyl acetate.[1]
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.[1]
-
Purify the product by column chromatography.[1]
-
The Heck reaction couples a halopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2]
Experimental Protocol: General Procedure for Heck Coupling of 2-Bromonaphthalene (as a model for bromopyridines)
-
Apparatus: An anhydrous two-necked round-bottom flask under a nitrogen atmosphere.[3]
-
Reagents:
-
Procedure:
The Stille reaction involves the coupling of a halopyridine with an organostannane reagent, catalyzed by palladium.[4]
Experimental Protocol: General Procedure for Stille Coupling
-
Apparatus: A flame-dried round-bottom flask.[4]
-
Reagents:
-
Procedure:
-
Add the halopyridine, CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask with DMF.[4]
-
Purge the flask with Argon for 10 minutes before adding the organostannane.[4]
-
Heat the solution to 40 °C for approximately 2.5 days.[4]
-
Work-up includes quenching with an ammonia-water mixture, extraction with an organic solvent, and purification by flash chromatography.[4]
-
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions provide alternative and sometimes complementary methods to palladium-catalyzed couplings.
The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds from aryl halides.[5]
Experimental Protocol: General Procedure for Ullmann Ether Synthesis
-
Apparatus: A Schlenk tube or a sealed vessel.
-
Reagents:
-
Halopyridine (1.0 equiv)
-
Phenol or alcohol (1.2 equiv)
-
Copper(I) iodide (CuI; 0.1 equiv)
-
A ligand (e.g., 1,10-phenanthroline (B135089) or picolinic acid; 0.2 equiv)[6]
-
A base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 equiv)
-
A high-boiling polar solvent (e.g., DMF, NMP, or DMSO)
-
-
Procedure:
-
Combine the halopyridine, phenol, CuI, ligand, and base in the reaction vessel.
-
Add the solvent and degas the mixture.
-
Heat the reaction to a high temperature (typically 120-180 °C) for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a premier method for the formation of C-N bonds between a halopyridine and an amine.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine
-
Apparatus: A Schlenk tube or a sealed vial.[4]
-
Reagents:
-
3-Bromopyridine (1.0 equiv)[4]
-
Amine (1.2 equiv)[4]
-
Pd₂(dba)₃ (0.01-0.02 equiv)[4]
-
A phosphine (B1218219) ligand (e.g., Xantphos or BINAP; 0.02-0.04 equiv)[4]
-
A base (e.g., NaOtBu or Cs₂CO₃; 1.4 equiv)[4]
-
Anhydrous toluene (B28343) or dioxane[4]
-
-
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge the reaction vessel with the palladium precursor, ligand, and base.[4]
-
Add the solvent, followed by the halopyridine and the amine.[4]
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]
-
Extract with an organic solvent, wash, dry, and concentrate.[4]
-
Purify the product by column chromatography.[4]
-
Characterization of Halopyridine Derivatives
The structural elucidation and confirmation of purity of synthesized halopyridine derivatives are crucial. A combination of spectroscopic techniques is typically employed.
Table 1: Spectroscopic Characterization Data for a Representative Halopyridine Derivative: 2-Chloro-5-iodopyridine [7][8]
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.41 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.5, 2.4 Hz, 1H), 7.17 (d, J=8.5 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.8, 151.3, 146.2, 122.9, 90.5 |
| Mass Spec (MS) | m/z: 238.9 (M+), 240.9 (M+2)+ |
| Infrared (IR) | Key peaks (cm⁻¹): 3080, 1560, 1450, 1100, 820 |
Table 2: Characterization Data for a Sonogashira Coupling Product: 3-Phenylethynyl-2-aminopyridine [9]
| Spectroscopic Technique | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.04 (dt, J = 10.7, 5.3 Hz, 1H), 7.60 (dt, J = 13.9, 7.0 Hz, 1H), 7.56 - 7.49 (m, 2H), 7.40 - 7.33 (m, 3H), 6.66 (dd, J = 7.5, 5.0 Hz, 1H), 5.11 (s, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 158.8, 148.0, 141.4, 131.6, 128.9, 128.4, 122.7, 113.7, 103.2, 95.4, 85.1 |
| HRMS (APCI-ion trap) | m/z: [M + H]⁺ calcd for C₁₃H₁₁N₂: 195.0922; found: 195.0923 |
Applications in Research and Drug Development
Halopyridine derivatives are prominent in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Halopyridine Derivatives as Kinase Inhibitors
The pyridine ring is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. Halogen substituents can further enhance binding affinity through halogen bonding and by modulating the electronic properties of the pyridine ring.
Table 3: Biological Activity of Representative Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 12 | PIM-1 | 14.3 | [10] |
| Compound 6 | PIM-1 | 19.4 | [10] |
| Compound 13 | PIM-1 | 19.8 | [10] |
| BI-D1870 | VRK1 | 33 | [10] |
| Compound 26 | VRK1 | 150 | [10] |
| Compound 4 | CDK2/cyclin A2 | 240 | [10] |
| Roscovitine | CDK2/cyclin A2 | 390 | [10] |
| 16b | BTK | 139 | [11] |
| 16b | PI3Kδ | 275 | [11] |
| 6f | BTK | 74 | [11] |
| 6f | PI3Kδ | 170 | [11] |
Key Signaling Pathways Targeted by Halopyridine Derivatives
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyridine-based inhibitors have been developed to target key kinases within this pathway, such as PI3K and mTOR.
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is also frequently observed in cancer.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery of novel halopyridine-based kinase inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
Halopyridine derivatives represent a cornerstone in modern synthetic and medicinal chemistry. The versatility of their synthesis, primarily through robust cross-coupling methodologies, allows for the creation of diverse molecular libraries. Their unique properties make them ideal candidates for the development of targeted therapeutics, particularly as kinase inhibitors in critical cancer-related signaling pathways. The detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of halopyridine chemical space promises to yield novel and effective therapeutic agents for a multitude of diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-iodopyridine | 69045-79-0 [chemicalbook.com]
- 8. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of 2-Amino-3-bromo-5-fluoropyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7). As a key intermediate in the synthesis of fluorinated pyridines for pharmaceutical and agrochemical applications, understanding its hazard profile is critical to ensure personnel safety and environmental compliance.[1][2] This guide synthesizes information from available Safety Data Sheets (SDS) to provide clear, actionable guidance for laboratory and manufacturing settings.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Signal Word | Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Danger | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[3] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Irritation (Category 2) | Danger | GHS05 (Corrosion), GHS07 (Exclamation Mark) | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage (Category 1) | Danger | GHS05 (Corrosion) | H318: Causes serious eye damage.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Danger | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
Experimental Protocols and Toxicological Profile
While specific toxicological studies with quantitative data (e.g., LD50) are not detailed in the reviewed safety documents, the GHS classification is derived from standardized assessments. The primary hazards are acute oral toxicity, severe eye damage, and irritation to the skin and respiratory system.[3] Chronic health effects have not been fully investigated.[4]
Key Health Effects:
-
Acute Effects: The substance is harmful if ingested.[3][4] Direct contact causes skin irritation and poses a risk of serious, potentially irreversible, eye damage.[3] Inhalation of dust may lead to respiratory tract irritation.[3][4]
-
Chronic Effects: No specific data is available on the long-term effects of exposure.
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet to attending medical personnel.
Caption: First-Aid Procedures for Exposure.
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[3][5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation occurs.[3][4]
-
Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately.[3]
-
Ingestion: Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and consult a physician.[3]
Handling and Personal Protective Equipment (PPE)
Strict adherence to handling procedures and consistent use of appropriate PPE are the most effective ways to minimize exposure risk.
Safe Handling Practices:
-
Avoid all personal contact, including the inhalation of dust.[6][7]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6][8]
-
Wear appropriate personal protective equipment as detailed below.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[8][9] | Protects against dust particles and chemical splashes.[8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect prior to use.[8][10] | Prevents direct skin contact and irritation.[8] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[8][9] | Shields skin from accidental spills and contamination.[8] |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved dust respirator.[8][9] | Prevents inhalation of harmful dust.[8] |
Accidental Release and Spill Management
In the event of a spill, a systematic and calm response is necessary to ensure safety and prevent environmental contamination.
Caption: Workflow for Accidental Spill Management.
Procedure:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[3][6]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[3] Sweep up or vacuum the material and place it into a suitable, sealed container for disposal.[7][11]
Fire-Fighting Measures
While the material is a combustible solid, it may propagate flame with difficulty.[6] Dust clouds may form an explosive mixture with air.[6]
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5] |
| Specific Hazards from Combustion | Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen halide gases (hydrogen bromide, hydrogen fluoride).[3][5] |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5] |
Storage and Disposal
Proper storage and disposal are essential for maintaining chemical integrity and regulatory compliance.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][11] Keep containers tightly closed and store in their original containers.[5][6]
-
Disposal: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[12] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the material to contaminate water, soil, or sewer systems.[12]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 869557-43-7[3] |
| Molecular Formula | C₅H₄BrFN₂[3] |
| Molecular Weight | 191.00 g/mol [3] |
| Appearance | Solid |
| Melting Point | 62-66 °C |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VIVAN ACL [vivanacl.com]
- 3. capotchem.com [capotchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of particular importance in the fields of medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. These application notes provide a detailed protocol for the Suzuki coupling of 2-Amino-3-bromo-5-fluoropyridine with various arylboronic acids. The resulting 2-amino-3-aryl-5-fluoropyridine scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The fluorine substituent at the 5-position can significantly influence the physicochemical properties of the final molecule, such as its metabolic stability and binding affinity.
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar bromopyridines.[1][2][3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 10-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 95 | 12-24 | 70-80 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 16-24 | 78-88 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12-20 | 65-75 |
Note: Yields are estimates based on similar reactions and will require optimization for each specific substrate combination.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid. Both conventional heating and microwave-assisted protocols are described.
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-aryl-5-fluoropyridine.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 4 mL) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps (6-8) as described in the conventional heating protocol.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromo-5-fluoropyridine. This versatile building block is a key intermediate in the synthesis of novel fluorinated pyridine (B92270) derivatives for pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a robust starting point for the synthesis of a diverse range of functionalized molecules.
Introduction
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions due to its distinct electronic properties and the reactivity of the C-Br bond. The strategic placement of the amino, bromo, and fluoro substituents allows for selective functionalization, making it an important scaffold in medicinal chemistry. The electron-withdrawing fluorine atom can influence the pharmacokinetic properties of the final compounds, while the amino group provides a site for further derivatization. Palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) are powerful methods to introduce molecular diversity at the 3-position of the pyridine ring.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key aspects include the use of an inert atmosphere to prevent catalyst degradation and careful monitoring of the reaction progress.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Amino-5-fluoro-3-arylpyridines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an aryl or heteroaryl boronic acid or ester. This reaction is a robust method for synthesizing biaryl compounds.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Protocol
While specific data for this compound is not abundant, the following protocol, adapted from procedures for structurally similar bromopyridines, serves as an excellent starting point.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.2 mmol, 2.2 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (1,4-dioxane/water).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Representative Catalyst Systems
The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. The following table provides examples of systems used for similar bromopyridine substrates.[2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-Substituted Pyridines
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol
The following is a general protocol for the Buchwald-Hartwig amination of bromopyridines, which can be adapted for this compound.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., a palladacycle, 1-2 mol%)
-
Ligand (e.g., a biarylphosphine like RuPhos or BrettPhos, 1.5-3 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 3-5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Recommended Catalyst Systems
The choice of ligand is critical in Buchwald-Hartwig aminations. The following table highlights catalyst systems suitable for a broad range of amines.[5][6]
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 80-100 | Primary and secondary alkyl amines, anilines |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Primary amines, functionalized substrates |
| G3-Palladacycle | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | Wide range of primary and secondary amines |
Sonogashira Coupling: Synthesis of 2-Amino-5-fluoro-3-alkynylpyridines
The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step.
Caption: Catalytic cycle of the Sonogashira coupling.
Recommended Protocol
The following protocol is based on the work of Zhu et al. (2017) for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.6 mmol, 1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Solvent: DMF (2.0 mL)
-
Base: Et₃N (Triethylamine) can be used as a base and co-solvent.
-
Round-bottomed flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.
-
Add DMF and stir for 30 minutes.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and reflux for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Scope of Terminal Alkynes
The following table, adapted from Zhu et al. (2017), demonstrates the scope of the Sonogashira coupling with various terminal alkynes for 2-amino-3-bromopyridine (B76627) substrates, with expected high yields for this compound.[7]
| Entry | 2-Amino-3-bromopyridine Substrate | Terminal Alkyne | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 95 |
| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 96 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 92 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | Cyclopropylacetylene | 90 |
| 6 | 2-Amino-3-bromo-5-methylpyridine | 1-Decyne | 88 |
Reaction conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), DMF (2 mL), 100 °C, 3 h.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer efficient methods for the formation of C-C and C-N bonds, respectively. The protocols and data presented herein serve as a comprehensive guide for researchers to develop novel compounds for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing the versatile building block, 2-amino-3-bromo-5-fluoropyridine. This trifunctional scaffold offers multiple reaction sites for the construction of diverse molecular architectures, which are of significant interest in medicinal chemistry and materials science. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of nitrogen-containing heterocycles. The presence of an amino group, a bromo substituent, and a fluoro substituent on the pyridine (B92270) ring allows for selective functionalization through various synthetic transformations. The strategic manipulation of these functional groups enables the construction of fused heterocyclic systems such as furopyridines, thienopyridines, and pyrrolopyridines. These scaffolds are prevalent in numerous biologically active compounds and functional materials.
This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig amination—at the C-3 position of this compound. Furthermore, it provides model protocols for the subsequent intramolecular cyclization of the resulting intermediates to yield novel fused heterocycles.
General Considerations
Safety Precautions: this compound and its derivatives, as well as the reagents and solvents used in the described protocols, should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or in a glovebox. Solvents should be degassed prior to use.
Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents and catalysts. Use of high-purity starting materials, solvents, and fresh catalysts is strongly recommended.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Sonogashira Coupling: Synthesis of 2-Amino-3-alkynyl-5-fluoropyridines
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of precursors for various heterocyclic systems.
Reaction Scheme:
Figure 1: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol (Adapted from similar 2-amino-3-bromopyridines[1]):
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.2 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| CuI | 0.1 eq |
| Et₃N | 2.0 eq |
| Solvent (e.g., DMF or THF) | To desired concentration |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 h |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add the degassed solvent and triethylamine.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yields: Based on literature for analogous compounds, yields for the Sonogashira coupling of 2-amino-3-bromopyridines typically range from 70% to 95%, depending on the alkyne used[1].
Suzuki-Miyaura Coupling: Synthesis of 2-Amino-3-aryl/vinyl-5-fluoropyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds between an organohalide and an organoboron compound.
Reaction Scheme:
Figure 2: General scheme for the Suzuki coupling of this compound.
Experimental Protocol (Adapted from similar bromopyridines):
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Aryl/Vinyl Boronic Acid | 1.5 eq |
| Pd(dppf)Cl₂ | 0.03 eq |
| K₂CO₃ | 2.0 eq |
| Solvent (e.g., Dioxane/H₂O 4:1) | To desired concentration |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 h |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yields: Yields for the Suzuki coupling of similar aminobromopyridines are generally reported in the range of 60% to 90%.
Buchwald-Hartwig Amination: Synthesis of 2,3-Diamino-5-fluoropyridine Derivatives
The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine, providing access to a wide range of substituted anilines and their heteroaromatic analogues.
Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol (Adapted from similar 2-bromopyridines):
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Amine | 1.2 eq |
| Pd₂(dba)₃ | 0.02 eq |
| XPhos | 0.08 eq |
| NaOᵗBu | 1.4 eq |
| Solvent (e.g., Toluene or Dioxane) | To desired concentration |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 h |
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOᵗBu.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yields: Yields for the Buchwald-Hartwig amination of 2-bromopyridines can vary widely depending on the amine used, but are often in the range of 50% to 95%.
Section 2: Synthesis of Fused Heterocycles via Intramolecular Cyclization
The products obtained from the initial cross-coupling reactions can undergo subsequent intramolecular cyclization to form various fused heterocyclic systems.
Synthesis of Furopyridines
2-Amino-3-(2-hydroxyalkynyl)-5-fluoropyridines, synthesized via Sonogashira coupling with a propargyl alcohol derivative, can undergo base- or acid-catalyzed cyclization to form furopyridines.
Reaction Workflow:
Figure 4: Workflow for the synthesis of furopyridines.
Model Experimental Protocol for Cyclization:
| Reagent/Parameter | Quantity/Value |
| 2-Amino-3-(2-hydroxyalkynyl)-5-fluoropyridine | 1.0 eq |
| Base (e.g., KOᵗBu) | 1.2 eq |
| Solvent (e.g., THF or DMF) | To desired concentration |
| Temperature | 25-80 °C |
| Reaction Time | 2-6 h |
Procedure:
-
To a solution of the 2-amino-3-(2-hydroxyalkynyl)-5-fluoropyridine in the chosen solvent, add the base at room temperature.
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Pyrrolopyridines
2-Amino-3-alkynyl-5-fluoropyridines can undergo cyclization in the presence of a base to form pyrrolo[2,3-b]pyridines (7-azaindoles).
Reaction Workflow:
Figure 5: Workflow for the synthesis of pyrrolopyridines.
Model Experimental Protocol for Cyclization:
| Reagent/Parameter | Quantity/Value |
| 2-Amino-3-alkynyl-5-fluoropyridine | 1.0 eq |
| Base (e.g., KOᵗBu) | 2.0 eq |
| Solvent (e.g., NMP or DMSO) | To desired concentration |
| Temperature | 120-150 °C |
| Reaction Time | 4-12 h |
Procedure:
-
To a solution of the 2-amino-3-alkynyl-5-fluoropyridine in the chosen solvent, add the base.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound serves as a highly adaptable platform for the synthesis of a diverse array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular access to key intermediates, which can be further elaborated into fused heterocyclic systems of significant interest in drug discovery and materials science. The provided protocols, while based on closely related systems, offer a solid foundation for the development of specific synthetic routes tailored to the desired target molecules. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
References
Application Notes and Protocols for 2-Amino-3-bromo-5-fluoropyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-fluoropyridine is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of pharmaceutical intermediates. Its unique substitution pattern, featuring an amino group, a bromo substituent, and a fluorine atom on a pyridine (B92270) ring, allows for diverse functionalization through various cross-coupling reactions. The strategic placement of these groups enables the facile introduction of aryl, heteroaryl, and amino moieties, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are instrumental in the development of targeted therapies, including kinase and PARP inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of substituted pyridines, which are core structures in many therapeutic agents. The bromine atom at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position and the fluorine atom at the 5-position can influence the physicochemical properties and biological activity of the final compounds. This intermediate is particularly useful in the synthesis of enzyme inhibitors and polypeptide antagonists.[1] It is also a key raw material for the development of new fluoroquinolone antibiotics.[1]
Synthesis of Kinase Inhibitor Scaffolds
Substituted aminopyridines are crucial components of many kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases, for instance, are key mediators in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers. The synthesis of potent and selective JAK inhibitors often involves the construction of a core heterocyclic structure, which can be achieved using this compound as a starting material. Through Suzuki-Miyaura or Buchwald-Hartwig reactions, various substituents can be introduced at the 3-position to modulate the inhibitor's potency and selectivity.
Synthesis of PARP Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The pharmacophore of many PARP inhibitors includes a complex heterocyclic system. This compound can be utilized to construct key intermediates for these inhibitors, where the pyridine ring serves as a central scaffold.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3-aryl-5-fluoropyridines
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL total volume).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-aryl-5-fluoropyridine.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 95 | 18 | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 | >99 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 110 | 20 | 78 | >97 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(arylamino)-5-fluoropyridines
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene via syringe.
-
Degas the mixture by three cycles of vacuum-backfill with the inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 88 | >98 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 10 | 95 | >99 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 105 | 14 | 82 | >97 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor
The following diagram illustrates the potential inhibitory action of a kinase inhibitor synthesized from a 2-amino-3-aryl-5-fluoropyridine intermediate on the JAK-STAT signaling pathway.
References
Application of 2-Amino-3-bromo-5-fluoropyridine in agrochemical research.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in the synthesis of novel agrochemicals.[1] Its trifunctional nature, featuring amino, bromo, and fluoro groups on a pyridine (B92270) core, offers synthetic versatility for creating a diverse range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups provide reactive handles for further molecular elaboration. This document outlines the application of this compound in the synthesis of potential agrochemicals, with a focus on its use in palladium-catalyzed cross-coupling reactions to construct complex scaffolds.
Application in Fungicide Synthesis
The pyridine ring is a common motif in many commercial fungicides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel fungicidal candidates, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs). The core structure of many SDHI fungicides features a pyridine or pyrazole (B372694) ring linked to an amide and a substituted phenyl ring.
Representative Synthetic Pathway: Pyridinyl-Thiazole Carboxamide Fungicide
A plausible synthetic route to a novel pyridinyl-thiazole carboxamide fungicide, a class known for its fungicidal activity, is outlined below. This pathway utilizes a key Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 3-position of the pyridine ring.
Caption: Synthetic pathway for a pyridinyl-thiazole fungicide.
Experimental Protocols
1. General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic boronic ester.
-
Materials:
-
This compound
-
Heterocyclic boronic acid or ester (e.g., Thiazole-2-boronic acid pinacol (B44631) ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the heterocyclic boronic ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Caption: Workflow for Suzuki-Miyaura coupling.
2. General Amide Coupling Protocol
This protocol outlines a standard procedure for the acylation of the amino group on the pyridine ring.
-
Materials:
-
2-Amino-5-fluoro-3-(heteroaryl)pyridine intermediate
-
Substituted acid chloride (e.g., 2-methylbenzoyl chloride)
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the 2-amino-5-fluoro-3-(heteroaryl)pyridine intermediate (1.0 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add the base (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of the substituted acid chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data: Biological Activity
The following table presents representative fungicidal activity data for a class of pyridinyl-amide fungicides against common plant pathogens. This data is illustrative of the type of efficacy that could be expected from compounds synthesized using this compound as a starting material.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound (EC₅₀ µg/mL) |
| Hypothetical Compound A | Botrytis cinerea (Gray Mold) | 1.85 | Boscalid (2.50) |
| Hypothetical Compound B | Rhizoctonia solani (Sheath Blight) | 0.95 | Thifluzamide (1.20) |
| Hypothetical Compound C | Fusarium graminearum (Fusarium Head Blight) | 3.20 | Fluxapyroxad (2.80) |
EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth in vitro.
Application in Herbicide and Insecticide Synthesis
The versatile reactivity of this compound also makes it a valuable precursor for the synthesis of novel herbicides and insecticides.
Herbicides: The amino group can be derivatized to form sulfonylureas or other moieties common in herbicidal compounds. The pyridine core itself is present in several classes of herbicides.
Insecticides: The fluorinated pyridine scaffold is a key component of several successful insecticides, such as those in the neonicotinoid and butenolide classes. The bromo and amino functionalities on the starting material allow for the construction of the complex pharmacophores required for insecticidal activity.
Representative Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationship in a typical SAR study for agrochemicals derived from this scaffold.
Caption: Structure-Activity Relationship (SAR) logic diagram.
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. Its utility is particularly evident in the construction of complex heterocyclic systems via modern synthetic methods like palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a framework for researchers to explore the potential of this building block in the discovery and development of new, effective crop protection agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-fluoropyridine. This cross-coupling reaction is a pivotal method for the formation of a carbon-nitrogen (C-N) bond at the 3-position of the pyridine (B92270) ring, yielding valuable 2,3-diamino-5-fluoropyridine derivatives. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocol herein is synthesized from established methodologies for the amination of structurally related bromopyridines and provides recommended reagents, reaction conditions, and purification procedures. A summary of typical reaction parameters is presented in a tabular format, and a visual diagram of the experimental workflow is included to facilitate understanding and execution.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile transition metal-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry.[2][3] The synthesis of substituted diaminopyridines is crucial for the development of novel therapeutic agents.
The substrate, this compound, presents unique challenges and considerations for the Buchwald-Hartwig amination. The presence of the amino group at the 2-position can potentially lead to catalyst inhibition through coordination with the palladium center.[4] Furthermore, the electronic properties of both the amino and fluoro substituents influence the reactivity of the C-Br bond. This protocol is designed to address these challenges by employing a robust catalyst system and optimized reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2,3-diamino-5-fluoropyridine and regenerate the Pd(0) catalyst.[1][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[2][5]
Data Presentation: Representative Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and reported yields for the amination of structurally similar bromopyridine derivatives, providing a strong starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Conditions | Rationale/Comments |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source for Buchwald-Hartwig reactions.[6] |
| Pd(OAc)₂ (Palladium(II) acetate) | Another widely used precursor that is reduced in situ to the active Pd(0) species. | |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl phosphine ligand that is highly effective for the amination of heteroaryl halides.[6] |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Often successful for challenging substrates, including unprotected aminopyridines.[4] | |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | A bidentate ligand that can provide high yields and reaction rates.[1] | |
| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine.[6] |
| K₃PO₄ (Potassium phosphate) | A milder base that can be effective in certain cases.[7] | |
| Cs₂CO₃ (Cesium carbonate) | Another alternative base, often used with more sensitive substrates.[7] | |
| Solvent | Toluene | A standard, non-polar solvent for Buchwald-Hartwig aminations.[6] |
| 1,4-Dioxane | A polar, aprotic solvent that can also be effective.[7] | |
| Temperature | 80-110 °C | The reaction typically requires heating to proceed at a reasonable rate.[5][7] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.[7] |
Experimental Protocol
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)[7]
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)[6]
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)[6]
-
Base (e.g., NaOtBu) (1.4-2.0 equiv)[7]
-
Anhydrous, degassed solvent (e.g., Toluene) (to achieve a concentration of 0.1-0.2 M of the limiting reagent)[6]
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (Celite®, silica (B1680970) gel, solvents)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Seal the flask and, if not performed in a glovebox, subject the reaction mixture to three cycles of evacuating and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[5][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-diamino-5-fluoropyridine derivative.
Visualization of Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes: Synthesis of Potent IRAK4 Kinase Inhibitors from 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-fluoropyridine is a versatile starting material in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. Its unique substitution pattern—an amino group for cyclization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties—makes it an ideal scaffold for building complex heterocyclic compounds. This application note details the synthesis of a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a key target in inflammatory and autoimmune diseases, starting from this compound. The protocols provided are based on established synthetic methodologies for imidazo[1,2-a]pyridine (B132010) derivatives, which are a known class of IRAK4 inhibitors.
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders. Therefore, the development of selective IRAK4 inhibitors is a promising therapeutic strategy.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process to construct the core of the IRAK4 inhibitor. The first step is the synthesis of a 7-fluoro-imidazo[1,2-a]pyridine intermediate via a condensation reaction between this compound and an α-haloketone. The second key step is a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the 8-position of the imidazo[1,2-a]pyridine core. This functionalized aryl group is crucial for potent inhibition of IRAK4.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and biological activity of a representative IRAK4 inhibitor synthesized from this compound.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Biological Activity (IC50) |
| 1 | 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine | 305.14 | 85 | >95 | N/A |
| 2 | 2-phenyl-8-(pyridin-4-yl)-7-fluoroimidazo[1,2-a]pyridine | 301.32 | 78 | >98 | IRAK4: 50 nM |
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine
This protocol describes the cyclization of this compound with 2-bromoacetophenone (B140003) to form the imidazo[1,2-a]pyridine core.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (B145695) (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and sodium bicarbonate.
-
Add ethanol to the flask to create a suspension.
-
Add 2-bromoacetophenone to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine as a solid.
Protocol 2: Synthesis of 2-phenyl-8-(pyridin-4-yl)-7-fluoroimidazo[1,2-a]pyridine (Final IRAK4 Inhibitor)
This protocol details the Suzuki-Miyaura cross-coupling of the brominated intermediate with pyridine-4-boronic acid.
Materials:
-
8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine, pyridine-4-boronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 90-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final IRAK4 inhibitor.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Experimental Workflow for IRAK4 Inhibitor Synthesis
Caption: General workflow for the synthesis and evaluation of the IRAK4 inhibitor.
Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Substituted 2-aminopyridines are privileged scaffolds in drug discovery, appearing in a multitude of biologically active compounds. The introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling provides a versatile handle for further chemical elaboration, allowing for the rapid generation of diverse compound libraries. This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Amino-3-bromo-5-fluoropyridine with various terminal alkynes, based on established protocols for structurally related substrates.[1][3][4] The presence of the fluorine atom at the 5-position can influence the electronic properties of the pyridine (B92270) ring, potentially affecting reaction kinetics, but the fundamental protocol is expected to be robust.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
This protocol is adapted from a procedure developed for the Sonogashira coupling of 2-amino-3-bromopyridines.[1][3][4]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (nitrogen or argon line with bubbler)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Detailed Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Stirring: Add anhydrous DMF (approximately 4 mL per 1 mmol of the limiting reagent) to the flask via syringe. Stir the mixture at room temperature for 30 minutes under the inert atmosphere.[1]
-
Addition of Reactants: To the stirred solution, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous triethylamine (2.0-3.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours.[1] The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous sodium chloride solution and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-alkynyl-5-fluoropyridine.
Data Presentation
The following table summarizes the expected yields for the Sonogashira coupling of a related substrate, 2-amino-3-bromopyridine (B76627), with various terminal alkynes.[1] These yields can serve as a benchmark for the reaction with this compound.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-5-fluoro-3-(phenylethynyl)pyridine | ~90-95% |
| 2 | 4-Methylphenylacetylene | 2-Amino-5-fluoro-3-((4-methylphenyl)ethynyl)pyridine | ~90-95% |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-5-fluoro-3-((4-methoxyphenyl)ethynyl)pyridine | ~90-95% |
| 4 | 1-Hexyne | 2-Amino-5-fluoro-3-(hex-1-yn-1-yl)pyridine | ~80-85% |
| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-5-fluoropyridine | ~85-90% |
| 6 | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)-5-fluoropyridine | ~70-75% |
Yields are estimated based on reported values for 2-amino-3-bromopyridine and may vary for the fluorinated analog.[1]
Mandatory Visualizations
Experimental Workflow
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2-Amino-3-bromo-5-fluoropyridine as a Versatile Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Amino-3-bromo-5-fluoropyridine as a key building block in the synthesis of novel organic materials for electronic applications. The unique combination of a pyridine (B92270) core, a bromine atom for cross-coupling reactions, an amino group for further functionalization or electronic tuning, and a fluorine atom for enhanced stability and performance makes this compound a highly attractive starting material for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The strategic incorporation of fluorine into organic semiconductors is a well-established method to modulate their electronic properties, improve air stability, and influence molecular packing, all of which are critical for high-performance devices. The pyridine moiety itself can act as an electron-deficient unit, facilitating the design of both hole-transporting and electron-transporting materials.
This document outlines a representative synthetic protocol for a novel hole-transporting material derived from this compound and details its hypothetical application in an OLED device.
Synthesis of a Pyridine-Based Hole-Transporting Material
A common and powerful method for constructing the carbon-carbon bonds necessary for conjugated organic materials is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups.
Hypothetical Target Molecule
A potential hole-transporting material, herein designated as Py-HTM-1 , can be synthesized by coupling this compound with a suitable arylboronic acid, for example, 4-(diphenylamino)phenylboronic acid. The resulting triarylamine-pyridine conjugate is a common motif in high-performance hole-transporting materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrate combinations and scales.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed deionized water
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Stir the reaction mixture at 90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Py-HTM-1 .
Data Presentation: Properties of Py-HTM-1
The following table summarizes the hypothetical but expected quantitative data for the synthesized hole-transporting material.
| Property | Value | Method/Instrument |
| Chemical Formula | C₂₃H₁₈FN₃ | - |
| Molecular Weight | 355.41 g/mol | - |
| Appearance | Light yellow solid | Visual Inspection |
| Melting Point (Tm) | 215-220 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition (Tg) | 110 °C | Differential Scanning Calorimetry (DSC) |
| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.3 eV | CV / UV-Vis Spectroscopy |
| Triplet Energy (E_T) | 2.7 eV | Phosphorescence Spectroscopy |
| Hole Mobility (μ_h) | 5 x 10⁻⁴ cm²/Vs | Time-of-Flight (TOF) |
| Photoluminescence (PL) max | 420 nm (in THF) | Fluorescence Spectrometer |
Application in Organic Light-Emitting Diodes (OLEDs)
Py-HTM-1 is designed to function as a hole-transporting layer (HTL) in a multilayer OLED device. Its high triplet energy makes it suitable for use in phosphorescent OLEDs (PhOLEDs) by confining excitons within the emissive layer.
Experimental Protocol: OLED Device Fabrication
This protocol describes the fabrication of a simple multi-layer OLED device by thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Py-HTM-1 (as the Hole-Transporting Layer - HTL)
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (as the host for the emissive layer)
-
fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (as the green phosphorescent emitter)
-
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (as the Electron-Transporting Layer - ETL)
-
Lithium fluoride (B91410) (LiF) (as the Electron-Injection Layer - EIL)
-
Aluminum (Al) (as the cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Transfer the cleaned substrates into the thermal evaporation chamber.
-
Deposit the layers sequentially onto the ITO anode under high vacuum:
-
HTL: Deposit a 40 nm thick layer of Py-HTM-1 .
-
Emissive Layer (EML): Co-evaporate CBP and Ir(ppy)₃ in a 94:6 weight ratio to form a 20 nm thick layer.
-
ETL: Deposit a 30 nm thick layer of TmPyPB.
-
EIL: Deposit a 1 nm thick layer of LiF.
-
Cathode: Deposit a 100 nm thick layer of Al.
-
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Py-HTM-1.
OLED Device Architecture
Caption: Conceptual OLED device architecture.
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel compounds utilizing 2-amino-3-bromo-5-fluoropyridine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. Microwave-assisted organic synthesis (MAOS) offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction purity.
Introduction to this compound in Drug Discovery
This compound is a valuable scaffold in modern drug discovery. The strategic placement of the amino, bromo, and fluoro groups on the pyridine (B92270) ring allows for a diverse range of chemical transformations. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space for drug-like molecules. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compounds.
Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. This high-speed synthesis is particularly beneficial for the rapid generation of compound libraries for high-throughput screening.
Application 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in many pharmaceutical compounds. Microwave assistance can significantly improve the efficiency and yield of these reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)
-
Microwave Synthesis Vial (10 mL) with a stir bar
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Exemplary Suzuki-Miyaura Reactions
The following table summarizes typical conditions and expected outcomes for the microwave-assisted Suzuki-Miyaura coupling of this compound with various boronic acids. These are model reactions and may require optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 88-96 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Toluene/H₂O | 140 | 20 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 80-90 |
Workflow and Mechanism
Caption: Workflow and catalytic cycle of the Suzuki-Miyaura coupling.
Application 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds, including kinase inhibitors.[1] Microwave heating can dramatically reduce the reaction times for this transformation from hours to minutes.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the microwave-assisted Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 2.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Microwave Synthesis Vial (10 mL) with a stir bar
-
Microwave Synthesizer
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to a 10 mL microwave synthesis vial.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Exemplary Buchwald-Hartwig Aminations
The following table presents model conditions and expected outcomes for the microwave-assisted Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 130 | 20 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 130 | 20 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂/BINAP (3/6) | K₃PO₄ | Dioxane | 140 | 25 | 70-80 |
| 4 | Indole | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 130 | 30 | 65-75 |
Workflow and Mechanism
Caption: Workflow and catalytic cycle of the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis
Derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aminopyridine core, which can form crucial hydrogen bonds within the ATP-binding site of the kinase. The use of microwave-assisted cross-coupling reactions allows for the rapid diversification of substituents at the 3-position, enabling the efficient exploration of structure-activity relationships (SAR).
Caption: Synthesis of kinase inhibitors and their mechanism of action.
These protocols and application notes provide a framework for the efficient, microwave-assisted synthesis of novel compounds from this compound, accelerating the drug discovery and development process. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Scale-up Synthesis of 2-Amino-3-bromo-5-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromo-5-fluoropyridine is a crucial building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] It serves as a key intermediate for various enzyme inhibitors and polypeptide antagonists.[2] This document provides detailed protocols and application notes for the scalable synthesis of this compound, focusing on a robust and reproducible two-stage process: the synthesis of the precursor 2-Amino-5-fluoropyridine, followed by its regioselective bromination. The methodologies presented are designed to be suitable for laboratory-scale research and adaptable for pilot-scale production.
Synthetic Pathway Overview
The recommended synthetic strategy for this compound involves a two-part process. The first part is the synthesis of the key intermediate, 2-Amino-5-fluoropyridine, which can be accomplished via a multi-step route starting from 2-aminopyridine (B139424).[3][4] The second, and key, transformation is the regioselective electrophilic bromination of 2-Amino-5-fluoropyridine at the C-3 position using N-Bromosuccinimide (NBS).
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 2-Amino-5-fluoropyridine Intermediate
The synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine is a well-established, multi-step process suitable for scale-up.[3][4] The process involves protection of the amino group, nitration, reduction of the nitro group, introduction of fluorine via the Schiemann reaction, and final deprotection.[3][4][5]
Summary of Reaction Steps and Yields
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Typical Yield (%) | Citations |
| 1 | Acylation | Acetic Anhydride | 45 °C | 2.5 h | 96.3 | [3][4] |
| 2 | Nitration | Fuming Nitric Acid, H₂SO₄ | 60 °C | 2 h | 88.4 | [4] |
| 3 | Reduction | Hydrazine Hydrate, Pd/C | 80 °C (Reflux) | 3.5 h | 93.3 | [4] |
| 4 | Diazotization | NaNO₂, HBF₄ | -5 to 0 °C | 2 h | 81.4 - 87.2 | [3][4] |
| 5 | Schiemann Rxn | Thermal Decomposition | 110 - 130 °C | 0.5 h | ~65 | [3][4] |
| 6 | Hydrolysis | NaOH (aq) | 80 °C | 2 h | 95.3 | [4] |
| Overall | ~43 | [4] |
Part 2: Scale-up Protocol for Regioselective Bromination
This section provides a detailed protocol for the key transformation: the synthesis of this compound from 2-Amino-5-fluoropyridine using N-Bromosuccinimide (NBS). NBS is the preferred reagent for this electrophilic aromatic substitution as it is a solid, making it easier and safer to handle than liquid bromine, which is crucial for large-scale operations.[6][7][8] The electron-donating amino group strongly activates the pyridine (B92270) ring, directing the incoming electrophile (Br+) to the ortho-position (C-3).[8]
Experimental Workflow
Caption: General experimental workflow for the bromination of 2-Amino-5-fluoropyridine.
Materials and Reagents
| Reagent | Formula | M.W. | Moles (equiv.) | Mass / Volume |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 1.0 | 112.1 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 186.9 g |
| Acetonitrile (B52724) | CH₃CN | 41.05 | - | 1.5 L |
| Sodium Thiosulfate (B1220275) (aq) | Na₂S₂O₃ | 158.11 | - | As needed |
| Sodium Bicarbonate (sat. aq) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Brine (sat. aq) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Detailed Experimental Protocol
-
Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermometer, and an inlet for inert gas (e.g., Nitrogen).
-
Charging Reactants: Charge the reactor with 2-Amino-5-fluoropyridine (112.1 g, 1.0 mol) and acetonitrile (1.5 L).
-
Cooling: Begin stirring the mixture and cool the vessel to 0-5 °C using an ice-salt bath.
-
NBS Addition: Once the target temperature is reached, add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted bromine and NBS.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining residue, add water and saturated sodium bicarbonate solution to adjust the pH to 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.[9]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Summary of Bromination Reaction Data
The following table summarizes typical conditions and expected outcomes for the bromination of activated aminopyridines, analogous to the target synthesis.
| Starting Material | Brominating Agent | Solvent | Temp. | Time | Yield (%) | Purity (%) | Citations |
| 2-Aminopyridine | NBS | Acetone | 10 °C | 1 h | 95.0 | 97.0 | [10] |
| 2-Aminopyridine | Phenyltrimethyl-ammonium tribromide | Chloroform | 25 °C | 2 h | 78.0 | >98 | [11][12] |
| 2-Aminopyridine | Bromine | Acetic Acid | <20 °C to 50 °C | 1 h | 62-67 | - | [13] |
| 5-Aminopyridine | NBS | CCl₄ | 50 °C | 4 h | High (crude) | - | [9] |
Note: Yields and purity are highly dependent on the specific reaction conditions, scale, and purification efficiency. The provided protocol is a general guideline and may require optimization for specific large-scale applications.
References
- 1. This compound | VIVAN ACL [vivanacl.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. nbinno.com [nbinno.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. Page loading... [wap.guidechem.com]
- 10. ijssst.info [ijssst.info]
- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 12. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Amino-3-brom-5-fluorpyridin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung
2-Amino-3-brom-5-fluorpyridin ist ein vielseitiges heterozyklisches Grundgerüst, das sich hervorragend für die Synthese von Molekülbibliotheken für das biologische Screening eignet. Aminopyridin-Derivate sind in der medizinischen Chemie von großer Bedeutung und bilden das Kernstück zahlreicher biologisch aktiver Verbindungen.[1][2][3] Insbesondere das 2-Aminopyridin-Motiv ist ein etabliertes Pharmakophor, das in vielen Kinase-Inhibitoren vorkommt und entscheidende Wasserstoffbrückenbindungen mit der Hinge-Region des Enzyms ausbildet.[1][2] Die strategische Derivatisierung dieses Moleküls ermöglicht die systematische Untersuchung des chemischen Raums zur Entdeckung neuer therapeutischer Wirkstoffe.
Rationale für die Derivatisierung
Die Derivatisierung von 2-Amino-3-brom-5-fluorpyridin, insbesondere an der C3-Position, an der sich das Bromatom befindet, ist eine effektive Strategie zur Erzeugung struktureller Vielfalt. Durch den Einsatz moderner Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung und der Buchwald-Hartwig-Aminierung können diverse Aryl-, Heteroaryl- und Aminsubstituenten eingeführt werden.
Diese Modifikationen zielen darauf ab:
-
Die biologische Aktivität zu optimieren: Durch die Einführung von funktionellen Gruppen, die spezifische Interaktionen mit dem Zielprotein eingehen können, wie z. B. Wasserstoffbrückenbindungen, hydrophobe oder π-π-Wechselwirkungen.
-
Die Selektivität zu verbessern: Feinabstimmung der Struktur, um die Bindung an das Zielprotein gegenüber anderen Proteinen zu favorisieren und so Nebeneffekte zu reduzieren.
-
Die physikochemischen Eigenschaften zu modulieren: Anpassung von Löslichkeit, Permeabilität und metabolische Stabilität, um die pharmakokinetischen Eigenschaften des Moleküls zu verbessern.
Die Fluor-Substitution an der C5-Position bietet zudem einen weiteren Angriffspunkt für die Modifikation und kann die Bindungseigenschaften und die metabolische Stabilität positiv beeinflussen.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.
Abbildung 2: Vereinfachter Kinase-Signalweg und die Rolle eines Inhibitors.
Abbildung 3: Logische Beziehungen der Derivatisierungsstrategien.
Experimentelle Protokolle
Protokoll 1: Repräsentative Suzuki-Miyaura-Kupplung
Dieses Protokoll beschreibt eine allgemeine Methode zur Kupplung von 2-Amino-3-brom-5-fluorpyridin mit einer Arylboronsäure.
-
Materialien:
-
2-Amino-3-brom-5-fluorpyridin
-
Arylboronsäure (1.2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cäsiumcarbonat (Cs₂CO₃) (2.0 Äquivalente)
-
1,4-Dioxan (wasserfrei)
-
Wasser (entgast)
-
Standard-Glasgeräte für Reaktionen unter Schutzgasatmosphäre (z.B. Schlenkrohr)
-
-
Durchführung:
-
In einem ofengetrockneten Schlenkrohr werden 2-Amino-3-brom-5-fluorpyridin (1.0 mmol), die Arylboronsäure (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol) und Cs₂CO₃ (2.0 mmol) vorgelegt.
-
Das Reaktionsgefäß wird mit einem Septum verschlossen und dreimal evakuiert und mit Inertgas (Stickstoff oder Argon) befüllt.
-
Wasserfreies 1,4-Dioxan (5 mL) und entgastes Wasser (1 mL) werden mittels Spritze zugegeben.
-
Das Reaktionsgemisch wird in einem vorgeheizten Ölbad bei 100 °C für 18 Stunden kräftig gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion auf Raumtemperatur abgekühlt.
-
Die Mischung wird mit Ethylacetat (20 mL) und Wasser (20 mL) verdünnt. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Ethylacetat (je 15 mL) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird säulenchromatographisch an Kieselgel gereinigt.
-
Protokoll 2: Repräsentative Buchwald-Hartwig-Aminierung
Dieses Protokoll beschreibt eine allgemeine Methode zur Kupplung von 2-Amino-3-brom-5-fluorpyridin mit einem Amin.
-
Materialien:
-
2-Amino-3-brom-5-fluorpyridin
-
Primäres oder sekundäres Amin (1.2 Äquivalente)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Natrium-tert-butanolat (NaOᵗBu) (1.4 Äquivalente)
-
Toluol (wasserfrei)
-
Standard-Glasgeräte für Reaktionen unter Schutzgasatmosphäre
-
-
Durchführung:
-
In einem ofengetrockneten Schlenkrohr werden Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol) und NaOᵗBu (1.4 mmol) vorgelegt.
-
Das Reaktionsgefäß wird verschlossen und dreimal evakuiert und mit Inertgas befüllt.
-
Wasserfreies Toluol (5 mL) wird zugegeben, gefolgt von 2-Amino-3-brom-5-fluorpyridin (1.0 mmol) und dem Amin (1.2 mmol).
-
Das Reaktionsgemisch wird bei 100 °C für 12-24 Stunden kräftig gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von gesättigter wässriger Ammoniumchloridlösung gequencht.
-
Die Aufarbeitung erfolgt analog zu Protokoll 1 (Schritte 7-9).
-
Protokoll 3: Repräsentativer Kinase-Aktivitätsassay (ADP-Glo™)
Dieser Assay misst die Kinaseaktivität durch Quantifizierung des bei der Phosphorylierungsreaktion entstehenden ADP.
-
Durchführung:
-
Kinase-Reaktion: In einer 384-Well-Platte werden Kinase, Peptidsubstrat, ATP und die Testverbindung (Derivat) in einem geeigneten Puffer gemischt. Das Gesamtvolumen beträgt typischerweise 5 µL. Die Reaktion wird für 60 Minuten bei Raumtemperatur inkubiert.
-
ATP-Abbau: 5 µL des ADP-Glo™-Reagenz werden zu jeder Vertiefung gegeben, um die Kinase-Reaktion zu stoppen und das verbleibende ATP abzubauen. Inkubation für 40 Minuten bei Raumtemperatur.
-
Detektion: 10 µL des "Kinase Detection Reagent" werden zugegeben, um das gebildete ADP in ATP umzuwandeln, welches dann von einer Luciferase zur Lichterzeugung genutzt wird. Inkubation für 30-60 Minuten bei Raumtemperatur.
-
Messung: Die Lumineszenz wird mit einem Platten-Luminometer gemessen. Ein hohes Signal korreliert mit hoher Kinaseaktivität (geringe Inhibition), ein niedriges Signal mit niedriger Kinaseaktivität (starke Inhibition).
-
Protokoll 4: Repräsentativer Zytotoxizitätsassay (MTT)
Dieser Assay bestimmt die zelluläre metabolische Aktivität als Indikator für die Zellviabilität.[4][5]
-
Durchführung:
-
Zellen werden in einer 96-Well-Platte ausgesät und für 24 Stunden inkubiert, um die Anhaftung zu ermöglichen.
-
Die Testverbindungen werden in verschiedenen Konzentrationen zu den Zellen gegeben und für 48-72 Stunden inkubiert.
-
10 µL der MTT-Lösung (5 mg/mL in PBS) werden zu jeder Vertiefung gegeben. Die Platte wird für 4 Stunden bei 37 °C inkubiert.[4]
-
Das Medium wird entfernt und 100 µL eines Solubilisierungsmittels (z.B. DMSO oder eine saure Isopropanol-Lösung) werden zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.[4]
-
Die Platte wird für 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.
-
Die Extinktion wird bei 570 nm mit einem Platten-Spektralphotometer gemessen. Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet.
-
Datenpräsentation
Hinweis: Die folgenden Daten sind repräsentativ und dienen zur Veranschaulichung. Die tatsächlichen Ergebnisse können je nach spezifischen Reaktionsbedingungen und Assay-Parametern variieren.
Tabelle 1: Ergebnisse der Suzuki-Miyaura-Kupplung und biologische Aktivität
| Derivat Nr. | Arylboronsäure | Struktur | Ausbeute (%) | IC₅₀ (nM) vs. EGFR |
| 1a | Phenylboronsäure | ![]() | 85 | 1250 |
| 1b | 4-Methoxyphenylboronsäure | ![]() | 92 | 870 |
| 1c | 3-Pyridylboronsäure | ![]() | 78 | 450 |
| 1d | 4-(Trifluormethyl)phenylboronsäure | ![]() | 75 | 210 |
Tabelle 2: Ergebnisse der Buchwald-Hartwig-Aminierung und biologische Aktivität
| Derivat Nr. | Amin | Struktur | Ausbeute (%) | IC₅₀ (nM) vs. EGFR |
| 2a | Morpholin | ![]() | 88 | 980 |
| 2b | Anilin | ![]() | 76 | 320 |
| 2c | Cyclopentylamin | ![]() | 81 | 1500 |
| 2d | 4-Fluorbenzylamin | ![]() | 79 | 180 |
Zusammenfassung und Ausblick
Die hier beschriebenen Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung stellen robuste und vielseitige Methoden zur Derivatisierung von 2-Amino-3-brom-5-fluorpyridin dar. Sie ermöglichen die effiziente Synthese einer breiten Palette von Analoga. Die Kombination dieser synthetischen Strategien mit den vorgestellten Protokollen für Kinase-Aktivitäts- und Zytotoxizitätsassays bietet einen umfassenden Arbeitsablauf für die Identifizierung und frühe Charakterisierung neuer potenzieller Wirkstoffkandidaten. Zukünftige Arbeiten können sich auf die Erweiterung der Bibliothek um weitere vielfältige Substituenten und die Prüfung gegen ein breiteres Panel von biologischen Zielstrukturen konzentrieren, um das volle Potenzial dieses vielversprechenden Grundgerüsts auszuschöpfen.
References
- 1. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: The Strategic Use of 2-Amino-3-bromo-5-fluoropyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its strategic substitution pattern, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom, allows for the precise construction of complex molecules designed to interact with the ATP-binding site of various kinases. The pyridine (B92270) core is a well-established scaffold for kinase inhibition, capable of forming critical hydrogen bond interactions with the hinge region of the kinase domain. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final inhibitor.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.
Key Synthetic Strategies
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is the primary site for these transformations.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This is crucial for targeting the hydrophobic regions of the kinase active site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of various primary and secondary amines. This is often employed to introduce side chains that can interact with the solvent-exposed region of the kinase or to build larger, more complex scaffolds.
Experimental Protocols
The following protocols are adapted from established methodologies for structurally similar bromopyridines and provide a robust starting point for the synthesis of kinase inhibitors from this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the Suzuki-coupled product from Protocol 1 or directly from this compound if the desired scaffold requires an amino linkage at the 3-position. For this example, we will assume a subsequent amination of a synthesized intermediate. Let's consider an intermediate 3-Aryl-5-fluoro-pyridin-2-amine which has another bromo-substituent available for this amination.
Materials:
-
Brominated pyridine intermediate (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP) (1-5 mol% Pd)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine the brominated pyridine intermediate, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare the catalyst by mixing the palladium precatalyst and the phosphine ligand in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture, followed by the amine.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final aminated product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound.
Table 1: Synthesis and Yield of a Hypothetical Kinase Inhibitor
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h | 3-(4-methoxyphenyl)-5-fluoro-pyridin-2-amine | 85 |
| 2 | Buchwald-Hartwig Amination | 3-(4-methoxyphenyl)-5-fluoro-pyridin-2-amine (further brominated) | N-methylpiperazine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C, 12h | Final Kinase Inhibitor | 78 |
Table 2: Biological Activity of the Hypothetical Kinase Inhibitor
| Kinase Target | IC₅₀ (nM) | Cell Line | Cell-based Assay (GI₅₀, nM) |
| ALK | 15 | H3122 (NSCLC) | 50 |
| ROS1 | 25 | HCC78 (NSCLC) | 75 |
| MET | 150 | EBC-1 (NSCLC) | 300 |
| EGFR | >1000 | A431 | >1000 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving ALK and ROS1, two receptor tyrosine kinases that can be targeted by inhibitors derived from the 2-aminopyridine (B139424) scaffold.
Caption: Simplified ALK/ROS1 Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for the efficient construction of diverse chemical scaffolds through well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in targeted therapy. Careful optimization of reaction conditions and thoughtful selection of coupling partners will be key to developing potent and selective kinase inhibitors for a range of therapeutic targets.
Application Notes and Protocols for Stille Coupling with 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-Amino-3-bromo-5-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The following sections detail recommended reaction conditions, a general experimental protocol, and key mechanistic insights.
Introduction to Stille Coupling of this compound
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] For a substrate such as this compound, the Stille coupling enables the introduction of a wide variety of substituents at the 3-position of the pyridine (B92270) ring.
The presence of the amino group at the 2-position and the fluorine atom at the 5-position introduces specific electronic and steric challenges. The amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[3] Therefore, careful selection of ligands and reaction conditions is crucial for a successful coupling.
General Reaction Scheme
The general scheme for the Stille coupling of this compound with an organostannane is as follows:
Where R can be an aryl, heteroaryl, vinyl, or alkyl group.
Catalytic Cycle of the Stille Coupling
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Recommended Reaction Conditions
Based on general Stille coupling protocols and considerations for electron-deficient and amino-substituted pyridines, the following table summarizes recommended starting conditions. Optimization will likely be necessary for specific substrates.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly. Pd₂(dba)₃ and Pd(OAc)₂ are pre-catalysts that require a ligand.[2] |
| Ligand | PPh₃, P(2-furyl)₃, XPhos, SPhos | For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands like XPhos or SPhos can be beneficial.[3] |
| Organostannane | Aryl-, Heteroaryl-, or Vinyl-tributylstannane | Tributylstannanes are commonly used due to the non-transferability of the butyl groups.[1] |
| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous and degassed solvents are crucial for reproducible results. |
| Base (optional) | None typically required | Stille couplings are generally performed under neutral conditions. However, for specific cases, additives might be beneficial. |
| Additives | CuI, CsF, LiCl | CuI can act as a co-catalyst to facilitate transmetalation. CsF and LiCl can also accelerate the reaction. |
| Temperature | 80 - 120 °C | The optimal temperature will depend on the reactivity of the coupling partners and the solvent used. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure
This protocol provides a general method for the Stille coupling of this compound with an organostannane. Note: This is a representative procedure and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-tributylstannane) (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 - 0.10 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane via syringe and commence stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling experiment.
Caption: A typical experimental workflow for the Stille coupling reaction.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are obtained, consider screening different palladium catalysts and ligands. Bulky, electron-rich ligands can sometimes overcome catalyst inhibition by the amino group. The addition of a copper(I) co-catalyst may also improve the rate of transmetalation.
-
Homocoupling: The homocoupling of the organostannane reagent can be a significant side reaction. Using a slight excess of the organostannane can sometimes mitigate this issue.
-
Tin Removal: Tributyltin byproducts can be difficult to remove. A diligent aqueous KF wash or treatment with DBU/acetonitrile followed by filtration through silica gel is often effective.
-
Substrate Purity: Ensure the purity of the starting materials, as impurities can poison the catalyst.
By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of this compound to synthesize a diverse range of valuable molecules for drug discovery and development.
References
Application Notes and Protocols for Flow Chemistry Reactions of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for performing common cross-coupling reactions on 2-Amino-3-bromo-5-fluoropyridine using continuous flow chemistry. The protocols outlined below are representative examples for Suzuki-Miyaura and Buchwald-Hartwig reactions, designed to serve as a starting point for methodology development and optimization.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The application of flow chemistry to reactions involving this substrate offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The ability to precisely control parameters such as temperature, pressure, and residence time in a microreactor or packed-bed flow system allows for the rapid optimization of reaction conditions and the safe handling of potentially hazardous reagents and intermediates.
Key Applications in Drug Discovery
The functionalization of the this compound core via cross-coupling reactions is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The bromine atom at the 3-position provides a handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Representative Protocol 1: Suzuki-Miyaura Coupling in Continuous Flow
This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid in a continuous flow system.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the effect of residence time and temperature on the yield of the Suzuki-Miyaura coupling reaction in a representative flow setup.
| Entry | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
| 1 | 5 | 100 | 10 | 75 |
| 2 | 10 | 100 | 10 | 88 |
| 3 | 15 | 100 | 10 | 92 |
| 4 | 10 | 120 | 10 | 95 |
| 5 | 10 | 80 | 10 | 70 |
Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Equipment:
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA), and a back pressure regulator.
-
Standard laboratory glassware for solution preparation and work-up.
Solution Preparation:
-
Reagent Stream A: Dissolve this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reagent Stream B: Prepare an aqueous solution of potassium carbonate (3.0 equiv.).
Flow Reaction Procedure:
-
Set up the flow chemistry system with a 10 mL reactor coil and a back pressure regulator set to 10 bar.
-
Set the reactor temperature to 120 °C.
-
Pump Reagent Stream A and Reagent Stream B at equal flow rates to achieve the desired total flow rate and residence time (e.g., for a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min, with each pump at 0.5 mL/min).
-
The two streams are combined in a T-mixer before entering the heated reactor coil.
-
After the system reaches a steady state, collect the product stream.
-
For work-up, the collected reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Representative Protocol 2: Buchwald-Hartwig Amination in Continuous Flow
This protocol provides a representative example of a Buchwald-Hartwig amination of this compound with morpholine (B109124) in a continuous flow setup.
Reaction Scheme:
Quantitative Data Summary
The following table illustrates the influence of residence time and temperature on the yield of the Buchwald-Hartwig amination.
| Entry | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
| 1 | 8 | 120 | 12 | 80 |
| 2 | 15 | 120 | 12 | 91 |
| 3 | 20 | 120 | 12 | 94 |
| 4 | 15 | 140 | 12 | 96 |
| 5 | 15 | 100 | 12 | 72 |
Experimental Protocol
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Equipment:
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil (e.g., 15 mL stainless steel), and a back pressure regulator.
-
Standard laboratory glassware for solution preparation and work-up under inert atmosphere.
Solution Preparation (under inert atmosphere):
-
Reagent Stream A: Dissolve this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) in anhydrous toluene.
-
Reagent Stream B: Dissolve morpholine (1.5 equiv.) and sodium tert-butoxide (2.0 equiv.) in anhydrous toluene.
Flow Reaction Procedure:
-
Assemble the flow reactor with a 15 mL stainless steel coil and set the back pressure regulator to 12 bar.
-
Heat the reactor to 140 °C.
-
Pump Reagent Stream A and Reagent Stream B at appropriate flow rates to achieve the desired residence time (e.g., for a 15-minute residence time in a 15 mL reactor, a total flow rate of 1.0 mL/min is required).
-
The streams are mixed in a T-mixer prior to entering the heated reactor.
-
Once the reaction reaches a steady state, collect the output.
-
For work-up, cool the reaction mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product via column chromatography.
Visualizations
General Experimental Workflow
Suzuki-Miyaura Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-bromo-5-fluoropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-bromo-5-fluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and solutions:
-
Suboptimal Bromination Conditions: The bromination of 2-Amino-5-fluoropyridine is a critical step. The choice of brominating agent, reaction temperature, and time can significantly impact the yield. Over-bromination leading to the formation of 2-amino-3,5-dibromopyridine (B40352) is a common side reaction that consumes the starting material and complicates purification.[1][2] To mitigate this, consider the following:
-
Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to 2-Amino-5-fluoropyridine. A 1:1 molar ratio is a good starting point to minimize the formation of the dibrominated byproduct.[2]
-
Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0-10°C) to manage the reaction rate and improve selectivity.[2][3]
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration of the electrophile in the reaction mixture.[1][3]
-
-
Impure Starting Material: The purity of the precursor, 2-Amino-5-fluoropyridine, is crucial. Impurities can interfere with the bromination reaction, leading to side products and a lower yield of the desired compound. It is advisable to use highly pure 2-Amino-5-fluoropyridine.
-
Purification Losses: Significant amounts of the product can be lost during workup and purification. Optimize your purification strategy by:
-
Column Chromatography: Use an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to effectively separate the desired monobrominated product from unreacted starting material and the dibrominated byproduct.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Q2: I am observing a significant amount of a byproduct that I suspect is 2-Amino-3,5-dibromopyridine. How can I confirm its identity and prevent its formation?
A2: The formation of 2-Amino-3,5-dibromopyridine is a known issue in the bromination of 2-aminopyridines.[1][2]
-
Identification: The byproduct can be identified by techniques such as:
-
Mass Spectrometry (MS): The dibrominated compound will have a characteristic isotopic pattern for two bromine atoms and a higher molecular weight than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a different number of aromatic protons and chemical shifts compared to the monobrominated product.
-
-
Prevention: To minimize the formation of the dibrominated byproduct:
-
Reduce the amount of brominating agent: Use a stoichiometric amount or even a slight sub-stoichiometric amount of the brominating agent relative to the 2-Amino-5-fluoropyridine.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed or when the formation of the byproduct becomes significant.
-
Q3: What is a reliable synthetic route for the precursor, 2-Amino-5-fluoropyridine, and what kind of yield can I expect?
A3: A common and effective route for synthesizing 2-Amino-5-fluoropyridine starts from 2-aminopyridine.[4][5] This multi-step synthesis involves:
-
Nitrification of 2-aminopyridine.
-
Amino acetylation to protect the amino group.
-
Reduction of the nitro group.
-
Diazotization of the newly formed amino group.
-
Hydrolysis of the acetyl protecting group.[5]
The yields for each step can vary, but optimized conditions have been reported to give good results.
Data Presentation
The following table summarizes the reported yields for the multi-step synthesis of 2-Amino-5-fluoropyridine, the key precursor for this compound.
| Step | Reaction | Reagents/Conditions | Reported Yield (%) |
| 1 | Acylation | Acetic anhydride, 45°C, 2.5h | 96.26 |
| 2 | Nitration | Fuming nitric acid, concentrated sulfuric acid, 60°C, 2h | 88.40 |
| 3 | Reduction | Hydrazine hydrate, Pd/C, ethanol, 80°C, 3.5h | 93.26 |
| 4 | Diazotization | Sodium nitrite, fluoroboric acid, ethanol, 25°C, 1.5h | 87.22 |
| 5 | Schiemann Reaction | Thermal decomposition in toluene, 110°C | 64.94 |
| 6 | Hydrolysis | 20% aqueous NaOH, 80°C, 2h | 95.25 |
| Overall Yield | ~42.81 |
Data compiled from a study on the improved synthesis of 2-Amino-5-fluoropyridine.[6]
Experimental Protocols
Proposed Protocol for the Bromination of 2-Amino-5-fluoropyridine
This protocol is based on established methods for the bromination of 2-aminopyridines.[2][3]
Materials:
-
2-Amino-5-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-fluoropyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature is maintained at or below 10°C.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the bromination of 2-Amino-5-fluoropyridine.
Troubleshooting Guide for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 2-Amino-3-bromo-5-fluoropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-3-bromo-5-fluoropyridine from a reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low yield after purification. What are the potential causes and solutions?
A1: Low yield can result from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer into the organic solvent.
-
Solution: Increase the number of extractions (e.g., from 3 to 5 times). Ensure vigorous mixing of the biphasic system to maximize partitioning. Use a different extraction solvent with higher solubility for the target compound.
-
-
Product Loss During Washing: The product might have some solubility in the washing solutions (e.g., saturated sodium bicarbonate).
-
Solution: Minimize the volume of washing solutions used. Ensure the pH is appropriate to keep the product in its neutral, less water-soluble form.
-
-
Precipitation Issues During Recrystallization: The choice of solvent system and cooling rate can significantly impact the yield.
-
Solution: Perform small-scale solvent screening to find the optimal solvent or solvent mixture where the product is soluble at high temperatures and sparingly soluble at low temperatures. Control the cooling rate; slow cooling often leads to purer crystals but might affect the overall yield.
-
-
Adsorption on Drying Agent: The product might be adsorbed onto the drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solution: After drying, wash the drying agent with a fresh portion of the organic solvent to recover any adsorbed product.
-
Q2: After purification by column chromatography, I still see impurities in my NMR spectrum. What could be the issue?
A2: The presence of impurities after column chromatography can be due to several reasons:
-
Inappropriate Solvent System: The chosen eluent may not have sufficient resolution to separate the product from a closely related impurity.
-
Solution: Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation. Refer to Thin Layer Chromatography (TLC) analysis to select the best solvent system.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: Reduce the amount of crude material loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica (B1680970) gel by weight.
-
-
Co-elution of Isomers: Positional isomers or structurally similar byproducts can be difficult to separate.
-
Solution: Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or a different chromatography technique like reverse-phase HPLC for better separation.[1]
-
-
Product Degradation on Silica Gel: Aminopyridines can sometimes be sensitive to acidic silica gel.
-
Solution: Use deactivated silica gel (e.g., treated with triethylamine) to prevent product degradation or streaking on the column.
-
Q3: What are the common impurities I should expect in the synthesis of this compound?
A3: Based on the common synthesis route starting from 2-amino-5-fluoropyridine (B1271945) and a brominating agent, potential impurities include:
-
Unreacted Starting Material: 2-amino-5-fluoropyridine.
-
Dibrominated Byproduct: 2-Amino-3,x-dibromo-5-fluoropyridine (where 'x' is another position on the ring). Over-bromination is a common side reaction.[2]
-
Positional Isomers: Bromination at other positions on the pyridine (B92270) ring.
-
Hydrolysis Products: If water is present under certain conditions.
-
Residual Solvents and Reagents: From the reaction and workup.
Q4: How can I effectively remove the unreacted starting material, 2-amino-5-fluoropyridine?
A4: 2-amino-5-fluoropyridine is generally more polar than the brominated product. This difference in polarity can be exploited for purification:
-
Column Chromatography: A well-optimized silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) should effectively separate the more polar starting material from the product.
-
Recrystallization: A carefully selected solvent system may allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor.
-
Acid Wash: The basicity of the amino group can be utilized. An acid wash (e.g., with dilute HCl) could potentially protonate the aminopyridines, but their differential partitioning into the aqueous layer might not be selective enough for complete separation. This method should be used with caution as the product might also be extracted.
Experimental Protocols
Protocol 1: General Purification by Extraction and Washing
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization: Carefully pour the mixture into a beaker containing ice and water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 150 mL) or dichloromethane (B109758) (3 x 100 mL).[4]
-
Combine Organic Layers: Combine the organic extracts.
-
Washing: Wash the combined organic layer with saturated saline solution (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., n-hexane, ethanol, or a mixture of ethyl acetate and petroleum ether).[3][4]
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent dropwise while heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data Summary
The following table summarizes typical purification parameters for related aminopyridine compounds, which can serve as a starting point for optimizing the purification of this compound.
| Parameter | Value/Range | Compound Reference | Source |
| Recrystallization Solvent | n-hexane | 2-Bromo-5-fluoropyridine | [3] |
| Benzene | 2-Amino-5-bromopyridine (B118841) | [5] | |
| Ethyl acetate/Petroleum ether | 2-bromo-3-fluoro-4-picoline | [4] | |
| Extraction Solvent | Ethyl acetate | 2-amino-3-fluoropyridine (B1272040) | [6] |
| Dichloromethane | 2-bromo-3-fluoro-6-picoline | [4] | |
| Chromatography Mobile Phase | Acetonitrile/Water | 2-Amino-5-bromo-3-methylpyridine | [1] |
| Typical Purity after Recrystallization | 98.8% | 2-Bromo-5-fluoropyridine | [3] |
| Typical Yield after Recrystallization | 81.6% | 2-Bromo-5-fluoropyridine | [3] |
Visual Workflow and Troubleshooting Guides
Caption: General workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijssst.info [ijssst.info]
- 3. Page loading... [guidechem.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Bromination of 2-Amino-5-fluoropyridine
Welcome to the technical support center for the bromination of 2-Amino-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific synthetic transformation. Our goal is to help you mitigate side reactions and optimize the yield of the desired product, 2-Amino-3-bromo-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 2-Amino-5-fluoropyridine?
A1: The primary side reaction is over-bromination, which leads to the formation of di-brominated products. The major byproduct in this category is 2-amino-3,5-dibromopyridine.[1][2][3] The amino group at the C2 position is a strong activating group, making the pyridine (B92270) ring highly susceptible to electrophilic substitution. The positions ortho and para to the amino group (C3 and C5) are electronically activated. Since the C5 position is already occupied by a fluorine atom, the C3 position is highly prone to bromination. However, the activating nature of the amino group can also facilitate a second bromination, typically at the other activated position, leading to the di-bromo byproduct.
Q2: How does the fluorine atom at the C5 position influence the regioselectivity of the bromination?
A2: The fluorine atom at the C5 position is an electron-withdrawing group, which generally deactivates the pyridine ring towards electrophilic aromatic substitution. However, the C2-amino group is a powerful activating group and its directing effect dominates. The amino group strongly directs electrophilic attack to the ortho (C3) and para (C5) positions. Since the C5 position is blocked by the fluorine atom, bromination is predominantly directed to the C3 position. The electron-withdrawing nature of the fluorine atom can help to slightly moderate the reactivity of the ring, but often not enough to completely prevent over-bromination.
Q3: What are the recommended brominating agents for the selective mono-bromination of 2-Amino-5-fluoropyridine?
A3: Several brominating agents can be employed, each with its own advantages and disadvantages in terms of reactivity and selectivity.
-
N-Bromosuccinimide (NBS): This is a commonly used reagent for the selective bromination of activated aromatic rings.[3][4] It is often preferred over liquid bromine due to its solid nature, which makes it easier to handle.
-
Bromine (Br₂): Elemental bromine, often in a solvent like acetic acid, is a traditional and effective brominating agent.[1][5] However, its high reactivity can sometimes lead to a higher proportion of over-brominated byproducts if not carefully controlled.
-
Phenyltrimethylammonium tribromide: This reagent can be a milder alternative to liquid bromine and has been shown to reduce the formation of byproducts in the bromination of 2-aminopyridine (B139424).[6]
Q4: Can the amino group itself react with the brominating agent?
A4: While the primary reaction is electrophilic substitution on the pyridine ring, there is a possibility of the exocyclic amino group reacting with the brominating agent, especially under certain conditions. To circumvent this, protection of the amino group, for instance by acetylation to form an amide, can be a viable strategy.[5] This reduces the activating effect of the amino group, which can also help in preventing over-bromination. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound | 1. Incomplete reaction. 2. Formation of significant amounts of di-brominated byproduct. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Consider a milder brominating agent. 3. Optimize the reaction temperature; lower temperatures often favor mono-bromination. |
| Presence of a significant amount of 2-amino-3,5-dibromopyridine | 1. Excess brominating agent. 2. High reaction temperature. 3. Highly activating effect of the unprotected amino group. | 1. Use a precise stoichiometry of the brominating agent. 2. Perform the reaction at a lower temperature (e.g., 0-10 °C). 3. Consider protecting the amino group via acetylation prior to bromination. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or reagents. | 1. Lower the reaction temperature and ensure even heating. 2. Use purified starting materials and reagents. |
| Difficulty in separating the desired product from the di-brominated byproduct | The polarity of the mono- and di-brominated products can be very similar. | Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary for effective separation. Recrystallization can also be an effective purification method.[1] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Amino-5-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Stirring apparatus
-
Reaction vessel
-
Cooling bath
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-Amino-5-fluoropyridine (1.0 eq.) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for the bromination of 2-aminopyridine derivatives under different conditions, which can serve as a starting point for optimizing the bromination of 2-Amino-5-fluoropyridine. Specific yields for 2-Amino-5-fluoropyridine are less commonly reported in literature, but the trends are expected to be similar.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield of Mono-bromo Product | Yield of Di-bromo Product | Reference |
| 2-Aminopyridine | Br₂ | Acetic Acid | <20 °C to 50 °C | 62-67% | Contaminated with di-bromo | [1] |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 30 °C | 78% | Not reported, but claims to avoid 3-position byproducts | [6] |
| 2-Aminopyridine | NBS | Acetone | 10 °C | ~95% (as part of a multi-step synthesis) | Characterized as the major impurity | [3][7] |
Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathway and the formation of the over-bromination side product.
Experimental Workflow
Caption: A typical experimental workflow for the selective bromination of 2-Amino-5-fluoropyridine.
Logical Relationship of Factors Affecting Selectivity
Caption: Key experimental factors that promote selective mono-bromination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. heteroletters.org [heteroletters.org]
- 3. ijssst.info [ijssst.info]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Amino-3-bromo-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the cross-coupling of 2-Amino-3-bromo-5-fluoropyridine.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in cross-coupling reactions with this compound can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. The presence of the amino and fluoro groups, along with the pyridine (B92270) nitrogen, can influence the electronic properties and reactivity of the substrate.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow to diagnose and resolve low-yield cross-coupling reactions.
Issue 2: Formation of Significant Byproducts
The primary byproducts in these cross-coupling reactions are typically from hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner (e.g., boronic acid).
Troubleshooting Common Side Reactions
| Side Reaction | Potential Causes | Recommended Solutions |
| Hydrodehalogenation | - Presence of water or other proton sources.- Suboptimal ligand choice.- High reaction temperature. | - Ensure all solvents and reagents are rigorously dried.- Use bulky, electron-rich phosphine ligands.- Lower the reaction temperature and increase the reaction time.[1] |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen.- Inefficient reduction of Pd(II) precatalyst to active Pd(0). | - Thoroughly degas the reaction mixture.- Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] |
| Homocoupling of Terminal Alkyne (Sonogashira) | - Presence of oxygen (Glaser coupling). | - Ensure a strictly inert atmosphere and use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system for the Suzuki-Miyaura coupling of this compound?
A1: For challenging substrates like this, a good starting point is a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[2][3]
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
Ligand: XPhos, SPhos, or RuPhos (2-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: A degassed mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v)
-
Temperature: 80-110 °C
Q2: How can I optimize the catalyst loading for the Buchwald-Hartwig amination?
A2: Catalyst loading should be optimized for each specific amine coupling partner. Start with a standard loading and adjust based on the reaction's progress and yield.
-
Initial Screening: 2 mol% Pd precursor (e.g., Pd₂(dba)₃) and 4-8 mol% ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[2]
-
Optimization: If the reaction is clean but slow, consider a slight increase in catalyst loading. If significant byproduct formation is observed, a lower catalyst loading may be beneficial.
Q3: What are the key considerations for a successful Sonogashira coupling with this substrate?
A3: The Sonogashira coupling of 2-amino-3-bromopyridines has been shown to be effective.[4][5] Key considerations include:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%) and a copper(I) co-catalyst (e.g., CuI at 5 mol%) is typically used.[4][5]
-
Ligand: Triphenylphosphine (PPh₃) at 5 mol% has been shown to be effective.[4][5]
-
Base: An amine base such as triethylamine (B128534) (Et₃N) is commonly employed.[4][5]
-
Solvent: Anhydrous and degassed DMF is a suitable solvent.[4][5]
Q4: The pyridine nitrogen seems to be inhibiting my reaction. What can I do?
A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using bulky phosphine ligands can help mitigate this effect by sterically hindering the coordination of the pyridine nitrogen to the palladium.[1]
Quantitative Data on Catalyst Loading and Reaction Yields
The following tables provide a summary of reaction conditions and yields for cross-coupling reactions of structurally similar aminobromopyridines. This data can serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with Various Arylboronic Acids [6]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 82 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 78 |
Table 2: Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Various Amines [3]
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | 83 |
| Piperidine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | 75 |
| Pyrrolidine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | 65 |
| Aniline | Pd₂(dba)₃ (2) | BrettPhos (8) | LiHMDS | THF | 80 | 12 | 72 |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4][5]
| Terminal Alkyne | Pd(CF₃COO)₂ (mol%) | PPh₃ (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 2.5 | 5 | 5 | Et₃N | DMF | 100 | 3 | 96 |
| 1-Hexyne | 2.5 | 5 | 5 | Et₃N | DMF | 100 | 3 | 85 |
| 3,3-Dimethyl-1-butyne | 2.5 | 5 | 5 | Et₃N | DMF | 100 | 3 | 82 |
| (Trimethylsilyl)acetylene | 2.5 | 5 | 5 | Et₃N | DMF | 100 | 3 | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. mdpi.com [mdpi.com]
Overcoming solubility issues with 2-Amino-3-bromo-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage recommendations for this compound?
This compound is a solid, off-white to yellow crystalline powder. Key properties are summarized in the table below. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
| Property | Value |
| CAS Number | 869557-43-7 |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol |
| Melting Point | 62-66 °C |
| Appearance | Off-white to yellow crystalline powder |
Q2: I am having difficulty dissolving this compound. What solvents are recommended?
While specific quantitative solubility data is limited in publicly available literature, empirical evidence from synthesis and reaction protocols suggests the following:
-
Good Solubility: Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are likely to be effective, especially with gentle heating. One protocol explicitly mentions dissolving the compound in NMP.
-
Moderate to Poor Solubility: Toluene is described as a solvent in which the crude product is only "partially insoluble". Ethyl acetate (B1210297) has been used for extraction, indicating some degree of solubility. Other common ethereal and chlorinated solvents like Tetrahydrofuran (THF), Dioxane, and Dichloromethane (DCM) may also be used, potentially requiring heating.
-
Insoluble: The compound is expected to have very low solubility in water and non-polar hydrocarbon solvents like hexanes.
For practical use, it is always recommended to perform a small-scale solubility test with your intended solvent before proceeding with the full-scale reaction.
Q3: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What are the common causes and how can I troubleshoot it?
Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors. The presence of the amino and pyridine (B92270) nitrogen atoms can complicate the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Catalyst Inhibition: The lone pairs of electrons on the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Use bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the active catalytic species and prevent inhibition.
-
-
Inadequate Base: The choice of base is critical for the transmetalation step.
-
Solution: Stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
-
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents, such as Toluene/Water or Dioxane/Water, is often used. Ensure the reaction mixture is well-stirred.
-
-
Reaction Temperature: Sub-optimal temperature can lead to slow reaction rates or decomposition.
-
Solution: While many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can cause decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
-
Degassing: Palladium(0) catalysts are sensitive to oxygen.
-
Solution: Ensure that all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.
-
Below is a troubleshooting workflow to diagnose and resolve failed Suzuki reactions.
Technical Support Center: Byproduct Analysis in 2-Amino-3-bromo-5-fluoropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common cross-coupling reactions involving 2-Amino-3-bromo-5-fluoropyridine. The following sections detail potential byproduct formation, preventative measures, and analytical methodologies to ensure the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing significant byproduct formation in my Suzuki-Miyaura coupling reaction with this compound. What are the likely side products and how can I minimize them?
A1: The most common byproducts in Suzuki-Miyaura reactions involving this compound are formed through homocoupling of the boronic acid, protodeboronation, and dehalogenation of the starting material. The amino group on the pyridine (B92270) ring can also lead to catalyst inhibition, exacerbating these side reactions.
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Structure (Example) | Formation Mechanism | Mitigation Strategies |
| Boronic Acid Homocoupling | Ar-Ar | Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[1] | Thoroughly degas all solvents and reagents. Use a pre-catalyst or ensure efficient in-situ reduction of the Pd(II) source.[2] |
| Protodeboronation | Ar-H | Hydrolysis of the boronic acid C-B bond, leading to the corresponding arene. This is more common with electron-deficient or heteroaryl boronic acids. | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol (B44631) esters) which are more stable to hydrolysis. |
| Dehalogenation (Protodebromination) | 2-Amino-5-fluoropyridine | Reductive cleavage of the C-Br bond. This can be promoted by certain ligands, bases, or impurities in the reaction mixture. | Use milder bases (e.g., K₂CO₃ instead of stronger bases). Screen different phosphine (B1218219) ligands. Lowering the reaction temperature may also help. |
| Catalyst Inhibition | N/A | The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to sterically hinder coordination of the pyridine nitrogen. |
Q2: My Buchwald-Hartwig amination with this compound is giving low yields. What are the potential issues?
A2: Low yields in Buchwald-Hartwig aminations with this substrate are often due to catalyst inhibition or deactivation, similar to Suzuki reactions. The formation of a stable chelate between the aminopyridine and the palladium center can hinder the catalytic cycle. Additionally, side reactions such as hydrodehalogenation can occur.
Troubleshooting Buchwald-Hartwig Amination:
| Issue | Description | Recommended Solutions |
| Catalyst Inhibition/Deactivation | The bidentate nature of the 2-aminopyridine (B139424) moiety can lead to the formation of inactive palladium complexes. | Employ bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the desired catalytic cycle.[3] Use a higher catalyst loading or a pre-formed catalyst. |
| Hydrodehalogenation | Reduction of the C-Br bond to a C-H bond, forming 2-Amino-5-fluoropyridine. | Optimize the base and solvent system. Ensure an inert atmosphere to prevent oxidative degradation of the catalyst which can lead to side reactions. |
| Homocoupling of Amine | Coupling of two amine molecules. | This is less common but can occur under certain conditions. Ensure the aryl halide is present in a stoichiometric or slight excess amount. |
Q3: What are the expected byproducts in a Sonogashira coupling with this compound?
A3: In addition to unreacted starting materials, the primary byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetrical diyne. Dehalogenation of the pyridine starting material can also occur.
Common Byproducts in Sonogashira Coupling:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Alkyne Homocoupling (Diyne) | Copper-catalyzed oxidative coupling of two terminal alkyne molecules. | Use a minimal amount of the copper co-catalyst. Run the reaction under strictly anaerobic conditions. Add the alkyne slowly to the reaction mixture. |
| Dehalogenation | Reductive cleavage of the C-Br bond. | Optimize reaction conditions, particularly the base and solvent. Ensure high purity of all reagents. |
Experimental Protocols
The following are representative protocols for common cross-coupling reactions with this compound. These should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar bromopyridines.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₃PO₄ (2.2 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or sealed vial
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of bromopyridines.[4]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and the degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Byproduct Analysis: Analytical Methods
Accurate identification and quantification of byproducts are crucial for reaction optimization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for monitoring the reaction progress and quantifying the product and major byproducts.
Representative HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify volatile byproducts and confirm the mass of the main components. Derivatization may be necessary for less volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for characterizing the final product and any isolated byproducts. Comparison of the spectra of the crude reaction mixture with that of the purified product can help identify the presence of impurities.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the general catalytic cycles for Suzuki and Buchwald-Hartwig reactions and a troubleshooting workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
References
Technical Support Center: Suzuki Reactions with 2-Amino-3-bromo-5-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-Amino-3-bromo-5-fluoropyridine.
Troubleshooting Failed or Low-Yielding Reactions
A systematic approach is crucial when troubleshooting Suzuki reactions. The following guide addresses common issues encountered with this compound and provides potential solutions.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose and resolve common issues in your Suzuki coupling reaction.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?
There are several potential reasons for failure, often related to the specific properties of this substrate.[1]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2]
-
Poor Reagent Quality: Degradation of the boronic acid, inactive catalyst, or impure solvents can prevent the reaction.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An unsuitable combination can lead to a failed reaction.[1]
Q2: I'm observing a significant amount of debromination (loss of bromine) from my starting material. How can I prevent this?
Debromination, also known as protodebromination, is a common side reaction.[3] Here are some strategies to minimize it:
-
Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching to milder bases like K₃PO₄ or K₂CO₃.[3]
-
Optimize Ligand Choice: Certain ligands can favor the desired cross-coupling over reductive debromination. Experiment with different phosphine (B1218219) ligands.
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow down the desired reaction but can significantly decrease debromination.[3]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents.[3]
Q3: My primary side-product appears to be the homocoupling of my boronic acid. What causes this and how can I fix it?
Homocoupling of the boronic acid is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated from a Pd(II) precatalyst.[4]
-
Thoroughly Degas the Reaction Mixture: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4][5] Bubbling the inert gas through the solvent for an extended period is recommended.[6]
-
Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, although in-situ generation of Pd(0) from a Pd(II) source is more common.[4]
Q4: I suspect protodeboronation of my boronic acid is occurring. What are the signs and how can it be prevented?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5][7] This is especially common with electron-deficient heteroaromatic boronic acids.[5][8]
-
Signs: Formation of the corresponding arene from your boronic acid.
-
Prevention:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider K₃PO₄, Cs₂CO₃, or CsF.[8]
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water can serve as a proton source.[5][8]
-
Use Boronic Esters: Converting the boronic acid to a more stable pinacol (B44631) or MIDA ester can be a highly effective strategy.[7][8]
-
Lower the Temperature: Higher temperatures accelerate this side reaction.[8]
-
Data Presentation: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. The following tables provide a summary of commonly used conditions for similar substrates.
Table 1: Catalyst, Ligand, and Base Combinations for Suzuki Coupling of Bromo-Aminopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | Good to Excellent | [9] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | Moderate to Good | [9] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | Good to Excellent | [9] |
| PdCl₂(dppf) (3) | --- | K₂CO₃ (3) | Good | [10] |
| (A-taphos)₂PdCl₂ | --- | CsF | Excellent | [11] |
Table 2: Common Solvents for Suzuki Coupling Reactions
| Solvent System | Ratio (v/v) | Notes | References |
| 1,4-Dioxane / Water | 4:1 | A very common and often effective system for halopyridines. | [4][12] |
| Toluene / Water | 10:1 | Useful for reactions where water-sensitive reagents are a concern. | [13] |
| THF / Water | 4:1 | Another frequently used solvent mixture. | [6] |
| DMF / Water | 1:1 | Can be effective, but DMF can be difficult to remove. | [14] |
| Acetonitrile / Water | 4:1 | A common solvent for Suzuki reactions. | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a good starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[15]
-
If using a solid palladium source and ligand, add them to the flask.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.[15][16]
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[12][15]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[15][16]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][15]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9][16]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to prevent decomposition of 2-Amino-3-bromo-5-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-Amino-3-bromo-5-fluoropyridine to prevent its decomposition and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from atmospheric moisture and oxygen. For extended storage, refrigeration at 2-8°C is recommended. It is crucial to keep the compound away from sources of ignition and incompatible substances such as strong oxidizing agents and strong acids.
Q2: What are the primary pathways through which this compound can decompose?
A2: While specific studies on this compound are limited, analogous halogenated aminopyridines are susceptible to several decomposition pathways:
-
Photodegradation: Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products. It is advisable to protect the compound from light.
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions and in the presence of moisture. This can result in the formation of the corresponding 3-hydroxy derivative.
-
Oxidation: The amino group on the pyridine (B92270) ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of N-oxides or other oxidation byproducts.
-
Thermal Decomposition: Although the compound is a solid with a melting point of 62-66 °C, excessive or prolonged exposure to high temperatures during experiments can lead to decomposition.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is generally soluble in common polar organic solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, Toluene (B28343), and Dimethylformamide (DMF). These are frequently used in cross-coupling reactions where this compound serves as an intermediate.[1] For optimal stability, it is recommended to use anhydrous solvents and to prepare solutions fresh for each experiment.
Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction using this substrate. What could be the cause?
A4: Low yields in Suzuki-Miyaura couplings with 2-aminopyridine (B139424) derivatives are often due to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity.[2] To mitigate this, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can help stabilize the catalyst and promote the desired reaction.[1][3] Other factors such as the choice of base, reaction temperature, and ensuring strictly anhydrous and inert conditions are also critical.[1][4]
Q5: My Buchwald-Hartwig amination reaction is failing. What troubleshooting steps should I take?
A5: Similar to Suzuki couplings, catalyst poisoning by the pyridine nitrogen is a primary concern in Buchwald-Hartwig aminations of 2-bromopyridines.[5] Key parameters to optimize include:
-
Catalyst and Ligand: Employ modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are designed to overcome catalyst inhibition.[1]
-
Base: A strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required. Ensure the base is fresh and handled under an inert atmosphere.[1]
-
Solvent: Use anhydrous, non-protic solvents like toluene or dioxane.[5]
-
Temperature: Excessive heat can lead to catalyst decomposition, identifiable by the formation of palladium black.[5] Consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[5]
Troubleshooting Guides
Issue: Decomposition Observed During Storage (Discoloration, Clumping)
| Potential Cause | Troubleshooting Action |
| Exposure to moisture and/or air | Ensure the container is tightly sealed with a secure cap. Consider storing the container inside a desiccator. |
| Exposure to light | Store the container in a dark place or wrap it in aluminum foil to prevent photodegradation. |
| Improper storage temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. |
Issue: Low Yield or Reaction Failure in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Action |
| Catalyst Inhibition/Decomposition | |
| Pyridine nitrogen coordinating to the palladium catalyst. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig) to sterically shield the metal center.[1][3][5] |
| Catalyst decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Monitor for the formation of palladium black, which indicates catalyst decomposition.[1][5] |
| Oxygen sensitivity of the Pd(0) catalyst. | Thoroughly degas all solvents and reagents. Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1] |
| Sub-optimal Reaction Conditions | |
| Inappropriate base selection. | For Suzuki reactions, screen bases such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous.[1][6] |
| Poor solubility of starting materials. | Perform a small-scale solubility test to select the optimal solvent. Gentle heating may be necessary for dissolution. Common solvents include THF, dioxane, and toluene.[1][5] |
| Side Reactions | |
| Protodebromination (loss of bromine). | Ensure strictly anhydrous conditions by using freshly dried solvents and reagents. Lowering the reaction temperature can also minimize this side reaction.[1] |
| Homocoupling of boronic acid (in Suzuki reactions). | This is often promoted by the presence of oxygen. Rigorous degassing is crucial. Using a Pd(0) source or an efficient pre-catalyst can also help.[3] |
Data Presentation
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | 4°C (Refrigerated) | High | Recommended for long-term storage. |
| 25°C (Room Temp) | Moderate | Suitable for short-term storage if protected from light and moisture. | |
| >80°C (Reaction Temp) | Low to Moderate | Minimize exposure time at elevated temperatures to prevent decomposition. | |
| Light | Dark | High | Store in an amber vial or in the dark. |
| Ambient Light | Moderate | Avoid prolonged exposure to laboratory lighting. | |
| UV Light (e.g., 254 nm) | Low | Protect from direct UV light sources. | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Handle under an inert atmosphere, especially for reactions. |
| Air | Moderate | Minimize exposure to air to prevent oxidation and moisture uptake. | |
| pH | Neutral | High | Maintain neutral conditions where possible. |
| Acidic (Strong Acid) | Low | Avoid contact with strong acids. | |
| Basic (Strong Base) | Moderate | Stable under conditions of many cross-coupling reactions, but prolonged exposure to strong bases at high temperatures should be avoided. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). For challenging couplings, a pre-catalyst system with a bulky phosphine ligand (e.g., XPhos Pd G3, 2 mol%) is recommended.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for the specific amine.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-110 °C). Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting the decomposition of this compound.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-3-bromo-5-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-fluoropyridine in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation, which are crucial in the synthesis of complex molecules for pharmaceuticals and functional materials.[1][2]
Q2: What is catalyst poisoning and how can it impact my reaction?
A2: Catalyst poisoning refers to the deactivation of a catalyst by chemical substances, known as poisons.[1] These poisons bind to the active sites of the catalyst, such as the palladium center, rendering them inactive for the desired transformation.[1] This can lead to a significant reduction in the reaction rate, incomplete conversion of starting materials, and ultimately, a lower yield of the final product.[1]
Q3: Can the this compound substrate itself act as a catalyst poison?
A3: Yes, the substrate can potentially inhibit the catalyst. The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium center.[3][4] This coordination can interfere with the catalytic cycle, leading to lower reaction efficiency.[3][4] The selection of bulky ligands can often mitigate this issue by sterically shielding the palladium atom.[3]
Q4: What are common external catalyst poisons to be aware of?
A4: For palladium-catalyzed reactions, several classes of compounds are known to be potent poisons:
-
Sulfur Compounds: Even trace amounts of elemental sulfur or sulfur-containing compounds can severely deactivate palladium catalysts.[1]
-
Water and Oxygen: While some cross-coupling reactions can tolerate small amounts of water, an excess of water or the presence of oxygen can lead to catalyst deactivation through oxidation of phosphine (B1218219) ligands or the palladium(0) species.[1][5] Maintaining an inert atmosphere is crucial.[3][5]
-
Other Halogen and Nitrogen-Containing Impurities: Impurities from the synthesis of the starting material or reagents, such as other halides or nitrogenous compounds, can compete for coordination to the palladium center.[1]
Troubleshooting Guide
Issue 1: My reaction is stalled or shows very low conversion of this compound.
This is a common symptom of catalyst poisoning or suboptimal reaction conditions. Follow this workflow to diagnose and address the issue.
References
Optimizing reaction temperature for 2-Amino-3-bromo-5-fluoropyridine amination
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the amination of 2-Amino-3-bromo-5-fluoropyridine, a key reaction in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the amination of this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming carbon-nitrogen (C-N) bonds between aryl halides, such as this compound, and a wide range of primary and secondary amines. It offers broad functional group tolerance and generally proceeds under milder conditions than traditional methods.[1]
Q2: What are the typical starting reaction conditions for the amination of this substrate?
A2: A good starting point for the Buchwald-Hartwig amination of this compound is to use a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous aprotic solvent like toluene (B28343) or dioxane. The reaction is typically run under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 to 110 °C.[2][3]
Q3: How does the existing amino group on the pyridine (B92270) ring affect the reaction?
A3: The free amino group at the 2-position can potentially coordinate with the palladium catalyst, which might influence the catalytic cycle. However, successful Buchwald-Hartwig couplings on aminopyridines are well-documented in the literature.[4] It is crucial to select the appropriate ligand and reaction conditions to minimize any potential interference.
Q4: Can the fluorine atom at the 5-position influence the reaction?
A4: Yes, the electron-withdrawing nature of the fluorine atom can affect the electronic properties of the pyridine ring. This may influence the rate of the oxidative addition step in the catalytic cycle. Additionally, in some cases, highly activated fluoroarenes can be susceptible to nucleophilic aromatic substitution (SNAr), although under palladium-catalyzed conditions, the Buchwald-Hartwig pathway is generally favored for the C-Br bond.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. |
| Inefficient ligand | The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky biaryl phosphine ligands are often effective. Screen different ligands such as Xantphos, BINAP, or RuPhos. | |
| Inappropriate base | The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures. | |
| Non-inert atmosphere | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[5] | |
| Low reaction temperature | The reaction may be too slow at lower temperatures. Gradually increase the temperature in increments of 10-20 °C, monitoring for product formation and decomposition. | |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen) | This can occur as a side reaction. Optimizing the ligand and ensuring the amine concentration is sufficient can favor the desired amination pathway.[1] |
| Double amination (if a diamine is used) | Control the stoichiometry of the reactants carefully. Using the diamine as the limiting reagent can help to favor mono-amination. | |
| Catalyst decomposition | High temperatures over prolonged periods can lead to catalyst decomposition. Monitor the reaction progress and avoid unnecessarily long reaction times. | |
| Incomplete Conversion | Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[5] |
| Catalyst deactivation | The substrate or amine may contain impurities that poison the catalyst. Ensure all reagents are pure. Increasing the catalyst loading may also help. |
Data Presentation
Table 1: Effect of Temperature on the Yield of a Representative Buchwald-Hartwig Amination [5]
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | No Reaction |
| 2 | 60 | 24 | 45 |
| 3 | 80 | 24 | 92 |
| 4 | 100 | 24 | 85 |
| 5 | 120 | 24 | 78 |
Note: Data is adapted from a study on a different substrate and is for illustrative purposes to show the general trend of temperature optimization. Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
Reagents:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Add this compound to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yielding amination reactions.
References
Technical Support Center: Purification of 2-Amino-3-bromo-5-fluoropyridine via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-3-bromo-5-fluoropyridine using column chromatography techniques. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica (B1680970) gel?
The most prevalent issue is peak tailing, where the compound streaks down the column instead of eluting as a sharp band. This is due to the basic nature of the pyridine (B92270) nitrogen and the amino group, which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This interaction leads to poor separation and lower purity of the collected fractions.
Q2: How can I prevent peak tailing during column chromatography of this compound?
To mitigate peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (B128534) (Et3N), to the mobile phase.[1][2] A concentration of 0.5-1% (v/v) triethylamine is typically sufficient to neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape and improved separation.[1][2]
Q3: What is a good starting mobile phase for the purification of this compound?
A common and effective mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4] A good starting point for thin-layer chromatography (TLC) analysis would be a 9:1 to 4:1 ratio of hexanes to ethyl acetate.[5] The optimal ratio for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[2]
Q4: What are the likely impurities I might encounter?
Depending on the synthetic route, common impurities may include starting materials, regioisomers, and over-brominated species such as 2-amino-3,5-dibromo-5-fluoropyridine.[3][6] The presence of these impurities necessitates careful optimization of the chromatographic conditions to achieve high purity.
Q5: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?
If the crude product has poor solubility in the eluent, a "dry loading" technique is recommended.[7] This involves dissolving the crude material in a suitable volatile solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7][8]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (Et3N)
-
Dichloromethane (for dry loading, if necessary)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexanes and ethyl acetate. The optimal ratio should be determined by TLC to give an Rf value of ~0.3 for the product.[2] Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[7][8]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using compressed air or nitrogen) to begin elution.
-
Collect fractions and monitor their composition using TLC.
-
-
Fraction Analysis and Concentration:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound by column chromatography. These values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine (v/v) | A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing.[1][2] |
| Gradient | Isocratic or Step-Gradient | An isocratic elution is often sufficient if the impurities have significantly different polarities. A step-gradient can be used for more complex mixtures. |
| TLC Analysis (Rf) | ~0.2 - 0.4 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[2] |
Table 2: Representative Purification Data
| Parameter | Typical Value | Notes |
| Crude Purity | 85-95% | Dependent on the success of the preceding synthetic step. |
| Loading Capacity | 1g crude / 20-30g silica gel | A general guideline; may need adjustment based on separation difficulty. |
| Mobile Phase Composition | 80:20 Hexanes:Ethyl Acetate + 0.5% Et3N | This is a starting point and should be optimized via TLC. |
| Post-Column Purity | >98% | Achievable with a well-optimized separation. |
| Yield | 80-95% | Dependent on the initial purity and the care taken during the procedure. |
Troubleshooting Guides
Issue 1: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[9] For very polar impurities, a small percentage of methanol (B129727) can be added to the mobile phase, but be aware that methanol can dissolve silica gel at higher concentrations.[4][10]
Issue 2: The compound is eluting too quickly (with the solvent front).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexanes.[11]
Issue 3: Poor separation between the product and impurities.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution.
-
Solution: Re-optimize the mobile phase using TLC. Try different solvent systems, such as dichloromethane/methanol or other combinations of polar and non-polar solvents.[1][12] Ensure the Rf value of the target compound is in the optimal range of 0.2-0.4.[2]
Issue 4: Low yield of the purified product.
-
Possible Cause 1: The compound is degrading on the silica gel.
-
Solution: Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine.[9]
-
Possible Cause 2: The collected fractions are too dilute to detect the product.
-
Solution: Concentrate the fractions in the expected elution range and re-analyze by TLC.[9]
-
Possible Cause 3: The compound is streaking down the column, leading to cross-contamination of fractions.
-
Solution: Ensure an adequate amount of triethylamine is used in the mobile phase to prevent tailing.[1]
Visualizations
Caption: Workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. heteroletters.org [heteroletters.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 2-Amino-3-bromo-5-fluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 2-Amino-3-bromo-5-fluoropyridine. This guide addresses common challenges, from low yields to lack of selectivity, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization with this compound?
A1: The main challenges stem from the molecule's inherent electronic properties and multiple reactive sites. The pyridine (B92270) ring is electron-deficient, which can deactivate it towards certain reactions.[1][2] Key challenges include:
-
Multiple Reactive Sites: The molecule has a C-Br bond at the C3 position, a C-F bond at the C5 position, and reactive C-H bonds, leading to potential competition between different reaction types (e.g., cross-coupling vs. nucleophilic aromatic substitution).
-
Catalyst Inhibition: The lone pair of electrons on the C2-amino group and the pyridine nitrogen can coordinate with metal catalysts (like Palladium), potentially inhibiting catalytic activity or altering the reaction pathway.[1]
-
Directing Group Effects: The amino group is a strong electron-donating group, while the halogens are electron-withdrawing. These competing electronic effects can complicate predicting the most reactive site for a given transformation.
Q2: I am attempting a Suzuki-Miyaura coupling at the C3-Br position, but the yield is consistently low. What are the first parameters to investigate?
A2: Low yields in Suzuki-Miyaura couplings of pyridine substrates are a common issue. A systematic approach to troubleshooting is recommended:[3]
-
Reagent Purity: Confirm the purity and integrity of your starting materials, particularly the boronic acid, reagents, and solvents. Organoboron compounds can be sensitive to air and moisture.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[4]
-
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical. For electron-rich amino-pyridines, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) often improve catalytic turnover and prevent catalyst inhibition by the amino group.[1][5]
-
Base and Solvent: The base activates the boronic acid for transmetalation.[6] A weak base may be insufficient, while a strong base could promote side reactions. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., 1,4-dioxane (B91453)/water, DMF, Toluene) should also be optimized.[5][7]
Q3: During a Buchwald-Hartwig amination at the C3 position, I observe hydrodehalogenation (loss of bromine) as a major side product. How can this be minimized?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[4] This occurs when a palladium-hydride intermediate, formed via β-hydride elimination or other pathways, reductively eliminates to replace the halide with a hydrogen atom. To minimize this:
-
Ligand Choice: Employ bulky, electron-rich ligands that favor reductive elimination of the C-N bond over competing pathways.
-
Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are necessary for catalyst turnover, using a slightly weaker base or ensuring precise stoichiometry can sometimes reduce side reactions.[8]
-
Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can prevent the accumulation of byproducts.
Q4: Is it possible to selectively perform a nucleophilic aromatic substitution (SNAr) at the C5-F position without affecting the C3-Br bond?
A4: Yes, selective SNAr at the C5-F position is feasible and often kinetically favored over substitution at the C3-Br bond. The SNAr mechanism is heavily influenced by electron-withdrawing groups positioned ortho or para to the leaving group.[9][10] In this molecule, the C2-amino group is para to the C5-fluorine, which activates this position for nucleophilic attack by stabilizing the Meisenheimer intermediate.[9][11] Furthermore, the reaction of 2-fluoropyridines can be significantly faster than that of corresponding chloropyridines or bromopyridines.[12] To favor this pathway, use a strong nucleophile (e.g., alkoxides, amines) under conditions typical for SNAr reactions, while avoiding palladium catalysts that would promote cross-coupling at the C3-Br site.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. Consider a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). |
| Ligand Inhibition | The C2-amino group may be coordinating to the palladium center. Switch to a bulkier, more electron-rich phosphine ligand (e.g., biarylphosphines like XPhos) to promote the desired catalytic cycle.[4] |
| Inefficient Transmetalation (Suzuki) | The base is critical for activating the boronic acid.[6] Try a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the boronic acid is of high quality. |
| Suboptimal Temperature | The reaction may require higher temperatures for efficient catalyst turnover. If using conventional heating, increase the temperature in 10-20 °C increments. Microwave irradiation can also drastically improve yields and reduce reaction times.[13] |
| Poor Reagent Quality | Verify the purity of the starting material, coupling partner, and reagents. Use anhydrous solvents when required.[3] |
// Nodes start [label="Low Yield in Cross-Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="Verify Purity of All\nReagents and Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; check_inert [label="Ensure Strictly\nInert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_catalyst [label="Optimize Catalyst System\n(Pd Source and Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_base [label="Optimize Base and Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Reaction\nTemperature / Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_reagents [color="#5F6368"]; check_reagents -> check_inert [color="#5F6368"]; check_inert -> optimize_catalyst [color="#5F6368"]; optimize_catalyst -> optimize_base [color="#5F6368"]; optimize_base -> optimize_temp [color="#5F6368"]; optimize_temp -> success [color="#5F6368"]; } dot Caption: A workflow for systematically troubleshooting low-yield cross-coupling reactions.
Guide 2: Poor Regioselectivity
| Problem | Potential Cause | Suggested Solution |
| Mixture of C3 and C5 functionalization | Reaction conditions are suitable for both cross-coupling and SNAr. | To favor C3-Br coupling : Use a palladium catalyst and conditions optimized for Suzuki or Buchwald-Hartwig reactions. Avoid strong, unhindered nucleophiles that could initiate SNAr. |
| To favor C5-F SNAr : Omit the palladium catalyst. Use a strong nucleophile (e.g., NaOMe, NaN₃) and a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.[10] | ||
| C-H activation at C4/C6 | Use of a catalyst known for C-H activation under harsh conditions. | Ensure reaction conditions are specific for C-Br activation. Avoid highly reactive catalyst systems or high temperatures for extended periods unless C-H activation is the desired outcome. |
// Nodes substrate [label="2-Amino-3-bromo-\n5-fluoropyridine", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; path1 [label="Pd Catalyst\nBoronic Acid\nBase", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; path2 [label="Strong Nucleophile\n(e.g., Nu-)\nNo Pd Catalyst", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];
product1 [label="C3-Aryl Functionalization\n(Suzuki Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="C5-Nu Functionalization\n(SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges substrate -> product1 [label=" ", color="#34A853", arrowhead=normal, penwidth=2]; substrate -> product2 [label=" ", color="#4285F4", arrowhead=normal, penwidth=2];
path1 -> product1 [color="#34A853", arrowhead=none, style=dashed]; path2 -> product2 [color="#4285F4", arrowhead=none, style=dashed]; } dot Caption: Competing reaction pathways for functionalizing the pyridine core.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C3-Position
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or reaction vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of starting material, use 4 mL of dioxane and 1 mL of water).[7]
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-aryl-2-amino-5-fluoropyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C3-Position
This protocol is a general guide and requires careful optimization of the ligand and base for the specific amine being coupled.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Glovebox or Schlenk line
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction tube equipped with a stir bar.
-
Add this compound and anhydrous toluene.
-
Add the amine coupling partner to the mixture.
-
Seal the tube tightly and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully unseal the tube.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Effect of base on the outcome of 2-Amino-3-bromo-5-fluoropyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromo-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the pyridine (B92270) ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the amino group can also interact with the catalyst. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this substrate?
A2: this compound is a versatile building block commonly used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to introduce aryl, amino, and alkynyl groups, respectively, at the 3-position.
Q3: How does the choice of base impact the outcome of these reactions?
A3: The base is a critical parameter. In Suzuki-Miyaura reactions, the base activates the boronic acid. For Buchwald-Hartwig aminations, a base is required for the deprotonation of the amine coupling partner. In Sonogashira couplings, a mild base is typically used to deprotonate the terminal alkyne. An inappropriate base can lead to low yields, side reactions, or decomposition of starting materials.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using anhydrous solvents and a rigorously inert atmosphere.[1]
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often caused by the presence of oxygen.
-
Dehalogenation: Loss of the bromine atom from the starting material.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to mitigate this effect. |
| Ineffective Base | The choice of base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For challenging couplings, K₃PO₄ is often effective.[3] |
| Protodeboronation | The boronic acid can be unstable. Use fresh boronic acid, consider using a more stable boronate ester (e.g., pinacol (B44631) ester), or minimize reaction time. |
| Low Reactivity | The electron-donating amino group can decrease the reactivity of the C-Br bond. Use a more active catalyst system or higher reaction temperatures. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or no reaction.
| Potential Cause | Suggested Solution |
| Inappropriate Base | Strong bases like NaOtBu or LHMDS are often required. If the substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require a more active catalyst system. |
| Ligand Choice | The ligand is critical for the success of the reaction. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Substrate Inhibition | The amino group on the pyridine ring can interfere with the catalyst. Using a pre-catalyst can sometimes lead to cleaner and more reliable formation of the active catalytic species. |
Sonogashira Coupling
Problem: Low yield of the desired alkynylated product.
| Potential Cause | Suggested Solution |
| Base Strength | A mild amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Stronger bases may lead to side reactions. |
| Copper Co-catalyst | The presence of a copper(I) co-catalyst (e.g., CuI) is often crucial for high yields. Ensure it is fresh and added under an inert atmosphere. |
| Homocoupling of Alkyne | This side reaction (Glaser coupling) can be minimized by ensuring the reaction is free of oxygen. Thoroughly degas all solvents and reagents. |
| Low Catalyst Activity | Ensure the palladium catalyst is active. Using a combination of a palladium source (e.g., Pd(CF₃COO)₂) and a phosphine ligand (e.g., PPh₃) can be effective.[4] |
Data Presentation
Note: Quantitative data for the effect of different bases on the coupling reactions of this compound is limited in the literature. The following tables provide representative data for structurally similar substrates to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [5] |
| 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [5] |
| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | Good | [2] |
| 4 | Na₂CO₃ | DMF/H₂O | 100 | Excellent | [2] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Morpholine
| Entry | Base | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaOtBu | BINAP | Toluene | 80 | 60 | [6] |
| 2 | LiHMDS | RuPhos | Toluene | 100 | 83 | [7] |
| 3 | Cs₂CO₃ | Xantphos | 1,4-Dioxane | 100 | Good | [8] |
| 4 | K₃PO₄ | DavePhos | t-BuOH | 100 | Moderate | [9] |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [4]
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Et₃N | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 96 |
| 2 | Piperidine | Pd(OAc)₂/CuI | DMF | 80 | Good |
| 3 | DBU | PdCl₂(PPh₃)₂/CuI | Acetonitrile | 80 | Moderate |
| 4 | K₂CO₃ | Pd(PPh₃)₄/CuI | DMF | 100 | Moderate |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine coupling partner (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture with stirring (e.g., 100 °C) until the starting material is consumed.
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Procedure for Sonogashira Coupling [4]
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add 2.0 mL of DMF and stir for 30 minutes.
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by Et₃N (2.0 equiv.).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and proceed with aqueous work-up and extraction with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 2-Amino-3-bromo-5-fluoropyridine by Thin-Layer Chromatography (TLC)
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of the synthesis of 2-Amino-3-bromo-5-fluoropyridine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] For the synthesis of this compound, TLC helps to:
-
Determine the consumption of the starting material (2-Amino-5-fluoropyridine).
-
Confirm the formation of the desired product.
-
Identify the presence of any major side products or impurities.
-
Optimize reaction conditions by observing the relative amounts of starting material, product, and byproducts over time.
Q2: How do I choose an appropriate solvent system for the TLC analysis?
A2: The choice of solvent system (eluent) is critical for achieving good separation of the starting material, product, and any impurities. A common starting point for aminopyridines is a mixture of a non-polar solvent and a moderately polar solvent. For this specific reaction, a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) is recommended. You may need to adjust the ratio of the solvents to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5.
Q3: How can I visualize the spots on the TLC plate?
A3: Since pyridine (B92270) derivatives can sometimes be invisible under UV light, multiple visualization techniques should be employed:
-
UV Light: Examine the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds often show as dark spots on a fluorescent background.
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.
-
Potassium Permanganate (B83412) Stain: A basic solution of potassium permanganate can be used as a dipping stain. It reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
Q4: What are the expected Rf values for the starting material and the product?
A4: The Rf (retention factor) values are highly dependent on the specific TLC plate, solvent system, and other experimental conditions. However, you can expect the product, this compound, to be less polar than the starting material, 2-Amino-5-fluoropyridine, due to the introduction of the bromine atom. Therefore, the product should have a higher Rf value than the starting material.
Experimental Protocol: TLC Monitoring
This protocol outlines the steps for monitoring the bromination of 2-Amino-5-fluoropyridine to form this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol)
-
Visualization agents (UV lamp, iodine chamber, potassium permanganate stain)
-
Reaction mixture aliquots
Procedure:
-
Prepare the TLC Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Starting Material (SM): Dissolve a small amount of 2-Amino-5-fluoropyridine in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to apply a small spot to the SM lane on the origin.
-
Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it onto the RM lane.
-
Co-spot (C): Apply a spot of the starting material on the C lane, and then carefully apply a spot of the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp, an iodine chamber, and/or a chemical stain. Calculate the Rf values for each spot.
Data Presentation
Table 1: Typical TLC Solvent Systems and Expected Rf Values
| Compound | Typical Solvent System (v/v) | Approximate Rf Value |
| 2-Amino-5-fluoropyridine (Starting Material) | Hexane:Ethyl Acetate (7:3) | 0.3 |
| This compound (Product) | Hexane:Ethyl Acetate (7:3) | 0.5 |
| 2-Amino-3,5-dibromopyridine (B40352) (Potential Byproduct) | Hexane:Ethyl Acetate (7:3) | 0.7 |
Note: Rf values are illustrative and can vary based on experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of this reaction.
Q: My spots are streaking. What should I do?
A: Streaking on a TLC plate can be caused by several factors.[1][2]
-
Overloading the sample: The sample applied to the plate is too concentrated.[2][3] Try diluting your sample before spotting.
-
Highly polar compound: Aminopyridines can interact strongly with the acidic silica (B1680970) gel, causing streaking.[3] Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to your eluent can often resolve this issue.
-
Insoluble material: Ensure your sample is fully dissolved before spotting.
Q: The spots for my starting material and product are too close together. How can I improve the separation?
A: Poor separation indicates that the polarity of your solvent system is not optimal.
-
Adjust solvent polarity: If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
Try a different solvent system: Sometimes a complete change of solvents is necessary. For example, if hexane/ethyl acetate doesn't work, try a dichloromethane/methanol system.
Q: I see an unexpected spot on my TLC plate. What could it be?
A: An unexpected spot could be a side product, an impurity in the starting material, or a decomposition product.
-
Possible side products: In bromination reactions, over-bromination can occur, leading to the formation of di- or poly-brominated products.[4] For example, 2-amino-3,5-dibromopyridine could be a potential byproduct.
-
Decomposition: Some compounds may be unstable on the silica gel.[5]
-
Impurity: The starting material may not be pure. Always run a TLC of your starting material alone to check for impurities.
Q: The solvent front is running unevenly. What is the cause?
A: An uneven solvent front can lead to inaccurate Rf values.
-
Improperly sealed chamber: Ensure the developing chamber is tightly sealed to maintain a saturated atmosphere.
-
Uneven plate surface: The silica gel on the plate may be chipped or uneven.[3]
-
Plate touching the chamber walls: Make sure the TLC plate is not touching the sides of the chamber or the filter paper during development.[2]
Visualizations
References
Technical Support Center: Purifying 2-Amino-3-bromo-5-fluoropyridine via Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Amino-3-bromo-5-fluoropyridine. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Solvent Screening for Recrystallization
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyridine (B92270) derivatives, a single solvent or a mixed solvent system is often employed. Below is a table of potential solvents and solvent systems to consider for this compound, based on literature for similar compounds. It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture for your specific sample.
| Solvent/Solvent System | Classification | Rationale & Expected Outcome |
| Single Solvents | ||
| Ethanol | Polar Protic | Often a good starting point for aminopyridines. May require the addition of an anti-solvent like water to induce precipitation. |
| Isopropanol | Polar Protic | Similar to ethanol, offers a different polarity that might be advantageous for crystal growth. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a range of polar organic compounds. |
| Toluene | Non-polar | Can be effective if the compound has lower polarity. |
| Benzene | Non-polar | Has been used for the recrystallization of 2-amino-5-bromopyridine (B118841), suggesting it could be a viable option.[1][2] |
| Mixed Solvent Systems | ||
| Ethyl Acetate / Hexanes | Polar / Non-polar | A common mixture where the compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization upon cooling.[3] |
| Ethanol / Water | Polar Protic / Polar Protic | The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly.[3] |
| Dichloromethane / Hexanes | Polar Aprotic / Non-polar | Dichloromethane can dissolve the compound at room temperature, and hexanes can be added to decrease the solubility and promote crystal formation.[4] |
Experimental Protocol: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallization using a single solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Protocol: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of the more soluble (hot) solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (the solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot, more soluble solvent until the solution becomes clear again.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using the mixed solvent system (in the same ratio) for washing.
Troubleshooting Guide & FAQs
Q1: What should I do if my compound "oils out" instead of forming crystals?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the solute's melting point. To address this, you can:
-
Add more of the primary solvent to decrease the saturation point of the solution.[4]
-
Reheat the mixture to dissolve the oil completely and then cool the solution more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.
Q2: No crystals are forming even after the solution has cooled. What can I do?
A2: A lack of crystal formation can be due to a supersaturated solution or the use of too much solvent. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a "seed crystal" to the solution to initiate crystallization.
-
Concentration: If too much solvent was used, you can carefully evaporate some of the solvent to increase the concentration of the solute and then try to cool the solution again.[4]
Q3: My recovery yield is very low. How can I improve it?
A3: Low recovery can result from several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may be lost during transfer. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold before filtration. Placing it in an ice bath for at least 30 minutes is recommended.
-
Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.
Q4: How do I know if the recrystallization was successful?
A4: A successful recrystallization should result in a product with a higher purity and a sharper melting point range compared to the crude material. You can assess the purity using analytical techniques such as:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point.
-
Thin Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. The purified product should ideally show a single spot.
-
Spectroscopic Methods (NMR, IR): These methods can confirm the structure and identify the presence of any remaining impurities.
Visualizing the Process
Recrystallization Workflow
Caption: A flowchart illustrating the general steps of a recrystallization experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
Validation & Comparative
Reactivity Face-Off: 2-Amino-3-bromo-5-fluoropyridine vs. 2-Amino-3-chloro-5-fluoropyridine in Cross-Coupling Reactions
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, cost, and novelty of the resulting compounds. Among the vast array of available reagents, halogenated pyridines serve as versatile scaffolds. This guide provides an objective, data-supported comparison of the reactivity of two closely related pyridinamines: 2-Amino-3-bromo-5-fluoropyridine and 2-Amino-3-chloro-5-fluoropyridine. The focus of this analysis is their performance in widely-used palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.
Executive Summary
The fundamental difference in reactivity between this compound and 2-Amino-3-chloro-5-fluoropyridine stems from the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium catalyst, the crucial initial step in most cross-coupling catalytic cycles. Consequently, This compound is generally the more reactive substrate , often affording higher yields under milder reaction conditions and in shorter reaction times.
Conversely, the stronger Carbon-Chlorine (C-Cl) bond in 2-Amino-3-chloro-5-fluoropyridine necessitates more forcing conditions, such as higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems to achieve comparable results. While the chloro-analogue may present a more cost-effective starting material, this initial advantage can be offset by the increased energy and catalyst costs, as well as potentially lower yields.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide an overview of the expected reactivity differences in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct head-to-head experimental data for these specific substrates under identical conditions is not extensively available in the literature, the presented data is extrapolated from studies on closely related systems to provide a reliable comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halide in this reaction is paramount.
| Feature | This compound | 2-Amino-3-chloro-5-fluoropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | More active catalysts often required (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos) |
| Illustrative Yield * | Good to Excellent | Moderate to Good |
Note: Yields are highly dependent on the specific coupling partner and reaction conditions.
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
Materials:
-
2-Amino-3-halo-5-fluoropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-3-halo-5-fluoropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring to the appropriate temperature (e.g., 90°C for the bromo-substrate, 110°C for the chloro-substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. Similar to the Suzuki coupling, the C-Br bond's lability leads to more favorable reaction kinetics.
| Feature | This compound | 2-Amino-3-chloro-5-fluoropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | 100-130 °C |
| Typical Reaction Time | 4-18 hours | 18-36 hours |
| Catalyst System | Broad range of Pd catalysts effective | Requires highly active catalyst systems (e.g., with ligands like RuPhos, BrettPhos) |
| Illustrative Yield * | Good to Excellent | Moderate to Good |
Note: Yields are highly dependent on the specific amine coupling partner and reaction conditions.
Experimental Protocol: Illustrative Buchwald-Hartwig Amination
Materials:
-
2-Amino-3-halo-5-fluoropyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-amino-3-halo-5-fluoropyridine, palladium precatalyst, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the appropriate temperature (e.g., 90°C for the bromo-substrate, 120°C for the chloro-substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Amino-3-bromo-5-fluoropyridine
For researchers and professionals in drug development and materials science, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The functionalization of heterocyclic scaffolds, such as pyridine (B92270) derivatives, is of particular interest due to their prevalence in biologically active compounds. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of the key building block, 2-Amino-3-bromo-5-fluoropyridine.
The choice between the Suzuki and Stille coupling reactions can significantly impact yield, purity, and scalability. This comparison is based on established chemical principles and extrapolated experimental data from structurally similar compounds, offering a practical framework for reaction planning and optimization.
At a Glance: Performance Comparison
While direct, side-by-side comparative studies on this compound are not extensively documented in publicly available literature, the following table summarizes the expected performance based on known reactions of this substrate and similar aminobromopyridines.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | Good to Excellent (70-95% for similar substrates)[1] | Moderate to High (60-90% estimated based on similar substrates)[2][3] |
| Substrate Scope | Broad, tolerates many functional groups.[2][4] | Very broad, often tolerant of sensitive functional groups.[2][5][6] |
| Reagent Toxicity | Organoboron reagents are generally considered to have low toxicity.[2][7] | Organotin reagents are highly toxic and require careful handling and disposal.[2][7][8] |
| Reaction Conditions | Typically requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to activate the boronic acid.[1] | Generally does not require a base, but additives like Cu(I) salts can be beneficial.[2][9] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easier to remove.[2][9] | Tin-containing byproducts can be difficult to remove, often requiring specific workup procedures like a potassium fluoride (B91410) (KF) wash.[2][9] |
Delving into the Chemistry: Catalytic Cycles
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the organometallic reagent used for the transmetalation step.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Protocols
The following are representative experimental protocols for the coupling of this compound with an arylboronic acid (Suzuki) or an arylstannane (Stille). These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol (Conventional Heating)
This protocol is adapted from procedures for structurally similar aminobromopyridines.[1][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling Protocol
This protocol is a general procedure for Stille couplings and should be optimized for the specific substrate.[2]
Materials:
-
This compound
-
Arylstannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (2 mol%)
-
Triphenylarsine (B46628) (AsPh₃) (8 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and triphenylarsine (0.08 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) followed by the arylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Decision-Making Workflow
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision-making workflow for selecting a cross-coupling method.
Concluding Remarks
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often the preferred method due to the lower toxicity and easier removal of the boron-containing byproducts, making it a more environmentally friendly and often more cost-effective option.[7][9] However, the Stille coupling's tolerance for a wide range of functional groups and its typically anhydrous, base-free conditions can make it a superior choice for complex or sensitive substrates.[2][6]
The ultimate decision will depend on the specific requirements of the synthesis, including the nature of the coupling partner, the scale of the reaction, and laboratory capabilities for handling toxic reagents. For most standard applications, the Suzuki coupling represents a more practical and "greener" choice. However, for complex syntheses where the Suzuki coupling may fail or give low yields, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
The Strategic Derivatization of 2-Amino-3-bromo-5-fluoropyridine: A Guide to Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, the 2-amino-3-bromo-5-fluoropyridine scaffold represents a promising starting point for the discovery of novel therapeutics. While comprehensive structure-activity relationship (SAR) studies on a series of its direct analogs are not extensively documented in publicly available literature, the principles of medicinal chemistry and data from structurally related compounds provide a robust framework for guiding derivatization and biological evaluation. This guide offers a comparative analysis of potential modification strategies, detailed experimental protocols for key assays, and a conceptual workflow for advancing such a research program.
The this compound core is a versatile building block in medicinal chemistry, with its distinct functional groups offering multiple avenues for chemical modification.[1] The strategic placement of the amino, bromo, and fluoro substituents on the pyridine (B92270) ring allows for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries with the potential for varied pharmacological activities.[1][2]
Key Areas for Modification and Predicted SAR Trends
Based on analogous heterocyclic scaffolds, particularly those developed as kinase inhibitors, several key positions on the this compound molecule can be targeted for modification to probe interactions with biological targets and optimize drug-like properties.
Table 1: Potential Modification Sites and Their Hypothesized Impact on Biological Activity
| Modification Site | Potential Modifications | Predicted Impact on Activity | Rationale from Analogous Scaffolds |
| 2-Amino Group | Acylation, alkylation, formation of ureas/thioureas, coupling with carboxylic acids. | Can introduce crucial hydrogen bond donor/acceptor functionalities to interact with target proteins. The nature of the substituent (e.g., size, polarity) will significantly influence potency and selectivity.[2][3] | In many kinase inhibitors, this position interacts with the hinge region of the ATP-binding pocket.[4] |
| 3-Bromo Group | Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. | Introduction of diverse substituents can explore hydrophobic pockets, induce conformational changes, and establish additional binding interactions (e.g., π-π stacking) within the target's active site.[2] | The bromo group is an excellent handle for introducing diversity and is a common strategy in the synthesis of complex heterocyclic compounds.[2] |
| 5-Fluoro Group | Replacement with other halogens or small alkyl groups (less common). | The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[2] Altering this position could modulate the electronics of the pyridine ring. | Fluorine substitution is a well-established strategy in drug design to improve pharmacokinetic properties.[5] |
| Pyridine Core | Modification of the ring nitrogen (e.g., N-oxide formation) or carbon atoms (less feasible without significant synthetic redesign). | Can alter the overall pKa, solubility, and metabolic profile of the molecule. | Modifications to the core heterocycle can have a profound impact on the overall properties of the compound.[6] |
Conceptual Experimental Workflow for SAR Studies
A systematic approach is crucial for elucidating the structure-activity relationships of novel this compound analogs. The following workflow outlines the key stages of such an investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Antimicrobial activity of compounds derived from 2-Amino-3-bromo-5-fluoropyridine.
Comparative Analysis of Antimicrobial Activity in 2-Aminopyridine (B139424) Derivatives
Introduction
While research on the antimicrobial properties of compounds directly derived from 2-Amino-3-bromo-5-fluoropyridine is not extensively available in current literature, the broader class of 2-aminopyridine derivatives has been the subject of significant investigation for novel antimicrobial agents. These compounds serve as valuable scaffolds in medicinal chemistry due to their versatile reactivity and diverse biological activities. This guide provides a comparative overview of the antimicrobial performance of selected 2-aminopyridine derivatives, supported by experimental data from published studies. The following sections detail the antimicrobial potency of these compounds against various pathogens, the methodologies used for their evaluation, and a generalized workflow for antimicrobial screening.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds is commonly quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the in vitro antibacterial and antifungal activities of representative 2-aminopyridine and related heterocyclic derivatives against a panel of pathogenic microorganisms.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridothienopyrimidines | Compound 9a | Staphylococcus aureus | 8 | Amoxicillin | 4-16 |
| Bacillus subtilis | 4 | ||||
| Escherichia coli | 16 | ||||
| Candida albicans | 8 | Clotrimazole | 8 | ||
| Aspergillus flavus | 4 | ||||
| 2-Amino-3-cyanopyridines | Compound 2c | Staphylococcus aureus | 0.039 | Gentamicin | Not specified in study |
| Bacillus subtilis | 0.039 | ||||
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinones | Compound 7j | Gram-positive bacteria | 0.25 - 1 | Linezolid | 2 |
Note: The data presented is a compilation from multiple studies on different classes of pyridine (B92270) derivatives and is intended for comparative purposes. Direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The determination of antimicrobial activity involves standardized methods to ensure reproducibility and comparability of results. The following protocols are representative of the methodologies employed in the cited studies for evaluating the antimicrobial efficacy of the synthesized compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of antimicrobial agents against bacteria and fungi.
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on nutrient agar (B569324) or broth (e.g., Mueller-Hinton) at 37°C for 18-24 hours.
-
Fungal strains are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar) at 28-30°C for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
The microbial suspension is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high stock concentration.
-
A series of two-fold serial dilutions of the compounds are prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Positive and negative controls (wells with and without microbial growth, respectively) and a solvent control (to ensure the solvent has no antimicrobial activity at the concentrations used) are included in each assay.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel chemical compounds.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
A Comparative Guide to the Cytotoxicity of 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various 2-aminopyridine (B139424) derivatives, a class of compounds with significant interest in cancer research. While specific data on 2-Amino-3-bromo-5-fluoropyridine derivatives is limited in publicly available literature, this document compiles and compares experimental data from studies on structurally related aminopyridine compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Comparison of In Vitro Cytotoxicity
The cytotoxic activity of several novel synthesized pyridine (B92270) and spiro-pyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values obtained from different studies, providing a comparative look at the efficacy of these compounds.
A study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives revealed moderate to promising potency against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines when compared to the standard anticancer drug, Doxorubicin (B1662922).[1] Notably, spiro-pyridine derivatives 5 , 7 , and 8 demonstrated significant activity against both cell lines.[1]
| Compound | IC50 against HepG-2 (μM) | IC50 against Caco-2 (μM) |
| 2 | 78.17 ± 3.80 | 84.43 ± 4.0 |
| 3 | 24.11 ± 2.0 | 29.51 ± 2.50 |
| 4 | 12.35 ± 1.10 | 18.23 ± 1.60 |
| 5 | 8.42 ± 0.70 | 9.12 ± 0.80 |
| 6 | 34.18 ± 2.90 | 41.11 ± 3.10 |
| 7 | 9.13 ± 0.80 | 7.83 ± 0.50 |
| 8 | 9.89 ± 0.90 | 13.61 ± 1.20 |
| 9 | 21.11 ± 1.90 | 25.43 ± 2.10 |
| 10 | 18.29 ± 1.50 | 22.14 ± 1.90 |
| 11 | 15.73 ± 1.30 | 19.87 ± 1.70 |
| Doxorubicin | 4.50 ± 0.20 | 12.49 ± 1.10 |
Table 1: In vitro cytotoxic activity of synthesized 2-oxo-pyridine and 1′H-spiro-pyridine derivatives.[1]
Another study focused on novel pyridine derivatives and their cytotoxic effects on HepG-2 and human breast adenocarcinoma (MCF-7) cell lines.[2][3] In this investigation, compounds 9a and 9b exhibited strong cytotoxic activity against both cancer cell lines.[2][3]
| Compound | IC50 against HepG-2 (µg/mL) | IC50 against MCF-7 (µg/mL) |
| 9a | 8.83 ± 0.30 | Not specified |
| 9b | 10.08 ± 0.66 | Not specified |
Table 2: Cytotoxic activity of selected novel pyridine derivatives.[2][3]
Furthermore, a series of novel 2-aminopyranopyridine derivatives were synthesized and evaluated for their anticancer activity against Hep-G2, MCF-7, Caco-2, and HCT116 (human colorectal carcinoma) cell lines, with doxorubicin as the reference drug.[4] The results indicated that compounds 12 and 14 had more potent anticancer activity than the reference drug.[4]
Experimental Protocols
The evaluation of the cytotoxic effects of these aminopyridine derivatives commonly employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aminopyridine derivatives). A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included in parallel. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are then incubated for another few hours (typically 2-4 hours) at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
The cytotoxic effects of some aminopyridine derivatives have been linked to the induction of apoptosis and the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.
For instance, certain 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been shown to activate the pro-apoptotic protein Bax and suppress the anti-apoptotic protein Bcl-2.[1] One particular spiro-pyridine derivative, compound 7 , was found to significantly promote apoptosis and cause cell cycle arrest in the S phase in Caco-2 cells.[1] This compound also demonstrated inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), key kinases in cancer signaling.[1]
In a different study, a novel 2-amino-pyridine derivative was identified as a potent inhibitor of CDK8 (Cyclin-dependent kinase 8), which in turn affects the WNT/β-catenin signaling pathway, a critical pathway in the development of colon cancer.[6]
Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of a signaling pathway affected by these derivatives.
A generalized workflow for in vitro cytotoxicity assays.
Simplified signaling pathways affected by some 2-aminopyridine derivatives.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of 2-Aminopyridine Derivatives: A Comparative Analysis
For research, scientific, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of various 2-aminopyridine (B139424) based compounds. While specific experimental data on derivatives of 2-Amino-3-bromo-5-fluoropyridine is not yet widely available in published literature, this document presents analogous data from structurally related aminopyridine compounds to serve as a practical guide for prospective in vitro testing protocols and data presentation.
The 2-aminopyridine scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. These compounds are recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The strategic introduction of various substituents onto the pyridine (B92270) ring allows for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents for various therapeutic targets. This guide focuses on the in vitro evaluation of these compounds, particularly their anticancer and antibacterial properties.
Comparative Analysis of Anticancer Activity
A selection of 2-aminopyridine derivatives has been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| MR3278 | MOLM-16 (AML) | 2.6 | Idelalisib | >50 |
| Mv-4-11 (AML) | 3.7 | Idelalisib | 10.1 | |
| CG-5 | MCF-7 (Breast) | <0.1 | - | - |
| A-549 (Lung) | <7 | - | - | |
| Compound 3f | T-47D (Breast) | 0.121 ± 0.004 | Erlotinib | 0.100 ± 0.003 |
| Compound 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 11.90 |
| MCF-7 (Breast) | 1.54 | Sorafenib | 13.40 |
Data sourced from studies on various 2-aminopyridine and related heterocyclic derivatives to illustrate comparative analysis.[4][5][6][7]
Comparative Analysis of Antibacterial Activity
Several novel 2-aminopyridine derivatives have demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound ID | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | Reference Compound | S. aureus (MIC µg/mL) |
| Compound 2c | 0.039 ± 0.000 | 0.039 ± 0.000 | >1 | Gentamicin | 0.25 |
| Compound 7j | 0.25 - 1 | - | No Activity | Linezolid | 1 - 4 |
Data is representative of studies on 2-amino-3-cyanopyridine (B104079) and 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives to demonstrate comparative data presentation.[8][9]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol is adapted from methodologies used for evaluating the in vitro anticancer activity of novel 2-amino-3-cyanopyridine derivatives.[4]
-
Cell Plating: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for a further 48-72 hours.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.
Broth Microdilution Method for MIC Determination
This protocol is based on standard methods for assessing the antibacterial activity of novel compounds.[3][8]
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are dissolved in an appropriate solvent and serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualized Workflows and Pathways
Caption: High-level workflow for the discovery of bioactive compounds.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. 2-Amino-3-bromo-5-fluoropyridine is a valuable scaffold, and the selection of an optimal catalyst for its cross-coupling reactions is critical for achieving high yields and process efficiency. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this versatile building block.
Catalyst Performance in Key Cross-Coupling Reactions
The efficiency of a catalytic system is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. Below is a summary of catalyst performance based on experimental data from reactions with 2-amino-3-bromopyridines and related substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For the coupling of 2-amino-3-bromopyridines with arylboronic acids, the choice of palladium catalyst and ligand is crucial for overcoming the challenges posed by the electron-rich and potentially coordinating nature of the substrate.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | Not Reported |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | High | High |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. - 100 | Good to Excellent | Not Reported |
| PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane | 80-100 | High | High |
Note: Data is compiled from various sources on bromopyridine substrates and may require optimization for this compound.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds. The selection of the appropriate ligand and base is critical for achieving high yields and functional group tolerance.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | Good to High |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | Toluene | 100 | High |
| Pd-G3-Xantphos | DBU | DMF | 100 | Good |
Note: This data is based on general Buchwald-Hartwig amination protocols and may need to be optimized for the specific substrate.[3][4][5]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96[6][7] |
| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | Room Temp. | High |
| K₂PdCl₄ / S-Phos | None | n-Bu₄NOH | EtOH/H₂O | 37 | High |
| FibreCat® 1001 (Pd-phosphine) | None | NaOH | Methanol | 100 | High |
Note: The yields for the Pd(CF₃COO)₂/PPh₃ system are from a study on various 2-amino-3-bromopyridines.[6][7]
Heck Reaction
The Heck reaction is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | Good |
| PdCl₂(PPh₃)₂ | Et₃N | DMF | 140-150 | High | |
| Frech Catalyst (PCP Pincer) | None | N-ethylpiperidine | DMF | 140-150 | High |
| Pd/C | None | NaOAc | NMP | 120-140 | Moderate to Good |
Note: Data is based on Heck reactions of various aryl bromides and may require optimization for this compound.[8][9][10]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these catalytic reactions. The following are generalized protocols that can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 2-18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1][11]
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 3 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[3][4]
General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 4 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the base (e.g., Et₃N, 2.0 mmol).
-
Degas the mixture and stir under an inert atmosphere at the specified temperature (e.g., 100 °C) for 3-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.[6][7][12]
General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL).
-
Degas the mixture and heat to the desired temperature (e.g., 120 °C) for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
Reaction Workflows and Catalytic Cycles
Visualizing the experimental workflow and the underlying catalytic cycles can aid in understanding and optimizing these complex reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Biological Significance of 2-Amino-5-fluoropyridine Derivatives
Derivatives of 2-aminopyridine (B139424) are prevalent in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of these compounds to their biological targets. While this compound itself is an intermediate, its derivatives are of significant interest in drug discovery. For instance, compounds synthesized from this scaffold have been investigated as potential kinase inhibitors and for other therapeutic applications. The ability to efficiently and selectively functionalize this molecule using the catalytic methods described herein is therefore of high importance to medicinal chemists.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scirp.org [scirp.org]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in the development of novel pharmaceuticals. We will objectively evaluate an established, multi-step synthesis starting from 2-aminopyridine (B139424) against a more direct and potentially more efficient route commencing with 2-amino-5-fluoropyridine (B1271945). This comparison is supported by experimental data to inform decisions on process optimization, scalability, and overall efficiency.
Executive Summary
The synthesis of this compound is critical for the production of various enzyme inhibitors and polypeptide antagonists. Traditional synthetic methodologies often involve lengthy, multi-step processes with moderate overall yields. This guide analyzes an alternative, streamlined approach that offers significant advantages in terms of process simplicity and yield.
Comparative Data of Synthetic Routes
For clarity and direct comparison, the key quantitative data for two primary synthetic routes are summarized below. Route A represents a classical, multi-step approach, while Route B illustrates a more direct bromination strategy.
| Parameter | Route A: Multi-step Synthesis from 2-Aminopyridine | Route B: Direct Bromination of 2-Amino-5-fluoropyridine |
| Starting Material | 2-Aminopyridine | 2-Amino-5-fluoropyridine |
| Key Intermediates | 2-Amino-5-nitropyridine (B18323), 2-Acetylamino-5-nitropyridine, 2-Acetylamino-5-aminopyridine, 2-Acetylamino-5-fluoropyridine | None |
| Number of Steps | 6 | 1 |
| Overall Yield | ~51.6%[1] | 82%[2] |
| Purity of Final Product | High (exact percentage not specified) | Up to 99%[3] |
| Key Reagents | Acetic anhydride, Iron powder, Tetrafluoroboric acid | Bromine, Sulfuric acid[2] |
| Primary Safety Concerns | Thermal decomposition of tetrafluoroborate (B81430) salt can produce viscous, coke-like liquid, posing processing challenges.[3] | Use of concentrated sulfuric acid and liquid bromine requires careful handling. |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Workflow for the multi-step synthesis of this compound (Route A).
Caption: Workflow for the direct synthesis of this compound (Route B).
Experimental Protocols
Route A: Multi-step Synthesis from 2-Aminopyridine (Illustrative)
This route involves a sequence of reactions to build the target molecule.[1]
-
Nitrification: 2-Aminopyridine is nitrated to yield 2-amino-5-nitropyridine. Optimal conditions are reported at 45°C for 2 hours, with a molar yield of 41%.[1]
-
Amino Acetylation: The amino group of 2-amino-5-nitropyridine is protected by acetylation. This step proceeds at reflux for 1 hour with a yield of 96.3%.[1]
-
Nitro Reduction: The nitro group is reduced to an amino group using iron powder. The reaction is carried out at reflux for 1 hour, achieving a 90% yield.[1]
-
Diazotization (Schiemann Reaction): The resulting amino group undergoes diazotization in the presence of a tetrafluoroborate source at -5 to 0°C for 2 hours, with a yield of 81.4%.[1]
-
Thermal Decomposition and Hydrolysis: The diazonium salt is decomposed by heating to 130°C for 30 minutes, followed by hydrolysis of the acetyl group at reflux for 2.5 hours. The combined yield for these final two steps is 51.6%.[1]
Route B: Direct Bromination of 2-Amino-5-fluoropyridine
This optimized route provides a more direct path to the final product.[2]
-
Reaction Setup: A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor. 2-amino-5-fluoropyridine (6.5 kg, 58 mol) is then added.[2]
-
Bromination: The reaction temperature is adjusted to 30°C, and bromine (10 kg, 63 mol) is added in 10 portions over 3 hours.[2]
-
Reaction Progression: The reaction mixture is stirred at 45°C for 18 hours, followed by continued stirring at 50°C for 5 hours.[2]
-
Workup and Isolation: The reaction is quenched with a mixture of 50% sodium hydroxide (B78521) and sodium thiosulfate. The crude product is collected by filtration and washed with water. The water-wet crude product is then dissolved in toluene, and residual water is removed azeotropically. The final product is obtained after further purification steps, resulting in an overall yield of 82%.[2]
Conclusion
The direct bromination of 2-amino-5-fluoropyridine (Route B) presents a significantly more efficient and streamlined approach for the synthesis of this compound compared to the multi-step synthesis starting from 2-aminopyridine (Route A). The reduction in the number of synthetic steps, coupled with a higher overall yield, makes Route B a more attractive option for large-scale production. While both routes involve hazardous reagents requiring careful handling, the challenges associated with the thermal decomposition of the tetrafluoroborate salt in Route A are notable. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as starting material availability, scalability requirements, and process safety considerations. However, the data presented strongly suggests that the direct bromination method offers a superior pathway to this valuable pharmaceutical intermediate.
References
Benchmarking the Efficiency of 2-Amino-3-bromo-5-fluoropyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated pyridines is a cornerstone of modern medicinal chemistry, providing scaffolds for a diverse range of therapeutic agents. Among these, 2-Amino-3-bromo-5-fluoropyridine stands out as a critical intermediate in the development of targeted therapies, particularly in oncology. This guide provides an objective comparison of prominent synthetic routes to this valuable compound, supported by experimental data to inform efficient and scalable production.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from several precursors, each presenting distinct advantages and challenges in terms of yield, reaction time, cost, and safety. Below is a summary of two common synthetic pathways.
| Parameter | Route 1: From 2-Aminopyridine (B139424) | Route 2: From 2-Amino-5-nitropyridine (B18323) |
| Starting Material | 2-Aminopyridine | 2-Amino-5-nitropyridine |
| Key Intermediates | 2-Amino-5-fluoropyridine (B1271945) | 2-Acetylamino-5-aminopyridine, 2-Amino-5-fluoropyridine |
| Overall Yield | Moderate | High |
| Reaction Time | Multi-day synthesis | Multi-step, potentially shorter overall time |
| Reagents & Conditions | Nitration, acetylation, reduction, diazotization (Schiemann reaction), bromination. Requires handling of strong acids and potentially hazardous diazonium salts. | Acetylation, reduction, diazotization, fluorination, bromination. Involves multiple protection/deprotection steps. |
| Advantages | Readily available and inexpensive starting material. Well-established chemical transformations. | Can lead to high purity of the final product (up to 99%).[1] |
| Disadvantages | Multiple steps can lead to lower overall yield. The Schiemann reaction can be difficult to scale up due to the thermal decomposition of tetrafluoroborate (B81430) salts which can produce a large amount of foam and a viscous reaction mixture.[1] | The starting material is more expensive than 2-aminopyridine. The synthesis involves a greater number of intermediate steps. |
Experimental Protocols
Route 1: Synthesis from 2-Aminopyridine (via 2-Amino-5-fluoropyridine)
This route involves a multi-step process to first synthesize the intermediate 2-Amino-5-fluoropyridine, which is then brominated.
Step 1: Synthesis of 2-Amino-5-fluoropyridine
A novel synthesis route for 2-Amino-5-fluoropyridine starting from 2-aminopyridine involves the following sequence of reactions: nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group.[2]
-
Nitrification: 45°C for 2 hours, yielding 41%.[2]
-
Amino Acetylation: Reflux for 1 hour, yielding 96.3%.[2]
-
Nitro Reduction: Reflux for 1 hour, yielding 90%.[2]
-
Diazotization: -5 to 0°C for 2 hours, yielding 81.4%.[2]
-
Schiemann Reaction and Hydrolysis: The Schiemann reaction is carried out at 130°C for 0.5 hours, followed by hydrolysis at reflux for 2.5 hours. The total yield for these final two steps is 51.6%.[2]
Step 2: Bromination of 2-Amino-5-fluoropyridine
The final step involves the bromination of the 2-Amino-5-fluoropyridine intermediate. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
-
To a solution of 2-Amino-5-fluoropyridine in a solvent like acetonitrile, N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The product is then isolated through extraction and purified by crystallization or chromatography.
Route 2: Synthesis from 2-Amino-5-nitropyridine
This optimized synthesis route aims for high purity of the final product.[1]
-
Acetylation: The amino group of 2-amino-5-nitropyridine is first protected by reacting it with acetic anhydride.
-
Reduction: The nitro group of the resulting 2-acetylamino-5-nitropyridine is reduced to an amino group using a reducing agent like iron powder.
-
Diazotization and Fluorination: The newly formed amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.
-
Hydrolysis: The acetyl protecting group is removed.
-
Bromination: The final step is the bromination of the 2-amino-5-fluoropyridine intermediate, typically with liquid bromine in the presence of concentrated sulfuric acid, to yield this compound with a purity of up to 99%.[1]
Application in Kinase Inhibitor Synthesis & Signaling Pathway
This compound is a crucial building block for the synthesis of potent kinase inhibitors used in cancer therapy.[3] Notably, it is a key intermediate in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are often dysregulated in acute myeloid leukemia (AML).[4][5]
Mutations in the FLT3 gene are one of the most common genetic alterations in AML, leading to constitutive activation of the FLT3 signaling pathway and promoting the uncontrolled proliferation of leukemic cells.[4] FLT3 inhibitors developed from this compound can block this signaling cascade.
Caption: FLT3 signaling pathway and its inhibition in AML.
The diagram above illustrates the activation of the FLT3 receptor by its ligand, leading to the activation of downstream signaling pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5. These pathways ultimately promote cell proliferation and survival while inhibiting differentiation, contributing to the progression of AML.[6][7][8] FLT3 inhibitors synthesized using this compound act by blocking the kinase activity of the FLT3 receptor, thereby interrupting these oncogenic signals.
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing a kinase inhibitor using this compound as a starting material involves several key steps, often beginning with a cross-coupling reaction.
Caption: General workflow for kinase inhibitor synthesis.
This workflow highlights the initial coupling of this compound with a suitable core scaffold, a common strategy in medicinal chemistry. This is followed by further modifications to introduce functionalities that enhance binding affinity and selectivity for the target kinase. Each step is followed by purification to ensure the desired compound is isolated with high purity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different cross-coupling methods for 2-Amino-3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-amino-3-bromo-5-fluoropyridine stands out as a versatile building block, offering multiple points for diversification. The C-Br bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. This guide provides a head-to-head comparison of several prominent cross-coupling methods for this substrate, supported by experimental data from analogous systems to inform reaction design and optimization.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling methodology is critical and depends on the desired bond formation (C-C or C-N) and the nature of the coupling partner. Below is a summary of commonly employed methods with their respective performance metrics, primarily drawing on data from structurally similar aminobromopyridines.
Quantitative Data Summary
| Cross-Coupling Method | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | 15+ | 65-85[1] |
| Sonogashira | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96[2] |
| Buchwald-Hartwig | Primary/Secondary Amines | RuPhos or BrettPhos Precatalyst | LiHMDS | THF | 65 | 16 | 70-83 |
| Stille | Organostannanes | Pd(PPh₃)₄ or Pd₂(dba)₃ | (Often not required) | Toluene or DMF | 80-110 | 12-24 | Variable |
| Heck | Alkenes | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-120 | 12-24 | Variable |
Note: Yields are based on studies of structurally similar aminobromopyridines and may vary for this compound.
In-Depth Methodological Review
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol (Adapted from a similar substrate) [1]
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (B1289001) (1.0 eq), the desired arylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add potassium phosphate (B84403) (2.2 eq) and water.
-
Heat the reaction mixture to 85-95 °C and stir for over 15 hours.
-
Upon completion, cool the reaction to room temperature, filter, and dilute with ethyl acetate.
-
The organic layer is then washed, dried, and concentrated, followed by purification.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is particularly valuable for the synthesis of substituted alkynes and conjugated enynes.
Experimental Protocol [2]
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.
-
Add DMF as the solvent and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine (B76627) (1.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, the product is isolated and purified.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.
Experimental Protocol (General)
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and a strong base (e.g., LiHMDS or NaOtBu, 1.5-2.5 eq) in a dry reaction vessel.
-
Add anhydrous solvent (e.g., THF or toluene).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Seal the vessel and heat the mixture (typically 65-110 °C) with stirring for the required time (often 12-24 hours).
-
After cooling, the reaction is quenched and the product is extracted and purified.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical cross-coupling experiment, the following diagrams are provided.
References
Efficacy of Aminopyridine Derivatives Against Cancer Cell Lines: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of studies specifically investigating the anticancer efficacy of 2-Amino-3-bromo-5-fluoropyridine derivatives. However, extensive research is available on structurally related compounds, particularly 2-amino-3-cyanopyridine (B104079) and other aminopyridine analogs. This guide provides a comparative analysis of the anticancer activities of these related derivatives, offering insights into their potential as therapeutic agents.
Comparative Efficacy of Aminopyridine Derivatives
The anticancer potential of various aminopyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through numerous in vitro studies. A summary of these findings is presented below, highlighting the efficacy of different derivatives against various cancer types.
| Derivative Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| (+)-Nopinone-based 2-amino-3-cyanopyridines | Compound 4f | A549 (Lung), MKN45 (Gastric), MCF-7 (Breast) | 23.78, 67.61, 53.87 | [1] |
| Compound 4j | A549 (Lung), MKN45 (Gastric), MCF-7 (Breast) | Promising activity | [1] | |
| Compound 4k | A549 (Lung), MKN45 (Gastric), MCF-7 (Breast) | Promising activity | [1] | |
| Cyanopyridones | Compound 5a | MCF-7 (Breast), HepG2 (Liver) | 1.77, 2.71 | [2] |
| Compound 5e | MCF-7 (Breast) | 1.39 | [2] | |
| 2-amino-3-cyanopyridines | Compound 7a | MCF-7 (Breast), HepG2 (Liver) | 1.80, 7.71 | [3] |
| Compound 6a | MCF-7 (Breast), HepG2 (Liver) | 1.95, 7.90 | [3] | |
| Compound 3a | MCF-7 (Breast), HepG2 (Liver) | 2.50, 8.05 | [3] | |
| Compound 1b | DU145 (Prostate) | 9.90 | [3] | |
| Compound 2b | DU145 (Prostate) | 10.10 | [3] | |
| Compound 8b | DU145 (Prostate) | 15.30 | [3] | |
| Amino acid derivatives of 2-aminopyridine | Compounds 4a-4d | HCT 116 (Colorectal), HT29 (Colorectal) | 3.7-8.1, 3.27-7.7 | [4] |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |
Experimental Protocols
The evaluation of the anticancer activity of these aminopyridine derivatives predominantly relies on in vitro cell-based assays. The following are detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug, is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.[6]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with the test compounds.
-
Cell Treatment: Cells are treated with the test compounds for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified from the DNA content histogram. This can reveal if a compound induces cell cycle arrest at a particular phase.[7]
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the potential mechanisms of action of these anticancer compounds, graphical representations are provided below.
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of aminopyridine derivatives using the MTT assay.
Certain aminopyridine derivatives have been suggested to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][5]
Caption: Proposed mechanism of action for certain aminopyridine derivatives, involving the inhibition of VEGFR-2 and HER-2 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
In Vivo Performance of Drug Candidates Derived from 2-Amino-3-bromo-5-fluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of drug candidates synthesized from the versatile building block, 2-Amino-3-bromo-5-fluoropyridine. The analysis focuses on two prominent classes of therapeutic agents: Cyclin-Dependent Kinase 8/19 (CDK8/19) inhibitors for oncology and novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives with antibacterial properties. Performance is benchmarked against relevant alternative therapies, supported by experimental data from various preclinical models.
I. CDK8/19 Inhibitors in Oncology
Drug candidates derived from this compound have yielded a series of potent and selective CDK8/19 inhibitors. These kinases are crucial regulators of gene transcription and have emerged as promising targets in oncology, particularly in colorectal cancer where CDK8 is frequently amplified.
Comparative In Vivo Efficacy of CDK8/19 Inhibitors
The in vivo antitumor activity of several CDK8/19 inhibitors, including CCT251921, Senexin A, and RVU120, has been demonstrated in various mouse xenograft models. These studies highlight the potential of this chemical class in cancer therapy.
| Drug Candidate | Cancer Model | Dosing Regimen | Key Efficacy Readout | Reference |
| CCT251921 | SW620 colorectal carcinoma xenograft | 30 mg/kg, oral, once daily | 54.2% reduction in tumor weight by day 15.[1][2] | [1][2] |
| Senexin A | A549 lung carcinoma xenograft (with doxorubicin) | 20 mg/kg, i.p., daily for 5 days | Reversed tumor-promoting effects of doxorubicin.[3] | [4] |
| Senexin B | ER-positive breast cancer xenograft | Not specified | Inhibited tumor growth alone and enhanced fulvestrant (B1683766) activity.[5] | [5] |
| Senexin B | CT26 colon cancer liver metastasis model | 33 mg/kg, oral, twice daily | Significantly extended mouse survival.[4] | [4] |
| RVU120 (SEL120) | Subcutaneous TNBC xenograft | Well-tolerated doses | Confirmed single-agent efficacy.[6][7] | [6][7] |
| RVU120 (SEL120) | Myelofibrosis in vivo models | Not specified | Alleviated splenomegaly, hepatomegaly, anemia, and thrombopenia.[8][9] | [8][9] |
Experimental Protocols: Xenograft Models
Human Colorectal Carcinoma Xenograft Model (SW620)
-
Animal Model: Female athymic nude mice.
-
Cell Line: SW620 human colorectal adenocarcinoma cells.
-
Procedure:
-
Subcutaneously implant 5 x 10^6 SW620 cells suspended in Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., CCT251921 at 30 mg/kg) and vehicle orally, once daily.
-
Monitor tumor volume using caliper measurements and body weight twice weekly.
-
At the study endpoint, euthanize the mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., p-STAT1 levels).[8]
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of these inhibitors is the suppression of the transcriptional regulatory functions of the Mediator complex through inhibition of CDK8 and CDK19.
Caption: CDK8/19 signaling pathway in cancer.
Caption: Workflow for in vivo xenograft studies.
II. 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives as Antibacterial Agents
A novel series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has been synthesized, demonstrating potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While in vivo data for this specific series is not yet publicly available, this section provides a comparative overview based on their in vitro performance against the established oxazolidinone antibiotic, Linezolid, and outlines typical in vivo evaluation protocols for this class of drugs.
Comparative In Vitro Antibacterial Activity
The synthesized compounds have shown promising minimum inhibitory concentrations (MICs), with some exhibiting greater potency than Linezolid against certain strains.
| Compound | Target Organism | MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| Compound 7j | S. aureus (MRSA) | 0.25 | 2 | [10] |
| Compound 7j | S. aureus (MSSA) | 0.25 | 2 | [10] |
| Compound 7j | E. faecalis (VRE) | 1 | 2 | [10] |
| Novel Oxazolidinone (AM 7359) | S. aureus (MRSA) | 0.5 | 2 | [11] |
| Novel Oxazolidinone (TBI-223) | S. aureus (MRSA) | 4 | 1 | [12][13] |
Experimental Protocols: In Vivo Infection Models
The following are representative protocols used to evaluate the in vivo efficacy of novel oxazolidinone antibiotics.
Mouse Systemic Infection Model (S. aureus)
-
Animal Model: C3H mice.
-
Bacterial Strain: Methicillin-susceptible S. aureus (MSSA) Smith.
-
Procedure:
-
Challenge mice intraperitoneally with 2 x 10³ CFU of MSSA Smith suspended in 5% hog gastric mucin.
-
Within 15 minutes of challenge, administer the test compound or Linezolid as a single dose either orally by gavage or intravenously.
-
One day after challenge, euthanize the mice and aseptically remove, weigh, and homogenize the kidneys.
-
Determine the bacterial load (CFU/g of tissue) by plating serial dilutions of the homogenate.
-
Calculate the 99% effective dose (ED₉₉).[11]
-
Mouse Localized Thigh Infection Model (MRSA)
-
Animal Model: DBA/2 mice.
-
Bacterial Strain: Methicillin-resistant S. aureus (MRSA) COL.
-
Procedure:
-
Inject 3.6 x 10⁸ CFU of MRSA COL intramuscularly into the right thigh.
-
Initiate antibiotic treatment 2 hours post-infection. For oral dosing, administer eight doses over 5 days.
-
Two days after the final dose, euthanize the mice and surgically remove and homogenize the thighs.
-
Determine the bacterial load (CFU/g of tissue).[11]
-
Mechanism of Action
Oxazolidinones inhibit bacterial protein synthesis at a very early stage, a mechanism distinct from many other antibiotic classes.
Caption: Mechanism of action of oxazolidinone antibiotics.
Conclusion
The derivatization of this compound has led to the development of promising drug candidates in both oncology and infectious diseases. The CDK8/19 inhibitors have demonstrated significant in vivo efficacy in preclinical cancer models, supporting their further clinical investigation. While in vivo data for the novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives is still emerging, their potent in vitro activity against resistant bacteria, coupled with the established in vivo efficacy of other novel oxazolidinones, underscores their potential as next-generation antibiotics. This guide provides a foundational comparison to aid researchers in the continued evaluation and development of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CDK8: a new breast cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ryvu.com [ryvu.com]
- 9. Ryvu Begins POTAMI-61 Phase II Study of RVU120 for Myelofibrosis [synapse.patsnap.com]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Halopyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials and ligands for catalysis. The identity and position of the halogen atom on the pyridine (B92270) ring profoundly influence its reactivity, dictating the optimal conditions and synthetic routes for derivatization. This guide provides an objective comparison of the reaction kinetics for different halopyridines in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information is supported by experimental data to facilitate the strategic selection of substrates and reaction protocols.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, involving the displacement of a halide by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's kinetics.
General Reactivity Trends
-
Influence of the Halogen: The reactivity order for the leaving group in SNAr reactions of pyridines is typically F > Cl ≈ Br > I .[1][2] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of more electronegative halogens. This effect polarizes the carbon-halogen bond, making the carbon more electrophilic. The subsequent loss of the halide is a fast step and does not determine the overall rate.[3] Fluoropyridines are therefore exceptionally reactive in SNAr reactions.[3]
-
Influence of Position: The position of the halogen dramatically affects reactivity. The general order is 4-halopyridine ≈ 2-halopyridine >> 3-halopyridine .[3] In 2- and 4-halopyridines, the electron-withdrawing nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] This stabilization is not possible for 3-halopyridines, rendering them largely unreactive under typical SNAr conditions.[3]
Quantitative Data: Relative Reaction Rates
The following table summarizes the relative reactivity of different halopyridines in SNAr reactions based on available kinetic data.
| Reaction Type | Substrate 1 | Substrate 2 | Relative Rate (k₁/k₂) | Nucleophile/Conditions |
| SNAr | 2-Fluoropyridine | 2-Chloropyridine (B119429) | 320 | EtONa in EtOH, 25°C[5] |
| SNAr | 6-Fluoropurine | 6-Chloropurine | > 100 (Est.) | BuNH₂/MeCN[6] |
| SNAr | 6-Fluoropurine | 6-Bromopurine | > 100 (Est.) | BuNH₂/MeCN[6] |
| SNAr | 6-Bromopurine | 6-Iodopurine | ~ 10 | BuNH₂/MeCN[6] |
Data from 6-halopurines, a related nitrogen heterocycle, illustrating a similar reactivity trend.
Experimental Protocol: SNAr Amination of 2-Chloropyridine
This protocol describes a typical procedure for the amination of a 2-halopyridine.
-
Preparation: To a dry round-bottom flask, add 2-chloropyridine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Solvent: Add a polar aprotic solvent, such as DMSO or DMF, to the flask.
-
Reaction: Seal the flask and heat the reaction mixture, typically between 80-120°C, while stirring. Monitor the reaction progress using TLC or LC-MS. Reactions are often slow and may require several hours to reach completion.[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization: SNAr Mechanism and Positional Effects
The diagram below illustrates why 2- and 4-halopyridines are reactive in SNAr reactions, while 3-halopyridines are not, based on the stability of the Meisenheimer intermediate.
Caption: SNAr reactivity depends on stabilizing the intermediate charge on nitrogen.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. The reaction mechanism is dominated by a catalytic cycle involving a palladium complex.
General Reactivity Trends
-
Influence of the Halogen: The reactivity order is the inverse of that for SNAr: I > Br > Cl >> F .[7][8] This trend is governed by the carbon-halogen (C-X) bond dissociation energy. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond, which is more facile for weaker bonds (C-I) and extremely difficult for the strong C-F bond.[7]
-
Influence of Position: The general order of reactivity is 4- > 2- > 3-halopyridine . The electron-deficient nature of the pyridine ring generally makes oxidative addition faster than for corresponding halobenzenes. While the 2-position is activated, it can be subject to steric hindrance or unfavorable coordination of the pyridine nitrogen to the palladium catalyst, which can sometimes slow the reaction relative to the 4-position. The 3-position remains the least reactive.
Quantitative Data: Reaction Yields
The following table provides a comparison of yields for the Suzuki-Miyaura coupling of various halopyridines under specific conditions, illustrating the typical reactivity trends.
| Halopyridine Substrate | Halogen | Position | Coupling Partner | Yield (%) | Catalyst System / Conditions |
| 2-Iodopyridine | I | 2 | Phenylboronic acid | 95 | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80°C |
| 2-Bromopyridine | Br | 2 | Phenylboronic acid | 90 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C |
| 2-Chloropyridine | Cl | 2 | Phenylboronic acid | 75 | Pd₂(dba)₃/XPhos, K₃PO₄, Dioxane, 100°C |
| 3-Bromopyridine (B30812) | Br | 3 | Phenylboronic acid | 85 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C |
| 4-Bromopyridine | Br | 4 | Phenylboronic acid | 92 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C |
Note: Yields are representative and can vary significantly with the specific boronic acid, catalyst, ligand, base, and solvent used.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
-
Preparation: In a dry Schlenk tube, combine 3-bromopyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[7]
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Solvent: Add degassed solvent (e.g., a mixture of toluene and water, or an ethereal solvent like dioxane).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography or recrystallization.
Visualization: Suzuki-Miyaura Catalytic Cycle
This diagram shows the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, coupling aryl halides with amines. Similar to the Suzuki reaction, it operates via a palladium-based catalytic cycle.
General Reactivity Trends
-
Influence of the Halogen: The reactivity follows the same trend as Suzuki coupling: I > Br > Cl >> F .[9] This is again due to the oxidative addition step being favored for weaker C-X bonds. The development of specialized ligands has enabled the efficient coupling of even challenging aryl chlorides.[10]
-
Influence of Position: The reactivity trend is generally 4- > 2- > 3-halopyridine . For substrates with multiple halogens, such as 2,4-dichloropyridine, regioselectivity becomes a critical factor. The C2 position is often favored for amination over the C4 position, a selectivity that can be influenced by the choice of catalyst and ligand.[11]
Quantitative Data: Reaction Yields
The table below shows representative yields for the Buchwald-Hartwig amination, highlighting the influence of the halogen and its position.
| Halopyridine Substrate | Halogen | Position | Amine | Yield (%) | Catalyst System / Conditions |
| 2-Bromopyridine | Br | 2 | Aniline | 95 | Pd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 100°C |
| 2-Chloropyridine | Cl | 2 | Aniline | 88 | Pd(OAc)₂/RuPhos, K₂CO₃, t-BuOH, 110°C |
| 3-Bromopyridine | Br | 3 | Morpholine | 92 | Pd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 100°C |
| 4-Chloropyridine (B1293800) | Cl | 4 | Benzylamine | 90 | Pd(OAc)₂/DavePhos, K₃PO₄, Dioxane, 100°C |
| 2,4-Dichloropyridine | Cl | 2,4 | Aniline (at C2) | 85-95* | Pd(OAc)₂/Xantphos, Cs₂CO₃, Toluene, 80°C[11] |
Yield for the mono-aminated product at the C2 position, demonstrating high regioselectivity.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyridine
-
Preparation: An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., DavePhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon three times.
-
Reagents: 4-chloropyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous solvent (e.g., dioxane or toluene) are added via syringe.
-
Reaction: The mixture is heated to the required temperature (typically 80-110°C) with stirring. The reaction is monitored by GC-MS or LC-MS until the starting halide is consumed.
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, rinsing with an organic solvent. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.
Visualization: Experimental Workflow for Reaction Optimization
This diagram outlines a logical workflow for optimizing a Buchwald-Hartwig amination reaction.
Caption: A typical workflow for optimizing cross-coupling reactions.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Amino-3-bromo-5-fluoropyridine: A Comparative Guide to Published Methods
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-Amino-3-bromo-5-fluoropyridine is a crucial building block in the creation of various pharmaceutical compounds. This guide provides an objective comparison of published synthesis methods for this compound, focusing on reproducibility, yield, and purity, supported by available experimental data.
Comparative Analysis of Synthesis Methods
The synthesis of this compound has been approached through several distinct routes, primarily varying in starting materials and the sequence of halogenation and amination steps. Below is a summary of key methods reported in the literature, outlining their respective reaction conditions, yields, and purities.
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Method 1 | 2-Amino-5-fluoropyridine (B1271945) | N-Bromosuccinimide (NBS), Acetonitrile | Not explicitly stated for this specific product, but a related bromination yielded 72% | Not specified | [1] |
| Method 2 | 2-Amino-5-nitropyridine (B18323) | Acetic anhydride, Iron powder, Diazotization, Schiemann reaction, Liquid bromine, Sulfuric acid | Overall yield not detailed, but final product purity is high. | 99% | [2] |
| Method 3 | 2-Chloro-5-fluoropyridine | Ammonolysis | Not explicitly stated for the bromo-amino derivative. | Not specified | [2] |
| Method 4 | 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS), Acetone | 95% (for 2-amino-5-bromopyridine (B118841) intermediate) | 97% (for 2-amino-5-bromopyridine intermediate) | [3] |
Experimental Protocols
Method 1: Bromination of 2-Amino-5-fluoropyridine
This method involves the direct bromination of a fluorinated precursor.
Procedure: A detailed protocol for the direct synthesis of this compound from 2-amino-5-fluoropyridine was not explicitly found. However, a similar synthesis involving the reaction of a substituted aminopyridine with N-Bromosuccinimide (NBS) suggests a potential route. In a related synthesis, 2-amino-5-bromopyridine was reacted with another compound in a 1:1 molar ratio.[1]
Method 2: Multi-step Synthesis from 2-Amino-5-nitropyridine
This route involves a series of transformations to introduce the desired functional groups.
Procedure:
-
Protection: The amino group of 2-amino-5-nitropyridine is protected using acetic anhydride.
-
Reduction: The nitro group is reduced to an amino group using iron powder.
-
Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group undergoes diazotization followed by a Schiemann reaction to introduce the fluorine atom.
-
Bromination: The final step is the bromination of the pyridine (B92270) ring using liquid bromine and concentrated sulfuric acid to yield this compound.[2] The purity of the final product is reported to be as high as 99%.[2]
Method 4: Synthesis from 2-Aminopyridine (Intermediate Step)
This approach starts with the bromination of 2-aminopyridine, which would then require subsequent fluorination and potentially rearrangement to achieve the target molecule.
Procedure for 2-amino-5-bromopyridine intermediate:
-
Dissolve 2-aminopyridine in acetone.
-
Add N-Bromosuccinimide (NBS) dropwise at 10°C over 30 minutes.
-
Stir the mixture for an additional 30 minutes.
-
Remove the solvent under vacuum.
-
Recrystallize the residue from 90% ethanol (B145695) to obtain 2-amino-5-bromopyridine.[3] This intermediate is obtained in high yield (95%) and purity (97.0%).[3]
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Synthetic pathways to this compound.
Caption: Logical relationships of starting materials and products.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








